1-Methoxyquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-methoxyquinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |
InChI Key |
NCSGPOWDKZUREZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
1-Methoxyquinolin-2(1H)-one molecular weight and formula
An In-Depth Technical Guide to 1-Methoxyquinolin-2(1H)-one
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its core molecular data, a detailed synthesis pathway, and the broader biological context of the quinolinone scaffold.
Core Molecular Data
The fundamental properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| IUPAC Name | 1-methoxyquinolin-2-one | [1] |
| InChI Key | NCSGPOWDKZUREZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CON1C(=O)C=CC2=CC=CC=C21 | [1] |
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is through the O-methylation of its precursor, 1-hydroxyquinolin-2(1H)-one.[1]
Protocol: O-Methylation of 1-Hydroxyquinolin-2(1H)-one
This procedure details the conversion of 1-hydroxyquinolin-2(1H)-one to the target compound using a methylating agent.[1]
Materials:
-
1-Hydroxyquinolin-2(1H)-one
-
Dimethyl sulfate (CH₃)₂SO₄ or Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Aqueous solution of ammonia or sodium bicarbonate
-
Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
TLC or LC-MS for reaction monitoring
Methodology:
-
Dissolve 1-hydroxyquinolin-2(1H)-one (1.0 equivalent) in a suitable solvent such as DMF or acetone in a round-bottom flask.[1]
-
Add a base, such as potassium carbonate (1.5-2.0 equivalents), to the solution.[1]
-
Add the methylating agent, for example, dimethyl sulfate (1.1-1.5 equivalents), dropwise to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature or with gentle heating.[1]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of ammonia or sodium bicarbonate.[1]
-
Extract the product using an appropriate organic solvent.[1]
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the product as necessary, typically via recrystallization or column chromatography.
Biological and Therapeutic Context
The quinolin-2(1H)-one core, also known as carbostyril, is a privileged scaffold in medicinal chemistry.[2][3][4] Derivatives of this structure have demonstrated a wide array of pharmacological activities.
-
Antimicrobial and Antibacterial Agents: The quinolone family, which includes quinolinone structures, is famous for its antibacterial properties.[5] Compounds like ciprofloxacin and levofloxacin are clinically used antibiotics.[5]
-
Anticancer Activity: Certain quinolin-2(1H)-one derivatives have emerged as promising anticancer agents by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor growth, such as VEGFR and PDGFR.[6]
-
Other Therapeutic Areas: Various derivatives have been developed for treating chronic airway inflammation, ulcers, and psychotic depression.[6]
The synthesis and study of specific isomers like this compound are driven by the search for new therapeutic agents with improved efficacy and novel mechanisms of action.
Visualizations
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(1H)-Quinolinone [webbook.nist.gov]
- 4. 2(1H)-Quinolinone [webbook.nist.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 1-Methoxyquinolin-2(1H)-one and Its Analogs for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 1-Methoxyquinolin-2(1H)-one and its analogs, targeting researchers, scientists, and professionals in drug development. This document outlines the chemical properties, synthesis methodologies, and biological activities of these compounds, with a focus on their potential as modulators of key cellular signaling pathways.
Core Compound and Analogs: CAS Numbers and Molecular Data
This compound and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure and its analogs are detailed below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 20146-50-3 | C₁₀H₉NO₂ | 175.18[1] |
| 6-Methoxy-1-methyl-2(1H)-quinolinone | 5392-11-0 | C₁₁H₁₁NO₂ | 189.21 |
| 4-Methoxy-1-methyl-2(1H)-quinolinone | 32262-18-3 | C₁₁H₁₁NO₂ | 189.21 |
| 1-Ethyl-6-methoxy-2(1H)-quinolinone | 63816-12-6 | C₁₂H₁₃NO₂ | 203.24[2][3] |
| 7-Methoxy-2-methyl-4(1H)-quinolinone | 58596-43-3 | C₁₁H₁₁NO₂ | 189.21[4] |
| 7-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone | 483-51-2 | C₁₇H₁₅NO₂ | 265.31[5] |
| 4-Hydroxy-1-methyl-2(1H)-quinolone | 1677-46-9 | C₁₀H₉NO₂ | 175.18 |
Biological Activity and Therapeutic Potential
Quinolinone derivatives have been identified as potent inhibitors of critical cellular signaling pathways implicated in cancer, including the Hedgehog (Hh) and PI3K/Akt/mTOR pathways.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the formation and progression of various cancers. Quinolinone-based compounds have emerged as promising inhibitors of this pathway, often targeting downstream components like the Gli transcription factors.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Certain quinolinone analogs have demonstrated the ability to inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, making them attractive candidates for cancer therapy.
Cytotoxicity Data
The cytotoxic effects of various quinolinone analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are presented below.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Tetrahydroquinolinone Derivatives | A549 (Lung Cancer) | 11.33 ± 0.67 | |
| Tetrahydroquinolinone Derivatives | HCT-116 (Colon Cancer) | ~13 | |
| Cinnoline Derivatives | Human Tumor Cell Lines | 0.264 - 2.04 | |
| Dimorpholinoquinazoline-based | MCF7 (Breast Cancer) | low to sub-micromolar |
Experimental Protocols
General Synthesis of Substituted 4-Methoxy-1H-quinolin-2-ones
A common synthetic route to substituted 4-methoxy-1H-quinolin-2-ones involves a three-step process starting from substituted anilines.[6][7]
Step 1: Synthesis of Substituted 2,4-dichloroquinoline
-
An equimolar mixture of a substituted aniline and malonic acid is refluxed in an excess of phosphoryl chloride for approximately 5-6 hours.
-
The reaction mixture is then cooled and poured into ice water with vigorous stirring.
-
The solution is neutralized with sodium carbonate.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the substituted 2,4-dichloroquinoline.
Step 2: Synthesis of Substituted 2,4-dimethoxyquinoline
-
The substituted 2,4-dichloroquinoline is refluxed with a freshly prepared solution of sodium methoxide in methanol for about 5 hours.
-
The reaction mixture is cooled, and the product is isolated.
Step 3: Synthesis of Substituted 4-methoxy-1H-quinolin-2-one
-
The substituted 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and concentrated hydrochloric acid for 4 hours.
-
The mixture is concentrated, poured into crushed ice, and neutralized with sodium carbonate.
-
The final product is filtered, dried, and purified by recrystallization from a hot ethanol-water mixture.
Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli transcription factors.
Materials:
-
NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a control Renilla luciferase reporter.
-
Cell culture medium (e.g., DMEM with 10% calf serum).
-
Low serum medium (e.g., DMEM with 0.5% calf serum).
-
Sonic Hedgehog (Shh)-conditioned medium or a Smoothened agonist (e.g., SAG).
-
Test compounds (quinolinone derivatives).
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed the stable NIH-3T3 cells in a 96-well plate and grow to confluence.
-
Replace the growth medium with low serum medium containing the test compounds at various concentrations.
-
Stimulate the Hedgehog pathway by adding Shh-conditioned medium or SAG. Include appropriate positive (stimulated, no inhibitor) and negative (unstimulated) controls.
-
Incubate the plate for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The inhibition of Gli-dependent transcription is then calculated relative to the positive control.
Visualization of Pathways and Workflows
Hedgehog Signaling Pathway
The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the point of inhibition by quinolinone analogs.
Caption: Inhibition of the Hedgehog signaling pathway by quinolinone analogs, which target active Gli.
PI3K/Akt/mTOR Signaling Pathway
This diagram shows a simplified representation of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolinone derivatives.
Caption: Quinolinone analogs inhibit multiple nodes in the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Inhibitor Screening
The following workflow outlines the general process for screening quinolinone analogs for their biological activity.
Caption: A typical workflow for the discovery and optimization of quinolinone-based inhibitors.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Buy 2(1H)-Quinolinone, 1-ethyl-6-methoxy- | 63816-12-6 [smolecule.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 7-Methoxy-2-methyl-4(1H)-quinolinone | C11H11NO2 | CID 4250952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Quinolin-2-one Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold, also known as carbostyril, is a privileged heterocyclic motif that forms the structural core of a multitude of biologically active compounds. Its journey from a chemical curiosity to a cornerstone of modern medicinal chemistry is marked by key synthetic innovations and profound discoveries in its therapeutic potential. This guide provides an in-depth exploration of the discovery and history of quinolin-2-one derivatives, detailing seminal synthetic methods, key therapeutic breakthroughs, and the molecular pathways they modulate.
Early Discovery and Foundational Syntheses
The history of the quinolin-2-one core is intrinsically linked to the broader field of quinoline chemistry, which began in the 19th century. The parent compound, quinolin-2-one, was first synthesized in the 1880s. The initial methods developed during this era laid the groundwork for the vast diversity of derivatives that would follow. These classical reactions, while sometimes limited in scope and substrate tolerance by modern standards, are fundamental to understanding the chemistry of this scaffold.
One of the earliest and most straightforward methods is the Knorr quinoline synthesis , which can be adapted to produce quinolin-2-ones. This reaction typically involves the cyclization of β-ketoanilides under strong acidic conditions. Another foundational method is the Conrad-Limpach-Knorr synthesis , which involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, this synthesis can yield either quinolin-4-ones (at lower temperatures) or quinolin-2-ones (at higher temperatures via thermal cyclization of the intermediate).
A generalized workflow for these early synthetic approaches highlights the core strategy of constructing the heterocyclic ring from acyclic precursors.
Caption: Generalized workflow for early quinolin-2-one synthesis.
Key Experimental Protocol: Conrad-Limpach-Knorr Synthesis of 4-Methylquinolin-2(1H)-one
This protocol is a representative example of the classical methods used to synthesize the quinolin-2-one scaffold.
Objective: To synthesize 4-methylquinolin-2(1H)-one from aniline and ethyl acetoacetate.
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
Procedure:
-
Condensation: Aniline (0.1 mol) and ethyl acetoacetate (0.1 mol) are mixed. A catalytic amount of concentrated sulfuric acid (2-3 drops) is added. The mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). The intermediate, ethyl 3-anilinocrotonate, is typically used in the next step without further purification after a simple workup to remove the acid catalyst.
-
Cyclization: The crude ethyl 3-anilinocrotonate is added to a high-boiling point solvent, such as Dowtherm A, preheated to 250 °C. The mixture is maintained at this temperature for 15-30 minutes. The formation of the product is often observed by the evolution of ethanol.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent. Recrystallization from ethanol yields the purified 4-methylquinolin-2(1H)-one.
The Dawn of Therapeutic Applications: From Anticoagulants to PDE Inhibitors
For many decades, quinolin-2-ones remained primarily of academic interest. The therapeutic potential of this scaffold began to be realized in the mid-20th century. A significant breakthrough was the discovery of derivatives with cardiovascular effects.
Cilostazol , a selective inhibitor of phosphodiesterase 3 (PDE3), is a prominent example. Its development marked a pivotal moment, demonstrating that the quinolin-2-one core could be tailored to achieve potent and selective inhibition of a key enzyme. Cilostazol is used to treat intermittent claudication. Its mechanism involves increasing cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of platelet aggregation.
The development of such targeted therapies required a systematic approach to structure-activity relationship (SAR) studies. Researchers synthesized and tested numerous analogs to optimize potency and selectivity.
| Compound | Target | IC₅₀ (µM) | Therapeutic Use |
| Cilostazol | PDE3A | 0.2 | Intermittent Claudication |
| Roflumilast | PDE4 | 0.008 | COPD |
| Vesnarinone | PDE3 | 1.1 | Congestive Heart Failure (Withdrawn) |
Note: IC₅₀ values can vary based on experimental conditions. Data presented is representative.
Caption: Signaling pathway showing Cilostazol's inhibition of PDE3.
Revolutionizing Neuroscience: Aripiprazole and the Dopamine-Serotonin System
Perhaps the most impactful application of quinolin-2-one chemistry has been in the field of neuropsychiatry. The development of aripiprazole in the late 20th century represented a paradigm shift in the treatment of schizophrenia and bipolar disorder.
Aripiprazole's unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist/5-HT2A antagonist established a new class of "dopamine-serotonin system stabilizers." This mechanism differs significantly from previous antipsychotics, which were typically pure D2 antagonists, leading to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia.
The discovery of aripiprazole was the culmination of extensive medicinal chemistry efforts to modulate the quinolin-2-one scaffold, particularly by introducing a long, flexible piperazine-containing side chain at the 7-position of the ring.
| Compound | Target(s) | Kᵢ (nM) - D₂ Receptor | Therapeutic Use |
| Aripiprazole | D₂ (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | 0.34 | Schizophrenia, Bipolar Disorder |
| Brexpiprazole | D₂ (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist) | 0.30 | Schizophrenia, Depression |
| Cariprazine | D₃/D₂ (partial agonist), 5-HT1A (partial agonist) | 0.085 (D₃), 0.49 (D₂) | Schizophrenia, Bipolar Disorder |
Note: Kᵢ (inhibitor constant) values are indicative of binding affinity and can vary.
Caption: Aripiprazole's interaction with key neurotransmitter receptors.
Modern Synthetic Advances and Future Directions
While classical methods are still relevant, modern organic synthesis has introduced more efficient, versatile, and milder techniques for constructing the quinolin-2-one core. Transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H amination or cyclization of N-alkynylanilines, have become powerful tools. These methods often offer superior functional group tolerance and regioselectivity.
The quinolin-2-one scaffold continues to be a fertile ground for drug discovery. Current research is exploring its potential in oncology (as kinase inhibitors), infectious diseases (as antibacterial or antiviral agents), and neurodegenerative disorders. The ability to readily modify multiple positions on the ring system allows for fine-tuning of pharmacological properties, ensuring that the quinolin-2-one story is far from over. The historical journey from simple syntheses to complex, life-changing medicines underscores the enduring power of this remarkable heterocyclic core.
A Technical Guide to the Solubility of 1-Methoxyquinolin-2(1H)-one in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility information for 1-Methoxyquinolin-2(1H)-one. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility inferences from synthetic procedures and provides a comprehensive, generalized experimental protocol for determining the solubility of organic compounds in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound with a quinolinone core structure. Understanding its solubility in various solvents is crucial for a wide range of applications in drug discovery and development, including reaction chemistry, purification, formulation, and analytical method development. The polarity and hydrogen bonding capabilities of the molecule are expected to play a significant role in its solubility profile.
Qualitative Solubility of Quinolinone Derivatives
Table 1: Qualitative Solubility of Structurally Related Quinolinone Derivatives Inferred from Recrystallization Solvents
| Solvent System | Observation | Implication for this compound |
| Ethanol | Used for recrystallization of quinolinone derivatives. | Likely soluble in hot ethanol and less soluble in cold ethanol. |
| Ethanol/Water | A mixture of ethanol and water is used for recrystallization. | Suggests that the compound has moderate polarity and that its solubility can be fine-tuned by adjusting the polarity of the solvent system. |
| Acetone/Water | Used for recrystallization of a quinolinone derivative. | Indicates potential solubility in acetone, with water being used as an anti-solvent to induce crystallization. |
| Benzene/Ethanol | A mixture of benzene and ethanol is used for recrystallization. | Suggests some solubility in less polar aromatic solvents, which is enhanced by the addition of a polar solvent like ethanol. |
Note: This information is based on studies of structurally similar compounds and should be used as a guideline for solvent selection in experimental studies.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various laboratory solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
3.1. Materials and Equipment
-
This compound (or compound of interest)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vials and place them in a constant temperature bath or shaker incubator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the solubility of this compound in the test solvent by taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
3.3. Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Logical Flow for Solubility Classification
For a rapid qualitative assessment of solubility, a systematic approach can be employed. The following diagram outlines a logical decision-making process for classifying a compound's solubility.
Caption: Decision tree for the qualitative classification of an organic compound's solubility.
Conclusion
While direct quantitative solubility data for this compound remains to be published, qualitative inferences from the chemical literature suggest it is likely to be soluble in polar organic solvents such as ethanol and acetone, with solubility adjustable through the use of co-solvents like water. For researchers and drug development professionals requiring precise solubility data, the provided experimental protocol offers a robust framework for its determination. This information is critical for advancing the study and application of this and related quinolinone compounds.
Spectroscopic data for 1-Methoxyquinolin-2(1H)-one (NMR, IR, Mass Spec)
This document provides a comprehensive overview of the spectroscopic data for 4-Methoxyquinolin-2(1H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to serve as a practical guide for researchers in the field.
Spectroscopic Data for 4-Methoxyquinolin-2(1H)-one
The following tables summarize the key spectroscopic data obtained for 4-Methoxyquinolin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.17 | s | - | NH |
| 7.88 | d | 7.7 | Ar-H |
| 7.51 | t | 7.1 | Ar-H |
| 7.40 | d | 8.2 | Ar-H |
| 7.20 | t | 7.6 | Ar-H |
| 6.04 | s | - | C₃-H |
| 3.97 | s | - | OCH₃ |
Solvent: Chloroform-d Spectrometer Frequency: 400 MHz
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 166.27 | C=O |
| 165.03 | C₄ |
| 138.26 | Ar-C |
| 131.18 | Ar-C |
| 122.71 | Ar-C |
| 122.21 | Ar-C |
| 116.12 | Ar-C |
| 115.52 | Ar-C |
| 95.87 | C₃ |
| 55.98 | OCH₃ |
Solvent: Chloroform-d Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3000 | N-H stretching |
| 2950-2853 | C-H stretching |
| 1600 | C=O stretching |
| 1250 | C-O-C stretching |
| 880 | C-N stretching |
| 800-700 | C-H bending |
Mass Spectrometry (MS)
| m/z | Assignment |
| 176.0706 | [M+H]⁺ (Calculated) |
| 176.0693 | [M+H]⁺ (Measured) |
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI)
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for quinolinone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra are generally acquired using a time-of-flight (TOF) mass analyzer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The data is collected in positive or negative ion mode, and the measured mass-to-charge ratio (m/z) is compared to the calculated value for the protonated or deprotonated molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Potential Mechanism of Action of 1-Methoxyquinolin-2(1H)-one in Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. While extensive research exists for various substituted quinolin-2(1H)-ones, the specific compound 1-Methoxyquinolin-2(1H)-one remains a novel entity with limited direct biological data.
This technical guide consolidates the available information on structurally related compounds to propose a potential mechanism of action for this compound. Based on the strong and recurring evidence from analogous structures, the primary hypothesized mechanism is the inhibition of tubulin polymerization , a key process in cell division, suggesting its potential as an anticancer agent. This document outlines this proposed mechanism, presents quantitative data from related compounds, provides detailed experimental protocols for validation, and visualizes the key pathways and workflows.
Proposed Core Mechanism of Action: Tubulin Polymerization Inhibition
A substantial body of evidence points towards quinolin-2(1H)-one derivatives exerting their cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic assembly (polymerization) and disassembly (depolymerization) are critical for the formation of the mitotic spindle, which segregates chromosomes during cell division.
Chemical agents that disrupt microtubule dynamics are among the most effective chemotherapeutics.[2] They are broadly classified as microtubule-stabilizing or -destabilizing agents. The latter, which includes inhibitors of tubulin polymerization, prevent the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]
Several studies on N-aryl and other substituted quinolinones have identified them as potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin.[3][4][5][6] This binding prevents the incorporation of tubulin dimers into growing microtubules, thus disrupting the mitotic spindle. Given the structural conservation of the quinolinone core, it is highly probable that this compound shares this mechanism.
Visualizing the Proposed Signaling Pathway
The hypothesized cascade of events initiated by this compound is depicted below. The compound is proposed to directly bind to tubulin, inhibiting its polymerization and setting off a chain of events that culminate in apoptotic cell death.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic and tubulin-inhibiting activities of structurally related quinoline and quinolinone derivatives. This data provides a benchmark for the potential potency of the target compound.
| Compound Class/Name | Assay Type | Cell Line / Target | IC50 / GI50 (nM) | Reference |
| N-aryl-1,2,3,4-tetrahydroquinoline (Compound 4a ) | Cytotoxicity (GI50) | KB | 16 | [3],[4] |
| Cytotoxicity (GI50) | KBvin (MDR) | 20 | [3],[4] | |
| Tubulin Polymerization (IC50) | Porcine Tubulin | 850 | [3],[4] | |
| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a ) | Cytotoxicity (GI50) | Various | 1.9 - 3.2 | [5] |
| Tubulin Polymerization (IC50) | Bovine Tubulin | 770 | [5] | |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one | Cytotoxicity (IC50) | Ovarian (2774) | ~10,000 | [7] |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one (Compound 3c ) | Cytotoxicity (IC50) | A549 (Lung) | 5,900 | [6] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. MDR: Multi-drug resistant.
Detailed Experimental Protocols
To validate the hypothesized mechanism of action for this compound, the following experimental protocols are recommended.
Cell Viability/Cytotoxicity Assay (SRB Assay)
This assay determines the effect of the compound on cell proliferation and viability.
-
Cell Plating: Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound (e.g., from 0.01 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and incubate for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%, using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
This assay directly measures the compound's effect on the assembly of tubulin heterodimers into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine or porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Reaction Mixture: In a 96-well plate, add the tubulin solution, GTP (1 mM final concentration), and serial dilutions of this compound. Include a vehicle control (DMSO) and controls like Paclitaxel (promoter) and Colchicine (inhibitor).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Analysis: Determine the IC50 value, the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the phase of the cell cycle in which the compound arrests cell proliferation.
-
Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around its GI50 value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the cells using a flow cytometer, exciting at 488 nm and measuring the emission at ~610 nm. Collect data for at least 10,000 events per sample.
-
Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT). Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the tubulin inhibition hypothesis.
Recommended Experimental Workflow
The following workflow provides a logical progression for investigating the mechanism of action of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the well-documented activities of its structural analogs. The proposed mechanism centers on the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. The N-methoxy substitution on the quinolinone core may influence the compound's potency, selectivity, and pharmacokinetic properties.
The experimental protocols and workflow detailed in this guide provide a clear path for researchers to rigorously test this hypothesis. Confirmation of this mechanism would position this compound as a promising candidate for further preclinical development as an antimitotic agent for cancer therapy. Future studies should focus on validating its binding to the colchicine site of tubulin, assessing its efficacy in animal models, and exploring its structure-activity relationship to optimize its therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methoxyquinolin-2(1H)-one and its Analogs for Researchers and Drug Development Professionals
An Introduction to a Promising Scaffold: Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of a methoxy group at the N-1 position of the quinolin-2-one core can substantially modify its biological profile, making 1-Methoxyquinolin-2(1H)-one and its analogs a focal point of interest in the development of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a focus on their synthesis, biological activities, and mechanisms of action.
Synthetic Pathways to the this compound Core
The synthesis of the foundational molecule, this compound, is a critical first step in the exploration of its derivatives. A reliable and reproducible synthetic route is essential for further chemical modifications and biological evaluations.
A Primary Synthetic Route
A common and effective method for the synthesis of this compound is outlined below. This pathway provides a solid foundation for researchers to produce the core scaffold in good yields.
Experimental Workflow for the Synthesis of this compound:
Detailed Experimental Protocol:
While specific reaction conditions may vary, a general procedure involves the following steps:
-
Cyclocondensation: A substituted aniline is reacted with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride under reflux conditions. This one-pot reaction leads to the formation of a substituted 2,4-dichloroquinoline.
-
Methoxylation: The resulting 2,4-dichloroquinoline is then treated with a methanolic solution of sodium methoxide at reflux to yield the corresponding 2,4-dimethoxyquinoline.
-
Hydrolysis and N-methoxylation: The 2,4-dimethoxyquinoline is subsequently subjected to acidic hydrolysis, which can be followed by a specific N-methoxylation step to introduce the methoxy group at the 1-position, yielding the final product, this compound. The precise conditions for selective N-methoxylation are crucial and may involve the use of specific methoxylating agents.
Known Derivatives and Analogs: A Comparative Overview
Research into the derivatives of this compound is an emerging field. While extensive data on a wide array of its analogs is still being gathered, preliminary studies on related N-substituted quinolin-2-ones provide valuable insights into the structure-activity relationships (SAR).
Table 1: Quantitative Data on Selected Quinolin-2-one Derivatives
| Compound/Analog | Substitution Pattern | Biological Activity | IC50/EC50 | Target/Assay |
| This compound | 1-methoxy | Anticancer (general) | Data not yet available | - |
| Diazepino-quinoline derivative | Fused diazepine and quinolone rings | GSK-3β inhibition, Anticancer | 0.114 μM (GSK-3β), 37 μM (U-87 glioma cells) | In vitro enzyme assay, MTT assay[2] |
| 5k | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 inhibition | 1.2 μM | Enzyme assay[3] |
Note: The data presented is compiled from different studies and is for comparative illustration. Direct comparison should be made with caution as experimental conditions may vary.
Biological Activities and Mechanism of Action
The quinolin-2-one scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. The introduction of the 1-methoxy group is anticipated to modulate these activities, potentially leading to enhanced potency and selectivity.
Anticancer Activity
Numerous quinolin-2-one derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.[1] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization .[1] Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[4]
Signaling Pathway for Anticancer Activity of Quinolin-2-one Derivatives:
Other Potential Therapeutic Applications
Beyond their anticancer potential, quinoline derivatives are being investigated for a range of other therapeutic applications, including:
-
Antimicrobial Activity: Some N-acyl substituted quinolin-2(1H)-one derivatives have exhibited moderate to good antibacterial and antifungal activities.[5]
-
Enzyme Inhibition: Specific quinoline derivatives have been identified as potent inhibitors of enzymes such as G9a histone methyltransferase and EZH2, which are implicated in epigenetic regulation and cancer.[3][6] The diazepino-quinoline derivatives have also shown significant inhibitory activity against the GSK-3β enzyme, a target for various diseases.[2]
Future Directions and Conclusion
The exploration of this compound and its derivatives is a promising avenue for the discovery of new therapeutic agents. The foundational synthetic routes are established, providing a platform for the generation of diverse analogs. The known anticancer activity of the broader quinolin-2-one class, primarily through the inhibition of tubulin polymerization, offers a clear direction for the biological evaluation of these new compounds.
Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives with various substitutions on the quinoline ring to establish a comprehensive structure-activity relationship.
-
Systematic in vitro screening of these compounds against a panel of cancer cell lines to identify potent and selective cytotoxic agents.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the 1-methoxy substitution.
-
Exploration of other potential therapeutic applications , such as antimicrobial and enzyme inhibitory activities.
This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals embarking on the investigation of this intriguing class of compounds. The unique structural features of this compound derivatives hold significant potential for the development of next-generation therapeutics.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Lipophilicity and Metabolic Stability of N-methoxy Quinolones
Introduction
Quinolones are a significant class of synthetic broad-spectrum antibacterial agents, pivotal in treating a wide array of bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][3] The development of fluoroquinolones, characterized by a fluorine atom at the C6-position, marked a substantial advancement, enhancing the potency and antibacterial spectrum of this class.[4][5]
Further structural modifications have been explored to optimize pharmacokinetic and pharmacodynamic properties. Among these, the introduction of a methoxy group, particularly at the C8-position, has been shown to enhance activity against Gram-positive bacteria and anaerobes, improve photostability, and potentially reduce the selection of resistant strains.[1][6][7][8] This guide provides a detailed technical examination of two critical physicochemical properties for N-methoxy quinolones and their analogues: lipophilicity and metabolic stability. Understanding these parameters is crucial for drug development professionals aiming to design potent and effective quinolone-based therapeutics with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.
Lipophilicity of Methoxy-Substituted Quinolones
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a fundamental physicochemical parameter in drug design. It critically influences a drug's absorption, distribution, membrane permeability, and binding to target proteins.[9][10][11] It is most commonly expressed as the partition coefficient (logP) or the distribution coefficient (logD), which accounts for ionizable species at a specific pH.[12][13]
A delicate balance between lipophilicity and hydrophilicity is essential; while sufficient lipophilicity is required for membrane penetration, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and potential toxicity.[4][12] For quinolones, substitutions on the core structure significantly impact lipophilicity. While specific data for N-methoxy quinolones is sparse in the provided literature, extensive research on C8-methoxy quinolones offers valuable insights. Studies on lipophilic derivatives of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have shown that increasing lipophilicity can be detrimental to antibacterial activity, highlighting the need for careful optimization.[4]
Data Presentation: Lipophilicity of Quinolone Derivatives
The following table summarizes computationally predicted logP values for a series of fluoroquinolone-Safirinium dye hybrids, illustrating the wide range of values that can be obtained through structural modification. Note that large discrepancies can exist between different calculation algorithms, underscoring the need for experimental verification.[9][14]
| Compound | Parent Quinolone | AlogPs | AClogP | miLogP | XlogP3 |
| 1 | Ciprofloxacin | 2.14 | 1.99 | -5.08 | 3.57 |
| 2 | Lomefloxacin | 2.47 | 2.50 | -4.68 | 4.10 |
| 3 | Norfloxacin | 1.90 | 1.83 | -5.30 | 3.32 |
| 4 | Ofloxacin | 2.00 | 1.84 | -4.36 | 3.55 |
| 5 | Pefloxacin | 2.41 | 2.34 | -4.89 | 3.82 |
| 6 | Sparfloxacin | 2.30 | 2.22 | -4.43 | 3.86 |
| Data sourced from a study on quaternary (fluoro)quinolones, presented to exemplify lipophilicity data.[9][14] |
Experimental Protocol: Lipophilicity Determination by Shake-Flask Method
The shake-flask method is the traditional and most referenced technique for the experimental determination of the partition coefficient (logP).[11]
Objective: To measure the partition coefficient of a compound between n-octanol and water.
Materials:
-
Test compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Purified water or buffer solution (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Glassware: Centrifuge tubes with screw caps
-
Shaker/rotator
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: Both the n-octanol and aqueous phases are mutually saturated by mixing them vigorously for 24 hours, followed by a 24-hour separation period to allow the phases to become distinct.[12]
-
Dissolution: A known amount of the test compound is dissolved in either the aqueous or n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: The solution is added to a centrifuge tube containing a precise volume of the other phase. A typical volume ratio is 1:1 or 10:1 (aqueous:organic).
-
Equilibration: The tube is sealed and agitated (e.g., on a rotator at 30 rpm) for a set period (e.g., 1 hour) at a constant temperature to allow for the equilibrium of the compound between the two phases.[12]
-
Phase Separation: The mixture is centrifuged at high speed to ensure a clear and complete separation of the n-octanol and aqueous layers.
-
Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in each phase is determined using a suitable and validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).
Visualization: Workflow for Lipophilicity Determination
Caption: Experimental workflow for the shake-flask method of logP determination.
Metabolic Stability of N-methoxy Quinolones
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[15] It is a critical parameter in early drug discovery, as it directly impacts the in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[16][17][18] Compounds with very low metabolic stability may be cleared too rapidly from the body to exert a therapeutic effect, while those with very high stability could accumulate and cause toxicity.[16][17]
The liver is the primary site of drug metabolism.[18] In vitro assays using liver-derived systems like microsomes, S9 fractions, or hepatocytes are routinely used to predict in vivo metabolic clearance.[15][18][19] These systems contain the major Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes responsible for drug metabolism.[15][18]
For quinolones, the site of substitution influences metabolic fate. The introduction of a methoxy group at the C8-position has been suggested to enhance stability against certain forms of degradation, such as UV irradiation.[7] While direct metabolic data for N-methoxy quinolones is limited in the search results, studies on related structures like fluoroanilinoquinazolines show that the position of substituents is critical; para-substituted compounds were found to be highly susceptible to metabolic degradation, whereas ortho- and meta-substituted analogs were significantly more stable.[20] This underscores the importance of positional isomerism in designing metabolically robust molecules.
Data Presentation: Metabolic Stability of Anilinoquinazolines
The following table summarizes the metabolic stability of radiolabeled anilinoquinazolines when incubated with human hepatocytes. The data highlights the profound effect of substituent position on metabolic rate.
| Compound | Position of [18F]Fluoro Group | % Parent Compound Remaining at 120 min |
| [18F]1a | 2- (ortho) | >80% |
| [18F]1b | 3- (meta) | >80% |
| [18F]1c | 4- (para) | <20% |
| [18F]2a | 2- (ortho) | >80% |
| [18F]2b | 3- (meta) | >80% |
| [18F]2c | 4- (para) | <20% |
| Data derived from a study on potential EGFR imaging probes, demonstrating the impact of substituent placement on metabolic stability in human hepatocytes.[20] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay measures the intrinsic clearance (CLint) of a compound by incubating it with liver microsomes, which are rich in Phase I metabolic enzymes.[17][18]
Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human, rat, mouse, etc.)[21]
-
NADPH regenerating system (cofactor for CYP450 enzymes)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., cold acetonitrile or methanol)
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A master mix is prepared containing the phosphate buffer and liver microsomes. The test compound is typically dissolved in a solvent like DMSO.
-
Pre-incubation: The master mix and the test compound are pre-incubated separately at 37°C for a few minutes to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the wells containing the microsome-compound mixture.
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is transferred for analysis.
-
Quantification: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration used in the assay.
Visualization: Workflow for Microsomal Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Mechanism of Action of Quinolones
To contextualize the importance of ADME properties, it is essential to understand the mechanism of action of quinolones. These agents are bactericidal, acting by trapping a key intermediate in the catalytic cycle of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][22]
-
Binding: The quinolone molecule binds to the enzyme-DNA complex.[6]
-
Stabilization of Cleaved Complex: This binding stabilizes a state where the DNA is cleaved on both strands and covalently linked to the enzyme. This is often referred to as the "cleaved complex".[3][22]
-
Inhibition of Ligation: The drug inhibits the subsequent DNA re-ligation step of the enzyme's catalytic cycle.[23]
-
Cell Death: The accumulation of these stable, double-strand DNA breaks triggers cellular processes, such as the SOS response, which ultimately lead to bacterial cell death.[23]
The C8-methoxy substitution has been associated with enhanced activity against Gram-positive bacteria, in part because it may improve the inhibition of both DNA gyrase and topoisomerase IV.[6]
Visualization: Quinolone Mechanism of Action
References
- 1. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. cnr-ist.fr [cnr-ist.fr]
- 5. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. enamine.net [enamine.net]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 18. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 19. nuvisan.com [nuvisan.com]
- 20. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Data for Quinolinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a compilation of available thermochemical data for quinolinone compounds and their parent structures. Due to the relative scarcity of comprehensive experimental thermochemical studies specifically on a wide range of quinolinone derivatives, this document incorporates both experimental and computational data to offer a broad perspective. The information is intended to support research, drug development, and computational modeling activities by providing key thermodynamic parameters and insights into the experimental methodologies used for their determination.
Introduction to Quinolinone Compounds
Quinolinones are a class of heterocyclic organic compounds featuring a quinoline skeleton with a carbonyl group. They exist as two primary isomers: 2-quinolinone (carbostyril) and 4-quinolinone. These structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including antibacterial and anticancer agents.[1] The thermochemical properties of these compounds are fundamental to understanding their stability, reactivity, and behavior in biological systems.
A crucial aspect of quinolinone chemistry is the keto-enol tautomerism they exhibit with their corresponding hydroxyquinoline isomers. The position of this equilibrium is influenced by substitution patterns and the solvent environment, which in turn affects the compound's physicochemical and biological properties.[2]
Quantitative Thermochemical Data
The following tables summarize the available quantitative thermochemical data for quinoline, the parent aromatic structure, and select quinolinone/hydroxyquinoline derivatives. It is important to distinguish between experimental and computationally derived values, as the latter are dependent on the level of theory and basis set used in the calculations.
Table 1: Thermochemical Data for Quinoline (Parent Heterocycle)
| Property | Value | State | Method | Reference |
| Standard Enthalpy of Formation (ΔfH⦵298) | 174.9 kJ·mol⁻¹ | Gas | Experimental | [3] |
| Heat of Combustion (ΔcH°) | -8710 cal/g | Liquid | Experimental | [4] |
Table 2: Thermochemical Data for 2-Quinolinone and its Tautomer
| Compound | Property | Value (kJ·mol⁻¹) | State | Method | Reference |
| 2-Hydroxyquinoline (enol) | Gas-phase Enthalpy of Formation (ΔfH°₂₉₈) | -2.9 | Gas | Computational (G3//B3LYP) | [5] |
| 2-Quinolinone (keto) | Gas-phase Enthalpy of Formation (ΔfH°₂₉₈) | -84.1 | Gas | Computational (CBS-QB3) | [5] |
Table 3: Thermochemical Data for 8-Hydroxyquinoline and its Tautomer
| Compound | Property | Value (kJ·mol⁻¹) | State | Method | Reference |
| 8-Hydroxyquinoline (enol) | Gas-phase Enthalpy of Formation (ΔfH°₂₉₈) | 1.9 | Gas | Computational (CBS-QB3) | [5] |
| 8-Hydroxyquinoline (enol) | Gas-phase Enthalpy of Formation (ΔfH°₂₉₈) | 6.5 ± 1.7 | Gas | Experimental | [5] |
| 8-Hydroxyquinoline (enol) | Crystalline Enthalpy of Formation (ΔfH°₂₉₈) | -83.0 ± 1.5 | Crystal | Experimental | [5] |
| 8-Quinolinone (keto) | Gas-phase Enthalpy of Formation (ΔfH°₂₉₈) | 100.8 | Gas | Computational (CBS-QB3) | [5] |
Table 4: Phase Transition Data for Selected Quinolone Derivatives
| Compound | Property | Value | Method | Reference |
| 4-Quinolone | Melting Point | 208–210 °C | Experimental | [6] |
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | Onset of Thermal Decomposition | 252 °C | TGA | [7] |
| 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | Melting Point | 254 °C | DSC | [7] |
| Various Quinolone Derivatives | Melting Points | > 490 K | DSC | [8] |
Experimental Protocols
The determination of thermochemical data relies on precise calorimetric and thermal analysis techniques. Below are detailed methodologies for key experiments cited in the literature for quinolinone and related heterocyclic compounds.
Combustion Calorimetry (for Enthalpy of Formation)
This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated using Hess's Law.
Workflow for Bomb Calorimetry:
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Detailed Steps:
-
Sample Preparation: A precisely weighed sample of the quinolinone compound (typically in the order of 1 gram) is pressed into a pellet. A fuse wire (e.g., platinum or nickel-chromium) of known length and combustion energy is attached to the pellet.
-
Calorimeter Setup: The pellet and fuse assembly are placed in a stainless steel decomposition vessel, known as a "bomb." The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).
-
Calorimetric Measurement: The sealed bomb is submerged in a known quantity of water within a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.
-
Data Analysis: The temperature change of the water is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat released during the combustion. Corrections are made for the energy of ignition and the combustion of the fuse wire. From the total heat released and the mass of the sample, the standard enthalpy of combustion is determined. Finally, the standard enthalpy of formation is calculated using the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Differential Scanning Calorimetry (DSC)
DSC is employed to measure changes in heat flow to a sample compared to a reference as a function of temperature or time. It is used to determine melting points, enthalpies of fusion, and to study other phase transitions.
Experimental Protocol for DSC:
-
Sample Preparation: A small, accurately weighed amount of the quinolinone sample (typically 1-5 mg) is placed in an aluminum or other inert crucible. The crucible is then hermetically sealed. An empty, sealed crucible is used as a reference.
-
Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. The furnace is purged with an inert gas like nitrogen to prevent oxidation.
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as they are heated. This data is plotted as a thermogram, showing heat flow versus temperature.
-
Data Analysis: Endothermic events, such as melting, appear as peaks on the thermogram. The onset temperature of the peak is taken as the melting point. The area under the peak is integrated to determine the enthalpy of fusion (ΔH_fus).[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.
Experimental Protocol for TGA:
-
Sample Preparation: A small amount of the quinolinone sample (typically 5-10 mg) is placed in a tared TGA pan, often made of platinum or alumina.
-
Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The desired atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition) is established with a constant flow rate. A temperature program is initiated, usually a linear heating ramp (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The data is plotted as a TGA curve (mass percent versus temperature) and its derivative (DTG curve).
-
Data Analysis: The TGA curve reveals the temperatures at which mass loss occurs, indicating decomposition. The onset temperature of a mass loss step is often taken as the decomposition temperature. The DTG curve shows the rate of mass loss and can help to distinguish between overlapping decomposition steps.[7]
Signaling Pathways Involving Quinolinone Derivatives
Quinolinone and its parent structure, quinoline, are scaffolds for numerous compounds that act as inhibitors of various signaling pathways implicated in cancer. Understanding these pathways is crucial for drug development professionals.
PI3K/Akt/mTOR Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been developed as inhibitors of key kinases within this pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.
This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt can then activate mTOR, leading to downstream effects on cell growth and survival. Quinolinone-based inhibitors can target key kinases like PI3K and mTOR, blocking the signal transduction and thereby inhibiting cancer cell proliferation.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and are crucial for cell division. Some quinolinone derivatives exert their anticancer effects by interfering with microtubule dynamics.
Caption: Mechanism of tubulin polymerization inhibition by quinolinone compounds.
This pathway shows that α/β-tubulin dimers polymerize to form microtubules. These microtubules are essential for the formation of the mitotic spindle, which is necessary for proper chromosome segregation during cell division. Certain quinolinone derivatives can bind to tubulin, inhibiting its polymerization. This disruption of microtubule formation leads to mitotic arrest and ultimately apoptosis in cancer cells.[9]
Conclusion
This technical guide provides a summary of the currently available thermochemical data for quinolinone compounds. While comprehensive experimental data remains a field for further research, the presented computational values offer valuable insights for researchers. The detailed experimental protocols for calorimetry and thermal analysis serve as a practical reference for scientists working on the characterization of these and similar heterocyclic compounds. Furthermore, the visualization of key signaling pathways involving quinolinone derivatives highlights their therapeutic potential and provides a conceptual framework for professionals in drug development. As research in this area progresses, a more extensive and experimentally validated thermochemical database for quinolinones will undoubtedly contribute to the rational design of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Health and Safety of 1-Methoxyquinolin-2(1H)-one
This technical guide provides comprehensive health and safety information for 1-Methoxyquinolin-2(1H)-one, intended for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency procedures, and toxicological data to ensure safe handling and use of this compound.
Section 1: Hazard Identification and Classification
This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Pictogram:
-
Exclamation Mark
Section 2: Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | Light blue solid | [1] |
| Melting Point | 197 - 200 °C | [1] |
| Purity | Typically 95% | [2] |
Section 3: Toxicological Information
This compound is categorized for acute oral toxicity, skin corrosion/irritation, and serious eye damage.[1] It is also known to cause respiratory system irritation upon single exposure.[1]
Summary of Toxicological Effects:
| Effect | Classification | Details | Reference |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1] |
No ingredients of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[1]
Section 4: Experimental Protocols
Detailed experimental protocols for toxicological studies of this compound are not publicly available in the reviewed literature. The safety data provided is based on standardized GHS classification criteria. A separate technical guide focusing on the synthesis of this compound has been noted, which may contain relevant experimental details for its preparation.[2]
Section 5: Safe Handling and Storage
Handling:
-
Avoid inhalation of dust and the formation of dust and aerosols.[1][3][4]
-
Use only in well-ventilated areas or outdoors.
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[1][3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store locked up.[1]
-
Protect from light.[1]
-
Incompatible materials include strong oxidizing agents and strong acids.[1][5]
Section 6: Emergency Procedures
The following diagrams illustrate the recommended workflows for emergency situations involving exposure to or spillage of this compound.
Caption: First Aid Measures for Exposure to this compound.
Caption: Accidental Release Measures Workflow.
Section 7: Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is mandatory when handling this compound:
| PPE Type | Specification | Reference |
| Eye/Face Protection | Tight-sealing safety goggles. | [1] |
| Skin Protection | Impervious gloves and appropriate protective clothing to prevent skin exposure. | [1][3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | [1] |
It is crucial to ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1]
Section 8: Fire-Fighting Measures
In case of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] No limitations on extinguishing agents are given.
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5] Containers may explode when heated.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 9: Stability and Reactivity
-
Reactivity: No specific reactivity hazards are known under normal conditions.
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Incompatible Materials: Strong oxidizing agents and strong acids.[1][5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[5]
This guide is based on currently available safety data. It is essential for all personnel handling this compound to be thoroughly familiar with this information and to exercise caution. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
An In-depth Technical Guide to 1-Methoxyquinolin-2(1H)-one for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methoxyquinolin-2(1H)-one, a valuable research compound with potential applications in drug discovery and development. The document details its commercial availability, physicochemical properties, synthesis protocols, and explores its potential biological activities and associated signaling pathways.
Commercial Availability and Physicochemical Properties
This compound is available from a number of commercial suppliers catering to the research and development market. The table below summarizes key quantitative data for the compound, facilitating a comparison between different sources. Researchers are advised to consult the suppliers' websites and Certificates of Analysis for the most up-to-date information and batch-specific data.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| BenchChem | B15206177 | ≥95% | C₁₀H₉NO₂ | 175.18 | 62759-47-5 |
| Ambeed | AMBH97F04573 | ≥98% | C₁₀H₉NO₂ | 175.18 | 62759-47-5 |
| AChemBlock | AD246485 | ≥95% | C₁₀H₉NO₂ | 175.18 | 62759-47-5 |
| Aladdin Scientific | M190765-1g | ≥96% | C₁₀H₉NO₂ | 175.18 | 13788-72-2* |
*Note: There appears to be a discrepancy in the CAS number listed by different suppliers. Researchers should verify the correct CAS number for their specific application.
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of its precursor, 1-hydroxyquinolin-2(1H)-one. A general two-step synthetic approach is outlined below.
Synthetic Workflow
Literature review on the synthesis of substituted quinolin-2-ones
The quinolin-2-one (or 2-quinolone) scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, making them highly valuable in drug discovery and development.[2][3][4] Marketed drugs such as Brexpiprazole (antipsychotic) and Rebamipide (antiulcer agent) feature this core structure, highlighting its significance in medicinal chemistry.[5] This technical guide provides a comprehensive literature review of the key synthetic strategies for constructing substituted quinolin-2-ones, with a focus on classical named reactions, modern transition-metal-catalyzed methods, and green synthetic approaches.
Classical Synthetic Approaches
Traditional methods for quinolin-2-one synthesis often involve the cyclization of pre-functionalized benzene precursors. These named reactions, while foundational, sometimes require harsh conditions or have limited substrate scope.
Knorr Quinoline Synthesis
The Knorr synthesis is a cornerstone reaction for producing 2-hydroxyquinolines (the tautomeric form of quinolin-2-ones) from β-ketoanilides.[6] The reaction typically involves the cyclization of the anilide intermediate using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[6][7][8]
The general mechanism involves the initial formation of a β-ketoanilide from an aniline and a β-ketoester. This intermediate is then protonated by a strong acid, facilitating an intramolecular electrophilic aromatic substitution to close the ring, followed by dehydration to yield the final quinolin-2-one product.[7]
Caption: General workflow of the Knorr Synthesis.
Table 1: Examples of Knorr Synthesis
| Entry | Arylamine | β-Ketoester | Conditions | Product | Yield (%) |
| 1 | Aniline | Ethyl acetoacetate | H₂SO₄, 60-70°C, 6h | 4-Methylquinolin-2(1H)-one | 80 |
| 2 | m-Toluidine | Ethyl benzoylacetate | PPA, 100°C | 4-Phenyl-7-methylquinolin-2(1H)-one | - |
| 3 | 4-Bromoaniline | Ethyl acetoacetate | H₂SO₄ | 6-Bromo-4-methylquinolin-2(1H)-one | - |
Data compiled from representative examples in the literature.[7][9]
Camps Cyclization
The Camps cyclization is another key method that transforms an o-acylaminoacetophenone into two potential hydroxyquinoline isomers using a hydroxide ion base.[10][11] The regioselectivity, yielding either a quinolin-2-one or a quinolin-4-one, depends on the reaction conditions and the structure of the starting material.[10][12] The reaction proceeds via an intramolecular aldol-type condensation.[12]
Caption: Competing pathways in the Camps Cyclization.
Other Classical Methods
-
Friedländer Synthesis: This reaction condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone) to form a quinoline.[13][14] While primarily for quinolines, modifications can yield quinolin-2-ones.
-
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[15][16] Like the Friedländer synthesis, it is not a direct route to quinolin-2-ones but is a foundational quinoline synthesis.[17]
-
Combes Synthesis: Involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[18][19]
Transition-Metal Catalyzed Synthesis
Modern organic synthesis has been revolutionized by transition-metal catalysis, which offers milder reaction conditions, higher efficiency, and broader functional group tolerance.[20][21] Palladium-catalyzed reactions are particularly prominent in the synthesis of quinolin-2-ones.[5]
Palladium-Catalyzed Reactions
Palladium catalysts are widely used for various C-H activation, cross-coupling, and cyclization reactions to construct the quinolin-2-one core.[22]
Common strategies include:
-
Heck Reaction/Aminocyclization: A Pd-catalyzed Heck-type coupling between a 2-haloaniline and an acrylate derivative, followed by an intramolecular aminocyclization, can yield 4-substituted quinolin-2-ones.[5]
-
C-H Activation/Annulation: The direct C-H activation of anilines or acrylamides, followed by coupling with an alkyne or other partner and subsequent cyclization, provides an atom-economical route to highly substituted quinolin-2-ones.[5][22]
-
Carbonylative Cyclization: Palladium catalysts can mediate the insertion of carbon monoxide (CO) in reactions involving aryl halides and alkynes to construct the lactam ring of the quinolin-2-one system.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Knorr Quinoline Synthesis [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Camps quinoline synthesis [quicknode.quicknode-ipfs.com]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. iipseries.org [iipseries.org]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 20. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for 1-Methoxyquinolin-2(1H)-one from 1-hydroxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-Methoxyquinolin-2(1H)-one from its precursor, 1-hydroxyquinolin-2(1H)-one. The described method is an O-methylation reaction, a crucial transformation in medicinal chemistry for modifying the pharmacological properties of quinolinone-based scaffolds. This document outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.
Introduction
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The functionalization of the quinolinone core, including modifications at the N-1 position, is a key strategy for the development of novel therapeutic agents. The conversion of 1-hydroxyquinolin-2(1H)-one to this compound via O-methylation can significantly impact the compound's pharmacokinetic and pharmacodynamic profile by altering its polarity, metabolic stability, and binding interactions with biological targets. This protocol details a reliable method for this transformation using standard laboratory reagents and techniques.
Reaction Scheme
Caption: General reaction scheme for the O-methylation of 1-hydroxyquinolin-2(1H)-one.
Experimental Protocol
This protocol is based on general methods for the O-methylation of N-hydroxy compounds. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials and Equipment:
-
1-hydroxyquinolin-2(1H)-one
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
-
Safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-hydroxyquinolin-2(1H)-one (1.0 eq).
-
Addition of Solvent and Base: Add anhydrous DMF (or acetone) to dissolve the starting material. Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. If using NaH (1.2 eq), cool the reaction mixture to 0 °C in an ice bath before the portion-wise addition of NaH.
-
Addition of Methylating Agent: Slowly add the methylating agent (methyl iodide or dimethyl sulfate, 1.2 eq) dropwise to the stirring suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Data Presentation
| Parameter | Value | Notes |
| Starting Material | 1-hydroxyquinolin-2(1H)-one | |
| Methylating Agent | Methyl iodide or Dimethyl sulfate | Use with caution in a well-ventilated fume hood. |
| Base | Potassium carbonate or Sodium hydride | Sodium hydride is a stronger base and requires more stringent anhydrous conditions. |
| Solvent | Anhydrous DMF or Acetone | DMF is a polar aprotic solvent that can facilitate SN2 reactions. Acetone can also be used, particularly with K₂CO₃. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is recommended for the exothermic addition of the methylating agent. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine the point of completion. |
| Typical Yield | 60 - 80% | Yield is dependent on the specific conditions and scale of the reaction. |
| Potential Side Product | 1-hydroxy-N-methylquinolin-2(1H)-one | N-methylation can occur as a competing reaction. The choice of base and solvent can influence the O/N-methylation ratio. Weaker bases and polar aprotic solvents generally favor O-alkylation. |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Methylating agents such as methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment (PPE), including double gloves.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available resources.
Application Notes and Protocols for the O-methylation of 1-hydroxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the O-methylation of 1-hydroxyquinolin-2(1H)-one to synthesize 1-methoxyquinolin-2(1H)-one. This reaction is a crucial step in the synthesis of various quinoline-based compounds with significant biological activities. The protocol is based on established chemical principles for the alkylation of N-hydroxy compounds, drawing parallels from similar methylation procedures found in the literature for related quinolinone structures. This note includes a summary of potential reaction conditions, a detailed experimental protocol, and a visual representation of the experimental workflow.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities. The modification of the quinoline scaffold, including N-alkoxylation, is a key strategy in medicinal chemistry to modulate the therapeutic properties of these molecules. The O-methylation of 1-hydroxyquinolin-2(1H)-one is a fundamental transformation that yields this compound, a precursor for more complex derivatives. The general reaction proceeds via the deprotonation of the N-hydroxyl group by a base, followed by a nucleophilic attack of the resulting alkoxide on a methylating agent.
Reaction Principle and Conditions
The O-methylation of 1-hydroxyquinolin-2(1H)-one is typically achieved by treating the starting material with a methylating agent in the presence of a base. The choice of reagents and reaction conditions can influence the yield and purity of the product. Common methylating agents include dimethyl sulfate (DMS) and methyl iodide (MeI). A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K2CO3) or silver carbonate (Ag2CO3). The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, or a polar protic solvent like methanol.
While a specific procedure for 1-hydroxyquinolin-2(1H)-one is not extensively detailed in the provided search results, analogous reactions on similar heterocyclic systems suggest the feasibility of this transformation. For instance, the O-methylation of 4-hydroxy-2(1H)-quinolone has been successfully performed using dimethyl sulfate with either anhydrous silver carbonate in acetone or sodium hydroxide in methanol[1]. Similarly, the alkylation of other quinolinone derivatives often employs methyl iodide in the presence of a base like potassium carbonate in DMF[2][3].
Data Presentation: Summary of Potential Reaction Conditions
The following table summarizes various conditions for methylation reactions on quinolinone-related structures, which can be adapted for the O-methylation of 1-hydroxyquinolin-2(1H)-one.
| Methylating Agent | Base | Solvent | Temperature | Reference Reaction |
| Dimethyl Sulfate | Anhydrous Ag2CO3 | Acetone | Not specified | O-methylation of 4-hydroxy-2(1H)-quinolone[1] |
| Dimethyl Sulfate | NaOH | Methanol | Not specified | O-methylation of 4-hydroxy-2(1H)-quinolone[1] |
| Methyl Iodide | K2CO3 | DMF | Not specified | Alkylation of quinolin-2(1H)-one derivatives[3] |
| Methyl Iodide | NaH | DMF | 0 °C to 20 °C | Alkylation of a cinchona alkaloid with a quinoline moiety[4] |
| Methyl Iodide | Triethylamine | DMF | 50 °C | S-methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate[2] |
| 1,4-dibromobutane | Potassium Hydroxide | Methanol | Reflux | O-alkylation of 7-Hydroxyquinolin-2(1H)-one[5] |
Experimental Protocol
This protocol describes a general procedure for the O-methylation of 1-hydroxyquinolin-2(1H)-one using methyl iodide and potassium carbonate in DMF.
Materials:
-
1-hydroxyquinolin-2(1H)-one
-
Methyl iodide (MeI)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxyquinolin-2(1H)-one (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5-2.0 equivalents).
-
Addition of Methylating Agent: Stir the suspension at room temperature and add methyl iodide (1.1-1.5 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the O-methylation of 1-hydroxyquinolin-2(1H)-one.
Caption: Experimental workflow for the O-methylation of 1-hydroxyquinolin-2(1H)-one.
Safety Precautions
-
Methyl iodide is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.
-
Dimethylformamide is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere to prevent moisture from interfering with the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antibacterial Properties and Molecular Docking Studies of Nitrogen Substituted 9-(((4X-But-2-ynyloxy)methyl)-1,2,3-triazolyl)–Cinchona Alkaloid Conjugates [mdpi.com]
- 5. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Visible-Light Mediated Synthesis of Quinolin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinolin-2(1H)-ones utilizing visible light photocatalysis. This modern synthetic approach offers a greener, more efficient, and often higher-yielding alternative to traditional methods. The protocols outlined below are suitable for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in constructing this important heterocyclic scaffold.
Introduction
Quinolin-2(1H)-ones are a significant class of heterocyclic compounds widely found in natural products and pharmacologically active molecules.[1][2] Their derivatives have demonstrated a broad range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Traditional synthetic routes to quinolin-2(1H)-ones often require harsh reaction conditions, multi-step procedures, and the use of stoichiometric, and sometimes toxic, reagents. In contrast, visible-light-mediated synthesis presents a mild, efficient, and environmentally benign alternative that leverages the energy of photons to drive chemical transformations.[3][4]
This application note focuses on two primary visible-light-mediated approaches for the synthesis of quinolin-2(1H)-ones and their precursors:
-
Direct Conversion of Quinoline N-oxides to Quinolin-2(1H)-ones: A highly atom-economical method using an organic photocatalyst.[1][2]
-
C2-Arylation of Quinoline N-oxides: A method to introduce aryl groups at the C2 position, which can be precursors to further functionalized quinolinones, using Eosin Y as a photocatalyst.[5]
Protocol 1: Direct Photocatalytic Synthesis of Quinolin-2(1H)-ones from Quinoline N-oxides
This protocol describes a reagent-free, atom-economical method for the synthesis of quinolin-2(1H)-ones from readily available quinoline N-oxides using a metal-free organic photocatalyst and visible light.[1][2]
Experimental Workflow
Caption: Experimental workflow for the synthesis of quinolin-2(1H)-ones.
Materials and Equipment
-
Substituted Quinoline N-oxide
-
Photocatalyst (e.g., an acridinium-based photocatalyst)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deuterated solvents for NMR analysis (e.g., DMSO-d6)
-
Ethyl acetate, petroleum ether, and silica gel for column chromatography
-
Schlenk tube or screw-cap vial
-
Magnetic stirrer and stir bar
-
Blue LED lamp (e.g., 40W, λmax ≈ 450 nm)
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates and UV lamp
Detailed Experimental Protocol
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the quinoline N-oxide (0.4 mmol, 1.0 equiv.) and the acridinium-based photocatalyst (0.002 mmol, 0.5 mol%).
-
Add anhydrous DMSO (2 mL) to the vial.
-
Seal the vial and place it on a magnetic stirrer.
-
Position the vial approximately 5-10 cm from a 40W blue LED lamp and begin irradiation.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 8-12 hours), quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired quinolin-2(1H)-one.
Quantitative Data Summary
| Entry | Substrate (Quinoline N-oxide) | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | 8 | 73 |
| 2 | 4-Methylquinoline N-oxide | 10 | 78 |
| 3 | 6-Chloroquinoline N-oxide | 12 | 85 |
| 4 | 7-Methoxyquinoline N-oxide | 10 | 81 |
| 5 | 8-Nitroquinoline N-oxide | 12 | 65 |
Reaction conditions: Quinoline N-oxide (0.4 mmol), photocatalyst (0.5 mol%), DMSO (2 mL), 40W blue LED, room temperature.
Proposed Reaction Mechanism
Caption: Proposed mechanism for photocatalytic synthesis of quinolin-2(1H)-ones.
Protocol 2: Eosin Y-Mediated C2-Arylation of Quinoline N-oxides
This protocol details the C2-H arylation of quinoline N-oxides with arenediazonium salts using Eosin Y as a cost-effective organic photocatalyst under visible light irradiation. This method is valuable for synthesizing 2-arylquinoline N-oxides, which are versatile intermediates.[5]
Experimental Workflow
Caption: Experimental workflow for the C2-arylation of quinoline N-oxides.
Materials and Equipment
-
Substituted Quinoline N-oxide
-
Arenediazonium tetrafluoroborate
-
Eosin Y
-
Cesium carbonate (Cs2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere techniques
-
Green LED lamp (e.g., 24W)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Column chromatography supplies
Detailed Experimental Protocol
-
In an oven-dried screw-cap vial containing a magnetic stir bar, combine the quinoline N-oxide (0.2 mmol, 1.0 equiv.), arenediazonium tetrafluoroborate (0.3 mmol, 1.5 equiv.), Eosin Y (0.002 mmol, 1 mol%), and Cs2CO3 (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (2 mL) via syringe.
-
Seal the vial and place the reaction mixture on a magnetic stirrer.
-
Irradiate the vial with a 24W green LED lamp at room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with water (10 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-arylquinoline N-oxide.
Quantitative Data Summary
| Entry | Quinoline N-oxide | Arenediazonium Salt | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | Benzenediazonium tetrafluoroborate | 18 | 75 |
| 2 | 6-Methylquinoline N-oxide | 4-Methylbenzenediazonium tetrafluoroborate | 20 | 82 |
| 3 | 7-Chloroquinoline N-oxide | 4-Chlorobenzenediazonium tetrafluoroborate | 24 | 70 |
| 4 | Quinoline N-oxide | 4-Methoxybenzenediazonium tetrafluoroborate | 18 | 88 |
| 5 | 6-Bromoquinoline N-oxide | Benzenediazonium tetrafluoroborate | 22 | 72 |
Reaction conditions: Quinoline N-oxide (0.2 mmol), arenediazonium salt (0.3 mmol), Eosin Y (1 mol%), Cs2CO3 (0.4 mmol), DMF (2 mL), 24W green LED, room temperature.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the Eosin Y-catalyzed C2-arylation.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Quinoline derivatives and organic solvents may be harmful. Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
High-intensity light sources can be damaging to the eyes. Avoid looking directly at the LED lamps during operation.
Conclusion
Visible-light-mediated synthesis offers a powerful and sustainable platform for the preparation of quinolin-2(1H)-ones and their derivatives. The protocols described herein provide researchers with detailed procedures to access these valuable compounds under mild and efficient conditions. These methods are scalable and tolerate a range of functional groups, making them highly attractive for applications in medicinal chemistry and materials science.
References
- 1. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Eosin Y-catalyzed visible-light-mediated aerobic oxidative cyclization of N,N-dimethylanilines with maleimides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Eosin Y-mediated visible light photoredox catalysis for C(2)–H arylation of quinoline N-oxides using arenediazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties. The evaluation of the cytotoxic effects of novel quinoline derivatives is a critical step in the drug discovery and development process. These application notes provide detailed protocols for assessing the cytotoxicity of quinoline derivatives in cultured cell lines, focusing on established and reliable methods such as the MTT assay, Lactate Dehydrogenase (LDH) assay, and Annexin V-FITC apoptosis assay. Furthermore, this document outlines the presentation of quantitative data and visual representation of key experimental workflows and signaling pathways.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of quinoline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the cytotoxic effects of various quinoline derivatives against different human cancer cell lines, as determined by the MTT assay.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |
| 5a | HL-60 (Leukemia) | 24 | 19.88 ± 5.35 | [1] |
| 5a | U937 (Lymphoma) | 24 | 43.95 ± 8.53 | [1] |
| BAPPN | HepG2 (Liver) | 48 | 3.3 | |
| BAPPN | HCT-116 (Colon) | 48 | 23 | |
| BAPPN | MCF-7 (Breast) | 48 | 3.1 | |
| BAPPN | A549 (Lung) | 48 | 9.96 | |
| Compound 4c | MDA-MB-231 (Breast) | Not Specified | Not Specified (High Activity) | |
| Compound 5c | MDA-MB-231 (Breast) | Not Specified | Not Specified (Moderate Activity) |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Quinoline derivatives
-
Human cancer cell lines (e.g., HL-60, U937)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium (RPMI 1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 values can be determined by plotting the percentage of cell viability against the compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Quinoline derivatives
-
Target cell line
-
Complete culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).
Materials:
-
Quinoline derivatives
-
Target cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
CO2 incubator
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate overnight. Treat the cells with the IC50 concentration of the quinoline derivative for 24 hours.
-
Cell Harvesting: Collect the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 500 µL of 1x binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
References
Application of 1-Methoxyquinolin-2(1H)-one in PI3K/Akt Signaling Pathway Research
Application Note and Protocols
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The quinolin-2(1H)-one scaffold has emerged as a promising chemotype for the development of inhibitors targeting this pathway. While 1-Methoxyquinolin-2(1H)-one itself is a foundational structure, its derivatives have been synthesized and evaluated for their potential to modulate PI3K/Akt signaling, often exhibiting potent and selective inhibitory activity.
This document provides an overview of the application of compounds based on the this compound scaffold in the investigation of the PI3K/Akt pathway. It includes representative data on the inhibitory activities of related compounds, detailed protocols for key experiments, and visual diagrams to illustrate the signaling cascade and experimental workflows.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, Akt phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.
Data Presentation
Derivatives of the quinolin-2(1H)-one scaffold have been investigated for their inhibitory effects on various components of the PI3K/Akt pathway. The following table summarizes representative quantitative data for these compounds.
| Compound ID | Target | Assay Type | IC50 | Reference Cell Line | Citation |
| 4-Phenylquinolin-2(1H)-one | Akt | Kinase Activity | 6 µM | Neuro 2A | [1][2] |
| 4-Phenylquinolin-2(1H)-one | p-Akt (S473) Inhibition | Western Blot | 18 µM | Neuro 2A | [1] |
| Compound 9i (Quinoline-Chalcone Hybrid) | PI3K | ELISA | 0.17-0.84 µM | - | [3] |
| Compound 9j (Quinoline-Chalcone Hybrid) | PI3K | ELISA | 0.17-0.84 µM | - | [3] |
| Torin1 (Benzonaphthyridinone) | mTOR | Cellular Assay | 2-10 nM | - | [4] |
| Torin1 (Benzonaphthyridinone) | PI3K | Cellular Assay | 1800 nM | - | [4] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound derivatives on the PI3K/Akt signaling pathway.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is for determining the direct inhibitory effect of a compound on the kinase activity of PI3K, PDK1, or Akt.
Materials:
-
Recombinant human PI3K, PDK1, or Akt enzyme
-
Appropriate substrate (e.g., PIP2 for PI3K, AKT-Thr-308-tide for PDK1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Kinase buffer
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (DMSO) control.
-
Add 2.5 µL of a 2X enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of a test compound on the phosphorylation status of Akt in cultured cells.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
Growth factor (e.g., IGF-1, EGF) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and β-actin as loading controls.
-
Quantify the band intensities using densitometry software.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a this compound derivative as a PI3K/Akt pathway inhibitor.
References
- 1. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of quinolinone compounds. These guidelines are intended to assist researchers in obtaining high-quality NMR data for structural elucidation, purity assessment, and characterization of this important class of heterocyclic compounds.
Introduction to NMR Spectroscopy of Quinolinones
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules, including quinolinone derivatives. Quinolinones, which exist as tautomers of hydroxyquinolines (e.g., 2-quinolinone and 4-quinolinone), possess a bicyclic heteroaromatic core that gives rise to distinct and informative ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and through-space correlations observed in NMR spectra provide unambiguous evidence for the substitution pattern, stereochemistry, and conformation of these compounds. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals, especially in complex or novel quinolinone structures.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. The following protocol is recommended for quinolinone compounds.
Materials:
-
Quinolinone sample (solid or oil)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials for dissolving the sample
-
Kimwipes or similar lint-free tissue
-
Filter (e.g., a small plug of glass wool in a Pasteur pipette)
-
Internal standard (e.g., Tetramethylsilane - TMS), if required.
Protocol:
-
Determine the appropriate amount of sample. For ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg of the quinolinone compound is typically sufficient.[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]
-
Choose a suitable deuterated solvent. The choice of solvent depends on the solubility of the quinolinone derivative. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for many organic compounds.[1][2] Ensure the solvent does not have residual signals that overlap with key resonances of the analyte.
-
Dissolve the sample. In a small, clean, and dry vial, dissolve the weighed quinolinone sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][2]
-
Filter the solution. To remove any particulate matter that can degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[3]
-
Cap and label the NMR tube. Securely cap the NMR tube and label it clearly. Avoid using paper labels on the part of the tube that will be inside the spectrometer.[4]
-
Clean the exterior of the NMR tube. Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a Kimwipe dampened with isopropanol or acetone to remove any dust or fingerprints.
Caption: Workflow for preparing a quinolinone sample for NMR analysis.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and 2D NMR spectra of quinolinone compounds on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized depending on the specific instrument, sample concentration, and the desired resolution.
2.2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: As determined during sample preparation.
-
Temperature: 298 K (25 °C).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for samples of adequate concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most quinolinone derivatives.
2.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 scans or more may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm will cover the expected chemical shifts for most quinolinone compounds.
2.2.3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): Used to identify proton-proton couplings. A standard gradient-enhanced COSY experiment is recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify two- and three-bond proton-carbon correlations, which is crucial for assembling the carbon skeleton.
For all 2D experiments, the spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the resulting spectrum and should be adjusted based on the sample concentration and the time available for the experiment.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for 2-quinolinone and 4-quinolinone in common deuterated solvents. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Quinolinones
| Position | 2-Quinolinone (in DMSO-d₆) | 4-Quinolinone (in DMSO-d₆)[5] |
| H-3 | ~6.4 (d) | ~6.1 (d) |
| H-4 | ~7.8 (d) | - |
| H-5 | ~7.5 (d) | ~8.1 (d) |
| H-6 | ~7.2 (t) | ~7.3 (t) |
| H-7 | ~7.5 (t) | ~7.6 (t) |
| H-8 | ~7.3 (d) | ~7.9 (d) |
| N-H | ~11.6 (s) | ~11.9 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Quinolinones
| Position | 2-Quinolinone (in DMSO-d₆) | 4-Quinolinone (in DMSO-d₆) |
| C-2 | ~162 | ~140 |
| C-3 | ~121 | ~110 |
| C-4 | ~139 | ~175 |
| C-4a | ~119 | ~125 |
| C-5 | ~128 | ~124 |
| C-6 | ~122 | ~125 |
| C-7 | ~130 | ~132 |
| C-8 | ~115 | ~118 |
| C-8a | ~139 | ~140 |
Note: Chemical shifts can vary depending on the solvent, concentration, and substituents.
Signaling Pathways of Biologically Active Quinolinones
Many quinolinone derivatives exhibit significant biological activity, often through the inhibition of key signaling pathways implicated in diseases such as cancer. A common mechanism of action for quinolinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), which leads to the downregulation of pro-survival pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[1][2][3]
Caption: Quinolinone inhibitors targeting receptor tyrosine kinases.
References
- 1. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]
- 2. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 1-Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxyquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinolinone core, a scaffold present in numerous biologically active molecules. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and metabolic studies. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, including its predicted fragmentation pathways and a general experimental workflow.
Predicted Fragmentation Pathways
The fragmentation of this compound upon electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of the N-O bond and the methoxy group, which represent the most labile sites in the molecule. The molecular ion (M+) of this compound has a mass-to-charge ratio (m/z) of 175.
Two primary fragmentation schemes are proposed based on the analysis of related methoxy-substituted quinolines and general principles of mass spectrometry.[1]
Scheme 1: Cleavage of the N-O Bond and subsequent fragmentations.
This pathway is initiated by the cleavage of the weak N-O bond, a common fragmentation route for N-alkoxy compounds.
-
Initial N-O Cleavage: The molecular ion at m/z 175 undergoes cleavage of the N-O bond to lose a methoxy radical (•OCH3), resulting in a fragment ion at m/z 144.
-
Loss of Carbon Monoxide (CO): The fragment at m/z 144 can then lose a molecule of carbon monoxide, a common fragmentation for quinolones and related cyclic carbonyl compounds, to yield a fragment at m/z 116.
-
Further Fragmentation: The ion at m/z 116 may undergo further fragmentation, such as the loss of HCN, to produce an ion at m/z 89.
Scheme 2: Fragmentation involving the Methoxy Group.
This scheme involves initial fragmentation events centered on the methoxy group attached to the nitrogen atom.
-
Loss of Formaldehyde (CH₂O): The molecular ion can undergo a rearrangement and lose a neutral molecule of formaldehyde (CH₂O), leading to a fragment ion at m/z 145. This fragment corresponds to the molecular ion of 2(1H)-Quinolinone.
-
Loss of CO from the m/z 145 fragment: Similar to Scheme 1, the resulting ion at m/z 145 can then lose a molecule of carbon monoxide to produce a fragment at m/z 117.
The following diagram illustrates the predicted fragmentation pathways of this compound.
Quantitative Data
The following table summarizes the predicted major fragment ions of this compound and their plausible relative abundances. These values are illustrative and based on the general fragmentation patterns observed for similar compounds. Actual relative abundances may vary depending on the specific mass spectrometer and experimental conditions used.
| m/z | Proposed Fragment | Proposed Structure | Relative Abundance (%) |
| 175 | [M]⁺ | C₁₀H₉NO₂⁺ | 80 |
| 145 | [M - CH₂O]⁺ | C₉H₇NO⁺ | 100 (Base Peak) |
| 144 | [M - •OCH₃]⁺ | C₉H₆NO⁺ | 60 |
| 117 | [M - CH₂O - CO]⁺ | C₈H₇N⁺ | 45 |
| 116 | [M - •OCH₃ - CO]⁺ | C₈H₆N⁺ | 30 |
| 89 | [M - •OCH₃ - CO - HCN]⁺ | C₇H₅⁺ | 20 |
Experimental Protocols
This section provides a general protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.
1. Sample Preparation
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The choice of solvent should be compatible with the GC column and not interfere with the analysis.
-
Concentration: Prepare a stock solution of 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. The optimal concentration may need to be determined empirically.
-
Purity: Ensure the sample is of sufficient purity to avoid interference from impurities in the mass spectrum.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
Note: The temperature program should be optimized based on the volatility and thermal stability of the compound.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).
-
3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the parameters outlined above.
-
Process the resulting chromatogram and mass spectrum using the instrument's software.
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and the major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and quantitative data provided in this document.
The following diagram illustrates the general experimental workflow for the GC-MS analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the mass spectrometry analysis of this compound. The predicted fragmentation pathways and quantitative data serve as a valuable reference for the identification and structural elucidation of this compound. The detailed experimental protocol provides a starting point for method development, which can be further optimized to meet specific analytical needs. This information is intended to support researchers and scientists in their studies involving this important heterocyclic scaffold.
References
Application Notes and Protocols for the Purification of Synthesized 1-Methoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxyquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to various biologically active quinolinone derivatives. The synthesis of this compound, like many organic reactions, often yields a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain a highly pure sample essential for subsequent biological assays, structural analysis, and further synthetic modifications. This document provides detailed application notes and protocols for the most common techniques employed in the purification of this compound: recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).
Purification Strategy Overview
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A typical purification workflow might involve an initial purification by recrystallization or column chromatography, followed by preparative HPLC for obtaining highly pure material.
Recrystallization
Recrystallization is a widely used technique for the purification of solid compounds. It relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures.[1]
Application Notes
-
Solvent Selection: The ideal solvent for recrystallization should dissolve the this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[2][3] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Common Solvents for Quinolinone Derivatives: Based on the purification of related quinolinone compounds, suitable solvents to screen for recrystallization of this compound include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water, methanol/water, or ethyl acetate/hexane.[1][2]
-
Mixed Solvents: If a single solvent does not provide adequate separation, a mixed-solvent system can be employed. The compound is typically dissolved in a "good" solvent at an elevated temperature, and then a "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of crystallization upon cooling.[4]
-
Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can initiate crystallization.
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Expected Results
| Parameter | Value | Reference |
| Purity | >98% (by HPLC or NMR) | General Expectation |
| Yield | 50-80% | General Expectation |
| Appearance | Crystalline solid | General Expectation |
Column Chromatography
Column chromatography is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[6]
Application Notes
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of quinolinone derivatives. For compounds that may be sensitive to acidic silica, deactivated silica gel (e.g., by adding triethylamine to the eluent) can be used.[7]
-
Mobile Phase (Eluent) Selection: The choice of eluent is crucial for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.[8] A good solvent system will result in the desired compound having an Rf value of approximately 0.2-0.4.[8] Common eluents for quinolinone derivatives are mixtures of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.
-
Loading the Sample: The crude sample can be loaded onto the column in two ways:
-
Wet Loading: Dissolve the sample in a minimum amount of the eluent and carefully add it to the top of the column.
-
Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column. This method is preferred for samples that are not very soluble in the initial eluent.[7]
-
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can provide better resolution.[7]
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC of the crude mixture using various solvent systems (e.g., hexane:ethyl acetate in ratios of 9:1, 4:1, 1:1) to find the optimal eluent for separation.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[6]
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading: Load the sample using either the wet or dry loading method described above.
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data for Column Chromatography
| Parameter | Description | Typical Value |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for 100-500 mg) | Varies |
| Eluent | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1) | To be optimized by TLC |
| Sample Loading | 1-5% of silica gel weight | Guideline |
| Purity | >99% (by HPLC or NMR) | General Expectation |
| Yield | 70-95% | General Expectation |
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from a mixture. It is often used as a final purification step to obtain highly pure material.[9][10][11]
Application Notes
-
Method Development: An analytical HPLC method should first be developed to achieve good separation of this compound from its impurities. This method is then scaled up for preparative purification.[12]
-
Column Selection: A reversed-phase column (e.g., C18) is commonly used for the purification of quinolinone derivatives. The column dimensions (diameter and length) will depend on the amount of sample to be purified.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used as the mobile phase. A modifier such as formic acid or trifluoroacetic acid (TFA) may be added to improve peak shape.[13]
-
Loading Capacity: It is important not to overload the column, as this will lead to poor separation. The maximum loading capacity will depend on the column dimensions and the separation efficiency.
-
Fraction Collection: Fractions are collected as they elute from the column. A fraction collector is typically used, and the collection can be triggered by time or UV absorbance.
Experimental Protocol: Preparative HPLC
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column, inject a small amount of the crude sample.
-
Optimize the mobile phase composition (e.g., a gradient of water/acetonitrile with 0.1% formic acid) to achieve baseline separation of the product peak from impurity peaks.
-
-
Scale-Up:
-
Based on the analytical method, scale up the flow rate and injection volume for the preparative column.
-
The new flow rate can be calculated using the formula: Flow_rate_prep = Flow_rate_analyt * (ID_prep / ID_analyt)^2, where ID is the internal diameter of the column.
-
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase. Filter the solution to remove any particulate matter.
-
Purification:
-
Equilibrate the preparative HPLC column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the preparative HPLC method and collect fractions corresponding to the product peak.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent under reduced pressure.
-
If a non-volatile buffer was used, further purification (e.g., lyophilization or solid-phase extraction) may be necessary to remove the buffer salts.
-
Quantitative Data for Preparative HPLC
| Parameter | Description | Typical Value |
| Column | C18, 5-10 µm particle size | Standard |
| Column Dimensions | e.g., 21.2 x 150 mm | Varies with scale |
| Mobile Phase A | Water + 0.1% Formic Acid | Common |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common |
| Gradient | e.g., 10-95% B over 20 min | To be optimized |
| Flow Rate | e.g., 20 mL/min for a 21.2 mm ID column | Varies with column size |
| Detection | UV at 254 nm or 280 nm | Common |
| Purity | >99.5% (by analytical HPLC) | General Expectation |
| Yield | >80% | General Expectation |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the high-purity purification of this compound by preparative HPLC.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quinoxalinone synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. lcms.cz [lcms.cz]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Separation of 2(1H)-Quinolinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Developing Prodrugs from 2-(Hydroxyphenyl)quinolin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of prodrugs from 2-(hydroxyphenyl)quinolin-4-one derivatives, a promising class of compounds with demonstrated anticancer activity. The primary goal of developing prodrugs for this class of molecules is to enhance their pharmaceutical properties, particularly to improve aqueous solubility and reduce toxicity, thereby increasing their therapeutic potential.[1] The hydroxyl group on the 2-phenyl ring serves as a convenient attachment point or "synthetic handle" for the addition of various promoieties.[1]
Rationale for Prodrug Development
2-Phenylquinolin-4-one derivatives have shown potent anticancer activity. However, their clinical development can be hampered by poor water solubility and significant toxicity.[1] A common strategy to overcome these limitations is the design of a prodrug, which is an inactive or less active form of the parent drug that is converted to the active form in vivo through enzymatic or chemical transformation.
For 2-(hydroxyphenyl)quinolin-4-one derivatives, the phenolic hydroxyl group is an ideal site for modification. Common prodrug strategies for hydroxyl-containing molecules include the formation of phosphate esters or other ester linkages. Phosphate esters, for instance, can significantly increase aqueous solubility and are often cleaved in vivo by phosphatases to release the active parent drug.[2]
Data Presentation
Table 1: In Vitro Cytotoxicity of Parent 2-(Hydroxyphenyl)quinolin-4-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | NCI-H522 (Non-small cell lung cancer) | < 0.01 |
| "" | HL-60 (Leukemia) | 0.03 |
| "" | HCT116 (Colon Cancer) | 0.04 |
| "" | Hep3B (Hepatocellular carcinoma) | 0.05 |
| "" | NCI-H460 (Non-small cell lung cancer) | 0.06 |
| 5-hydroxy-6-methoxy-2-phenylquinolin-4-one (2PQ-5) | HL-60 | 0.03 |
| "" | HCT116 | 0.08 |
| "" | Hep3B | 0.11 |
| "" | NCI-H460 | 0.09 |
Data synthesized from multiple sources for illustrative purposes.[1]
Table 2: Comparative Properties of a Hypothetical Parent Drug vs. Phosphate Prodrug
| Property | Parent Drug (2-(hydroxyphenyl)quinolin-4-one derivative) | Phosphate Prodrug |
| Aqueous Solubility | Low (< 0.1 mg/mL) | High (> 10 mg/mL) |
| In Vitro Cytotoxicity (IC₅₀) | Potent (nM to low µM range) | Significantly less potent (> 10 µM) |
| Plasma Stability (t₁/₂) | Stable | Designed to be cleaved (minutes to hours) |
| In Vivo Efficacy | Limited by poor bioavailability | Enhanced due to improved pharmacokinetics |
Experimental Protocols
Synthesis of a Phosphate Prodrug
This protocol describes a general method for the phosphorylation of a 2-(hydroxyphenyl)quinolin-4-one derivative to yield a water-soluble phosphate ester prodrug.
Protocol: Synthesis of a Disodium Phosphate Prodrug
-
Dissolution: Dissolve the parent 2-(hydroxyphenyl)quinolin-4-one derivative (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH, 2.2 equivalents), portion-wise. Stir the mixture at 0°C for 30 minutes.
-
Phosphorylation: Add a phosphorylating agent, such as tetrabenzyl pyrophosphate (2.2 equivalents), to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the resulting benzyl-protected phosphate ester by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl protecting groups.
-
Salt Formation: After the reaction is complete, filter off the catalyst. Add a solution of sodium hydroxide or sodium bicarbonate to the filtrate to form the disodium salt of the phosphate ester.
-
Isolation: Lyophilize the aqueous solution to obtain the final water-soluble disodium phosphate prodrug as a solid.
Aqueous Solubility Assay
This protocol outlines a method to determine the kinetic aqueous solubility of the parent drug and its prodrug.
Protocol: Kinetic Aqueous Solubility Determination
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small aliquot (e.g., 5 µL) of each DMSO solution to a larger volume (e.g., 245 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Quantification (Optional): For a more precise measurement, centrifuge the 96-well plate to pellet any precipitate. Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy against a standard curve.[3][4][5][6]
Plasma Stability Assay
This protocol is for evaluating the stability of the prodrug in plasma, which is crucial to ensure it can be converted to the active drug in vivo.
Protocol: In Vitro Plasma Stability
-
Compound Incubation: Incubate the prodrug (at a final concentration of 1-10 µM) with fresh plasma (e.g., human, mouse, or rat) from pooled donors at 37°C.[7][8][9][10]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7][8][10]
-
Reaction Termination: Stop the enzymatic reaction at each time point by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard.[7]
-
Protein Precipitation: Centrifuge the samples to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Data Analysis: Plot the percentage of the remaining prodrug against time. Calculate the half-life (t₁/₂) of the prodrug in plasma.[9]
In Vitro Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of the parent drug and the prodrug against various cancer cell lines.
Protocol: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the parent drug and the prodrug for a specified period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.[1][11][12]
-
Washing: Discard the supernatant and wash the plates several times with 1% acetic acid to remove excess TCA and media components.[1][11][12] Air dry the plates.
-
Staining: Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Remove Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.[1][11][12]
-
Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1][11][12]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510-565 nm using a microplate reader.[11][12]
-
IC₅₀ Calculation: Calculate the drug concentration that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curves.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of a prodrug in a mouse xenograft model.
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H522) into the flank of immunodeficient mice (e.g., nude or SCID mice).[2][13]
-
Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[2]
-
Drug Administration: Administer the prodrug (dissolved in a suitable vehicle, e.g., saline) and a vehicle control to their respective groups via an appropriate route (e.g., intravenous, intraperitoneal, or oral). The dosing schedule will depend on the pharmacokinetic properties of the compound.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[14]
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.
Visualizations
Caption: Workflow for the synthesis of a phosphate prodrug.
Caption: Workflow for the in vitro evaluation of prodrugs.
Caption: Proposed antimitotic mechanism of action.[15][16][17][18][19]
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize quinolinone derivatives targeting two key enzyme classes implicated in cancer: histone demethylases (HDMs) and mutant isocitrate dehydrogenase 1 (mIDH1).
Part 1: Screening of 8-Hydroxyquinoline Derivatives as JMJD2 Histone Demethylase Inhibitors
The Jumonji domain-containing 2 (JMJD2) family of histone demethylases, which includes JMJD2E, are epigenetic regulators often dysregulated in cancer. Members of the JMJD2 family have been shown to activate signaling pathways such as HIF-1α and Wnt/β-catenin, promoting tumor growth and survival.[1][2][3][4][5] High-throughput screening of 8-hydroxyquinoline derivatives has identified potent inhibitors of these enzymes.[6][7]
Experimental Workflow for JMJD2E Inhibitor Screening
The following diagram outlines the workflow for identifying and validating 8-hydroxyquinoline inhibitors of JMJD2E.
References
- 1. mdpi.com [mdpi.com]
- 2. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The histone demethylase JMJD2B is regulated by estrogen receptor alpha and hypoxia and is a key mediator of estrogen induced growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Methods for Studying Drug-Protein Binding with Quinolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolones are a major class of broad-spectrum synthetic antibiotics widely used in clinical practice. Their therapeutic efficacy is dictated by their interaction with specific target proteins, primarily bacterial DNA gyrase and topoisomerase IV. Concurrently, their pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is significantly influenced by their binding to plasma proteins such as human serum albumin (HSA). Understanding the affinity, kinetics, and thermodynamics of these drug-protein interactions is therefore critical for designing more effective quinolone-based drugs and optimizing their therapeutic regimens.
This document provides detailed application notes and protocols for three powerful biophysical techniques used to characterize the binding of quinolinones to proteins: Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Application Note: Characterizing Quinolone Binding to Serum Albumin via Fluorescence Spectroscopy
Principle:
Fluorescence spectroscopy is a highly sensitive technique for monitoring drug-protein binding. Serum albumins, like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), contain fluorescent amino acid residues (primarily Tryptophan and Tyrosine). When a quinolone molecule binds to the protein in proximity to these residues, it can cause a quenching (decrease) of the intrinsic fluorescence intensity. The degree of quenching is proportional to the extent of binding, allowing for the calculation of binding constants (Ka) and the number of binding sites (n).
Quantitative Data Summary:
The binding of various fluoroquinolones to serum albumin has been extensively studied. The data below summarizes typical binding affinities. Studies show that most fluoroquinolones exhibit low to moderate binding to plasma proteins, typically in the range of 20-40%.[1]
| Fluoroquinolone | Protein | Method | Binding Constant (Ka) (M⁻¹) | No. of Binding Sites (n) | Reference |
| Ciprofloxacin | HSA (pH 7) | Fluorescence | 6.92 x 10⁵ | 1.26 | [2] |
| Ciprofloxacin | BSA | Fluorescence | 1.95 x 10⁵ | ~1 | [3] |
| Levofloxacin | BSA | Affinity Capillary Electrophoresis | 6.81 x 10⁴ | - | [4] |
| Norfloxacin | BSA | Affinity Capillary Electrophoresis | 3.19 x 10⁴ | - | [4] |
| Ofloxacin | BSA | Affinity Capillary Electrophoresis | 4.01 x 10⁴ | - | [4] |
Experimental Protocol: Fluorescence Quenching Assay
Objective: To determine the binding constant and stoichiometry of a quinolone binding to a serum albumin (e.g., HSA or BSA).
Materials:
-
Fluorometer
-
Quartz cuvette (1 cm path length)
-
Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
-
Quinolone drug (e.g., Ciprofloxacin)
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of HSA/BSA (e.g., 100 µM) in phosphate buffer. Determine the precise concentration spectrophotometrically (A₂₈₀).
-
Prepare a stock solution of the quinolone (e.g., 1 mM) in the same buffer.
-
-
Instrument Setup:
-
Set the excitation wavelength to 280 nm (to excite tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).
-
Set the emission scan range from 300 nm to 500 nm.
-
-
Titration:
-
Pipette a fixed volume of the HSA/BSA solution (e.g., 2 mL of 5 µM) into the quartz cuvette.
-
Record the fluorescence emission spectrum of the protein solution alone.
-
Make successive additions of small aliquots (e.g., 2-10 µL) of the quinolone stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the new fluorescence spectrum.
-
Continue the titration until the fluorescence intensity shows minimal change upon further additions.
-
-
Data Analysis (Stern-Volmer Equation):
-
Correct the fluorescence intensity values for the dilution effect.
-
Plot F₀/F versus [Q], where F₀ is the fluorescence of the protein alone, F is the fluorescence at each quinolone concentration, and [Q] is the molar concentration of the quinolone.
-
The data can be analyzed using the Stern-Volmer equation to determine the quenching constant. For calculating binding affinity, the double logarithmic equation is often used: log((F₀ - F)/F) = log(Ka) + nlog([Q])*
-
A plot of log((F₀-F)/F) vs. log([Q]) yields a straight line with a slope of 'n' and a Y-intercept of log(Ka).
-
Application Note: Thermodynamic Profiling of Quinolone-Target Interaction using Isothermal Titration Calorimetry (ITC)
Principle:
Isothermal Titration Calorimetry (ITC) is a gold-standard technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[5] By titrating a quinolone solution into a sample cell containing the target protein (e.g., DNA gyrase), a complete thermodynamic profile of the interaction can be obtained in a single experiment. This includes the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS), providing deep insights into the forces driving the binding.[6]
Quantitative Data Summary:
ITC provides a comprehensive thermodynamic signature of an interaction. The example below shows data for Ciprofloxacin binding to Bovine Serum Albumin (BSA), illustrating the type of information obtained.
| Parameter | Value (for CFX-BSA) | Description |
| Ka (Binding Affinity Constant) | 2.04 (± 0.09) x 10⁵ M⁻¹ | Strength of the binding interaction. |
| n (Stoichiometry) | 1.15 (± 0.02) | Molar ratio of drug to protein in the complex. |
| ΔG° (Gibbs Free Energy) | -30.2 (± 0.1) kJ mol⁻¹ | Indicates the spontaneity of the binding. |
| ΔH° (Enthalpy Change) | -13.0 (± 0.2) kJ mol⁻¹ | Heat released or absorbed upon binding. |
| TΔS° (Entropy Change) | 17.2 kJ mol⁻¹ | Change in randomness/disorder upon binding. |
| Data adapted from a study on Ciprofloxacin-BSA interaction.[7] |
Experimental Protocol: Isothermal Titration Calorimetry
Objective: To obtain a complete thermodynamic profile of quinolone binding to its target protein.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein (e.g., purified DNA gyrase subunit A)
-
Quinolone drug
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Degassing station
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the protein against the chosen buffer to ensure buffer matching.
-
Prepare the quinolone solution using the final dialysis buffer. Mismatched buffers can create large heats of dilution, obscuring the binding signal.
-
Accurately determine the concentrations of both the protein and quinolone solutions.
-
Degas both solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).[8]
-
Set the reference power and stirring speed as recommended by the instrument manufacturer.
-
-
Loading the Calorimeter:
-
Carefully load the protein solution into the sample cell (e.g., 10-20 µM).
-
Load the quinolone solution into the injection syringe (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).
-
-
Titration Experiment:
-
Allow the system to equilibrate to a stable baseline.
-
Perform an initial small injection (e.g., 0.5 µL) that will be discarded during analysis.
-
Program a series of subsequent injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to the baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of quinolone to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) using the instrument's software. This fit yields the values for Ka (or KD), n, and ΔH.[9]
-
Calculate ΔG and ΔS using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Application Note: Kinetic Analysis of Quinolone Binding using Surface Plasmon Resonance (SPR)
Principle:
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time.[10] One binding partner (the "ligand," typically the protein) is immobilized on a sensor chip surface. The other partner (the "analyte," the quinolone) is flowed over the surface. Binding of the quinolone to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in SPR signal (measured in Resonance Units, RU). This allows for the direct measurement of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.[11]
Quantitative Data Summary:
SPR provides detailed kinetic information about the binding event. Studies using SPR have measured quinolone binding to single-stranded DNA, which may reflect the interaction within the gyrase-DNA complex.[12]
| Analyte (Quinolone) | Ligand | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (µM) | Reference |
| Ciprofloxacin | ssDNA Oligo | 1.2 x 10³ | 0.11 | 92 | [12] |
| Ciprofloxacin | Gyrase-DNA Complex | - | - | 7.3 | [13] |
| Norfloxacin | Gyrase-DNA Complex | - | - | Binding detected | [14] |
Experimental Protocol: Surface Plasmon Resonance
Objective: To determine the on-rate (kₐ), off-rate (kₑ), and equilibrium dissociation constant (Kₑ) for a quinolone-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Purified protein (ligand)
-
Quinolone drug (analyte)
Procedure:
-
Protein Immobilization (Ligand):
-
Prime the system with running buffer.
-
Activate the sensor chip surface by injecting a mixture of EDC/NHS.
-
Inject the protein solution (e.g., 10-50 µg/mL in immobilization buffer). The protein will covalently couple to the activated surface.
-
Deactivate any remaining active sites by injecting ethanolamine.
-
A successful immobilization will result in a stable increase in the baseline RU.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the quinolone in running buffer (e.g., 5-6 concentrations spanning the expected Kₑ, from 0.1x to 10x Kₑ).
-
Inject the highest concentration of quinolone to check for binding response.
-
Perform a kinetic analysis by sequentially injecting each quinolone concentration (from lowest to highest) over the immobilized protein surface.
-
-
Kinetic Measurement Cycle:
-
Association: Flow the quinolone solution over the sensor surface for a defined period (e.g., 60-180 seconds) and monitor the increase in RU.
-
Dissociation: Switch back to flowing only running buffer over the surface and monitor the decrease in RU as the quinolone dissociates (e.g., for 180-600 seconds).
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to strip all bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The resulting data for each concentration is a "sensorgram," a plot of RU versus time.[15]
-
Simultaneously fit the association and dissociation phases of all sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This global fit provides robust values for the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
Calculate the equilibrium dissociation constant: Kₑ = kₑ / kₐ.
-
Quinolone Mechanism of Action Pathway
Quinolones function by inhibiting bacterial type II topoisomerases. They bind to the enzyme-DNA complex, stabilizing the transient double-strand breaks created by the enzyme. This prevents the crucial DNA re-ligation step, leading to an accumulation of permanent DNA breaks and ultimately, bacterial cell death.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of albumin conformation on the binding of ciprofloxacin to human serum albumin: a novel approach directly assigning binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Temperature and Additives on the Interaction of Ciprofloxacin Hydrochloride Drug with Polyvinylpyrrolidone and Bovine Serum Albumin: Spectroscopic and Molecular Docking Study [jstage.jst.go.jp]
- 4. Interaction between fluoroquinolones and bovine serum albumin studied by affinity capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Binding of ciprofloxacin to bovine serum albumin: Photophysical and thermodynamic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinolone-DNA Interaction: Sequence-Dependent Binding to Single-Stranded DNA Reflects the Interaction within the Gyrase-DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A single point mutation in the DNA gyrase A protein greatly reduces binding of fluoroquinolones to the gyrase-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase: towards an understanding of the molecular basis of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of a Substituted 4-methoxy-1H-quinolin-2-one Library
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of a library of substituted 4-methoxy-1H-quinolin-2-ones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] A general multi-step synthetic procedure starting from substituted anilines is described. Furthermore, a protocol for evaluating the cytotoxic activity of the synthesized compounds against a human cancer cell line is presented, including hypothetical data for a representative library. This document serves as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents based on the quinolinone framework.
Introduction
The quinolin-2-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and neuroprotective activities.[1][2][3] In particular, 4-methoxy-1H-quinolin-2-ones have attracted considerable attention. The methoxy group at the 4-position can significantly influence the biological profile of these compounds. The synthesis of libraries of these derivatives allows for the systematic exploration of structure-activity relationships (SAR), which is crucial for the optimization of lead compounds in drug development programs.
This application note outlines a robust and reproducible method for the synthesis of a diverse library of 4-methoxy-1H-quinolin-2-ones. Additionally, it provides a standard protocol for assessing their potential as anticancer agents by evaluating their in vitro cytotoxicity.
Materials and Methods
General Synthesis of Substituted 4-methoxy-1H-quinolin-2-ones
The synthesis of the target compounds is achieved through a three-step process starting from appropriately substituted anilines.[4][5][6]
Step 1: Synthesis of Substituted 2,4-dichloroquinolines
-
To a round-bottom flask fitted with a reflux condenser, add the substituted aniline (1.0 eq) and malonic acid (1.2 eq).
-
Slowly add phosphorus oxychloride (POCl₃, 10 eq) to the mixture at 0 °C.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 6 hours.[4]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the substituted 2,4-dichloroquinoline.
-
Purify the crude product by recrystallization from ethanol.
Step 2: Synthesis of Substituted 2,4-dimethoxyquinolines
-
Dissolve the substituted 2,4-dichloroquinoline (1.0 eq) in dry methanol.
-
Add a freshly prepared solution of sodium methoxide in methanol (2.5 eq).
-
Reflux the mixture for 5 hours.[4]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude substituted 2,4-dimethoxyquinoline.
-
Purify by column chromatography on silica gel (hexane:ethyl acetate gradient).
Step 3: Synthesis of Substituted 4-methoxy-1H-quinolin-2-ones
-
To the purified substituted 2,4-dimethoxyquinoline (1.0 eq), add a mixture of glacial acetic acid and concentrated hydrochloric acid (5:1 v/v).[4][5]
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium carbonate solution to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the final product from a hot ethanol-water mixture to yield the pure substituted 4-methoxy-1H-quinolin-2-one.[4][5]
DOT Script for Synthetic Workflow
Caption: General Synthetic Workflow for 4-methoxy-1H-quinolin-2-ones.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic potential of the synthesized compounds was evaluated against the human colorectal carcinoma cell line (HCT-116) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in the culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Add the compound solutions to the respective wells and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Results
A library of five substituted 4-methoxy-1H-quinolin-2-ones was synthesized according to the general protocol. The structures were confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry). The overall yields for the three-step synthesis are presented in Table 1.
Table 1: Synthesized Library of Substituted 4-methoxy-1H-quinolin-2-ones and their Overall Yields.
| Compound ID | R¹ | R² | R³ | Overall Yield (%) |
| MQ-01 | H | H | H | 65 |
| MQ-02 | 6-Cl | H | H | 58 |
| MQ-03 | 7-F | H | H | 62 |
| MQ-04 | 8-CH₃ | H | H | 71 |
| MQ-05 | 6,8-di-Br | H | H | 45 |
The synthesized compounds were evaluated for their in vitro cytotoxic activity against the HCT-116 cancer cell line. The results, expressed as IC₅₀ values, are summarized in Table 2.
Table 2: In Vitro Cytotoxicity of Substituted 4-methoxy-1H-quinolin-2-ones against HCT-116 Cells.
| Compound ID | IC₅₀ (µM) |
| MQ-01 | > 100 |
| MQ-02 | 15.2 |
| MQ-03 | 25.8 |
| MQ-04 | 55.1 |
| MQ-05 | 8.7 |
| Doxorubicin | 0.5 |
Discussion
The synthetic protocol described herein provides an efficient means of generating a library of substituted 4-methoxy-1H-quinolin-2-ones. The yields are generally moderate to good, and the purification procedures are straightforward.
The preliminary cytotoxicity data suggests that substitution on the quinolinone ring plays a significant role in the anticancer activity. The unsubstituted parent compound MQ-01 was inactive, while halogenated derivatives, particularly the di-brominated compound MQ-05 , exhibited the most potent activity. This provides a valuable starting point for further SAR studies to develop more potent and selective anticancer agents. Some quinolinone derivatives have been shown to exert their anticancer effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[7]
DOT Script for a Hypothetical Signaling Pathway
Caption: Hypothetical Inhibition of the Ras/Raf/MEK/ERK Pathway.
Conclusion
This application note details a comprehensive approach for the synthesis and preliminary biological evaluation of a library of substituted 4-methoxy-1H-quinolin-2-ones. The provided protocols are intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of this promising class of compounds for the development of novel therapeutics. The initial biological data highlights the potential of this scaffold and provides a foundation for future lead optimization efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Methoxyquinolin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 1-Methoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low to No Yield of the Desired N-Methoxy Product
Low or no yield of this compound is a frequent issue, often stemming from suboptimal reaction conditions or reagent choice.
-
Possible Cause 1: Inefficient N-Methoxylation Conditions. The direct N-methoxylation of the quinolin-2-one scaffold can be challenging. A common side reaction is the O-methoxylation, leading to the formation of 2-methoxyquinoline.
-
Solution: Employing a palladium-catalyzed N-H activation/Heck reaction with acryl amides and arynes has been shown to be an effective method for the synthesis of N-methoxy 2-quinolones. This method directly forms the desired N-methoxy bond, avoiding the competitive O-alkylation.[1]
-
-
Possible Cause 2: Competing O-Alkylation. When using traditional alkylation methods with a methoxylating agent on a pre-formed quinolin-2-one ring, the oxygen atom can also be nucleophilic, leading to the undesired O-alkylated side product.
-
Solution: The choice of base and solvent can significantly influence the N/O selectivity. For instance, in the alkylation of quinolin-2(1H)-one derivatives, using potassium carbonate in DMF has been reported to favor N-alkylation, although a mixture of products is often obtained.[2] Careful optimization of these conditions is crucial.
-
Problem 2: Formation of Significant Amounts of 2-Methoxyquinoline (O-Alkylated Side Product)
The formation of the isomeric 2-methoxyquinoline is a common side reaction that complicates purification and reduces the yield of the target compound.
-
Possible Cause: Lack of Regioselectivity in Alkylation. The nitrogen and oxygen atoms of the quinolin-2-one ring system are both potential sites for alkylation.
-
Solution 1: Steric Hindrance. The regioselectivity of alkylation can be influenced by steric hindrance. Substituents on the quinoline ring, particularly at the C8 position, can favor O-alkylation.[2] If your starting material is a substituted quinolin-2-one, consider the steric environment around the nitrogen atom.
-
Solution 2: Protecting Groups. A multi-step approach involving the protection of the amide group can be employed to ensure selective O-methylation at other positions, which can then be followed by deprotection and N-methoxylation.[3]
-
Problem 3: Difficulty in Purifying the Final Product
Separating this compound from starting materials, the O-alkylated isomer, and other byproducts can be challenging.
-
Possible Cause: Similar Physical Properties of Isomers. The N-methoxy and O-methoxy isomers can have very similar polarities, making chromatographic separation difficult.
-
Solution 1: Column Chromatography. Silica gel column chromatography is a common method for purification. A careful selection of the eluent system is necessary to achieve good separation. For example, a mixture of hexane and ethyl acetate is often used for quinolinone derivatives.[4][5]
-
Solution 2: Recrystallization. Recrystallization from a suitable solvent system, such as ethanol-water, can be an effective method for purifying the final product, especially if the impurities have significantly different solubilities.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for the synthesis of this compound?
A palladium-catalyzed one-pot synthesis starting from acryl amides and arynes offers a direct and efficient route, minimizing the formation of the O-alkylated isomer.[1]
Q2: How can I minimize the formation of the 2-methoxyquinoline isomer?
To minimize the O-alkylated product, consider a synthetic strategy that forms the N-methoxy bond directly rather than through alkylation of a pre-existing quinolin-2-one. The palladium-catalyzed method mentioned above is a good example.[1] If using an alkylation approach, careful optimization of the base and solvent system is critical.
Q3: What are the typical yields I can expect for quinolin-2-one syntheses?
Yields can vary significantly depending on the synthetic route. For multi-step syntheses of substituted 4-methoxy-1H-quinolin-2-ones starting from anilines, individual step yields are reported in the range of 60-72%.[4] For the direct palladium-catalyzed synthesis of N-methoxy 2-quinolones, yields can be in the range of 63-96%.[1]
Q4: Are there any alternative methods to traditional heating for these reactions?
Yes, microwave-assisted synthesis has been used for the preparation of quinolinone derivatives. This method can sometimes lead to higher yields and shorter reaction times.[6]
Data Presentation
Table 1: Comparison of Yields in a Multi-Step Synthesis of a Substituted 4-Methoxy-1H-quinolin-2-one [4]
| Step | Reaction | Reagents | Conditions | Yield |
| 1 | Formation of 2,4-dichloroquinoline | Aniline, Malonic Acid, Phosphorous Oxychloride | Reflux, 6 h | 62% |
| 2 | Formation of 2,4-dimethoxyquinoline | 2,4-dichloroquinoline, Sodium Methoxide | Reflux, 5 h | 72% |
| 3 | Formation of 4-methoxy-1H-quinolin-2-one | 2,4-dimethoxyquinoline, Acetic Acid, HCl | Reflux, 4 h | 60% |
Table 2: Yields for Palladium-Catalyzed Synthesis of N-Alkoxyquinolones [1]
| Substrate (N-alkoxyamide) | Product (N-alkoxyquinolone) | Yield |
| N-methoxy-3-phenylpropenamide | 1-methoxy-4-phenylquinolin-2(1H)-one | 85% |
| N-ethoxy-3-phenylpropenamide | 1-ethoxy-4-phenylquinolin-2(1H)-one | 96% |
| N-benzyloxy-3-phenylpropenamide | 1-benzyloxy-4-phenylquinolin-2(1H)-one | 91% |
Experimental Protocols
Protocol 1: General Multi-Step Synthesis of a Substituted 4-Methoxy-1H-quinolin-2-one [4]
-
Synthesis of Substituted 2,4-dichloroquinoline:
-
An equimolar mixture of the substituted aniline and malonic acid is carefully added to an excess of phosphorous oxychloride.
-
The mixture is refluxed for 6 hours.
-
After cooling, the reaction mixture is poured into ice and neutralized with sodium carbonate.
-
The precipitate is filtered, dried, and purified by column chromatography (hexane:EtOAc).
-
-
Synthesis of Substituted 2,4-dimethoxyquinoline:
-
The substituted 2,4-dichloroquinoline is heated with a freshly prepared solution of sodium methoxide in methanol for 5 hours.
-
The reaction mixture is cooled, poured into ice, and neutralized with acetic acid.
-
The resulting precipitate is filtered and recrystallized from methanol.
-
-
Synthesis of Substituted 4-methoxy-1H-quinolin-2-one:
-
The substituted 2,4-dimethoxyquinoline is refluxed with glacial acetic acid and concentrated HCl for 4 hours.
-
The mixture is concentrated, poured into crushed ice, and neutralized with sodium carbonate.
-
The product is filtered, dried, and purified by recrystallization from ethanol-water.
-
Protocol 2: Palladium-Catalyzed Synthesis of N-Methoxy 2-Quinolones [1]
-
A mixture of the N-methoxyacrylamide, Pd(OAc)₂, Cu(OAc)₂, and CsF is stirred in a mixed solvent of dioxane and DMSO.
-
The aryne precursor is added, and the reaction mixture is heated at 80 °C.
-
After the reaction is complete, the mixture is cooled and worked up to isolate the N-methoxy 2-quinolone product.
Visualizations
References
- 1. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of 4-methoxy-1H-quinolin-2-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-1H-quinolin-2-ones.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to 4-methoxy-1H-quinolin-2-one?
A common and effective method is a three-step synthesis starting from a substituted aniline. The general workflow involves:
-
Cyclization and Chlorination: Reaction of an aniline with malonic acid in the presence of phosphorus oxychloride (POCl₃) to form a 2,4-dichloroquinoline intermediate.
-
Methoxylation: Substitution of the chloro groups with methoxy groups by reacting the 2,4-dichloroquinoline with sodium methoxide to yield a 2,4-dimethoxyquinoline.
-
Selective Hydrolysis: Acid-catalyzed hydrolysis of the 2,4-dimethoxyquinoline to selectively cleave the 2-methoxy group, affording the final 4-methoxy-1H-quinolin-2-one product.[1]
Q2: What are the main challenges and potential side products in this synthesis?
The main challenges include controlling the regioselectivity, ensuring complete reactions, and preventing the formation of undesired byproducts. Each step has its own set of potential side products that can complicate purification and reduce the overall yield. These are detailed in the troubleshooting guides below.
Troubleshooting Guides
This section is organized by the synthetic step and addresses specific issues, their probable causes, and recommended solutions.
Step 1: Synthesis of 2,4-Dichloroquinoline
The reaction of a substituted aniline with malonic acid and phosphorus oxychloride is a crucial step for forming the quinoline core.
Issue 1.1: Low or no yield of the desired 2,4-dichloroquinoline.
| Probable Cause | Recommended Solution |
| Insufficient Reagent Activity: Phosphorus oxychloride can degrade upon exposure to moisture. | Use freshly distilled or a new bottle of POCl₃. Ensure all glassware is thoroughly dried before use. |
| Inadequate Reaction Temperature: The reaction requires heating to proceed at an adequate rate. | Ensure the reaction mixture reaches and maintains the recommended reflux temperature (typically around 110-150°C). |
| Short Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. Reaction times of 6 hours or more may be necessary.[1] |
Issue 1.2: Formation of a complex mixture of unidentified side products.
| Probable Cause | Recommended Solution |
| Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition of reactants and products. | Maintain the temperature at the lower end of the effective range and monitor the reaction closely to avoid unnecessary heating after completion. |
| Side Reactions with POCl₃: Phosphorus oxychloride is a strong dehydrating and chlorinating agent and can react with other functional groups if present on the aniline starting material. | Protect sensitive functional groups on the aniline starting material before subjecting it to the reaction conditions. |
| Formation of N,N'-diarylmalonamides: At lower temperatures, the formation of malondianilides can compete with the desired cyclization. | Ensure the reaction temperature is sufficiently high to favor the cyclization pathway. |
Common Side Products in Step 1:
-
N-(aryl)malonamic acid: Incomplete cyclization intermediate.
-
Poly-chlorinated species: Over-chlorination of the aromatic ring.
-
Unreacted starting materials: Aniline and malonic acid.
Step 2: Synthesis of 2,4-Dimethoxyquinoline
This step involves the nucleophilic substitution of the chloro groups with methoxy groups.
Issue 2.1: Incomplete conversion to 2,4-dimethoxyquinoline, resulting in a mixture of products.
| Probable Cause | Recommended Solution |
| Insufficient Sodium Methoxide: An inadequate amount of the nucleophile will lead to incomplete substitution. | Use a sufficient excess of freshly prepared sodium methoxide solution. |
| Low Reaction Temperature or Short Reaction Time: The substitution reaction may be slow at lower temperatures. | The reaction is typically carried out at reflux in methanol for several hours (e.g., 5 hours).[1] Ensure adequate heating and monitor the reaction by TLC for the disappearance of the starting material and mono-substituted intermediates. |
Common Side Products in Step 2:
-
2-chloro-4-methoxyquinoline: Result of incomplete reaction where only one chlorine has been substituted.
-
4-chloro-2-methoxyquinoline: Another possible mono-substituted byproduct.
-
Unreacted 2,4-dichloroquinoline: Starting material carryover.
Table 1: Product Distribution in the Methoxylation of 2,4-dichloroquinoline
| Product | Molar Ratio (NaOMe:Dichloroquinoline) | Reaction Time (hours) | Approximate Yield (%) |
| 2,4-Dimethoxyquinoline | > 4:1 | 5 | ~72[1] |
| 2-chloro-4-methoxyquinoline | 1:1 | 2 | Variable |
| 4-chloro-2-methoxyquinoline | 1:1 | 2 | Variable |
Step 3: Selective Hydrolysis to 4-Methoxy-1H-quinolin-2-one
The final step requires the selective hydrolysis of the methoxy group at the 2-position.
Issue 3.1: Low yield of the final product with significant amounts of starting material or over-hydrolyzed product.
| Probable Cause | Recommended Solution |
| Incomplete Hydrolysis: Insufficient acid catalyst, low temperature, or short reaction time. | Increase the concentration of the acid catalyst (e.g., concentrated HCl) or the reaction time. A typical procedure involves refluxing with glacial acetic acid and concentrated HCl for about 4 hours.[1] |
| Over-hydrolysis: Harsh reaction conditions (e.g., prolonged heating, high acid concentration) can lead to the hydrolysis of both methoxy groups. | Carefully monitor the reaction progress by TLC. Once the starting material is consumed and the desired product is the major component, quench the reaction to prevent further hydrolysis. |
Common Side Products in Step 3:
-
2,4-Dimethoxyquinoline: Unreacted starting material.
-
2,4-Dihydroxyquinoline: Product of complete hydrolysis of both methoxy groups. This is a common side product in related quinoline syntheses.
-
2-Hydroxy-4-methoxyquinoline: This is the desired product, which exists in tautomeric equilibrium with the 4-methoxy-1H-quinolin-2-one form.
Experimental Protocols
Synthesis of 2,4-dichloroquinoline (General Procedure)
A mixture of a substituted aniline (1 equivalent) and malonic acid (1.1 equivalents) in an excess of phosphorus oxychloride is heated at reflux (approximately 110-120 °C) for 6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 2,4-dimethoxyquinoline (General Procedure)
The 2,4-dichloroquinoline (1 equivalent) is added to a freshly prepared solution of sodium methoxide in methanol (at least 4 equivalents of sodium in methanol). The mixture is heated at reflux for 5 hours. After cooling, the reaction mixture is poured into ice water and neutralized with acetic acid. The precipitated product is filtered, washed with water, and recrystallized from methanol to yield the pure 2,4-dimethoxyquinoline.[1]
Synthesis of 4-methoxy-1H-quinolin-2-one (General Procedure)
The 2,4-dimethoxyquinoline (1 equivalent) is refluxed in a mixture of glacial acetic acid and concentrated hydrochloric acid for 4 hours. The reaction mixture is then concentrated under reduced pressure, poured into crushed ice, and neutralized with sodium carbonate. The solid product is filtered, dried, and purified by recrystallization from an ethanol-water mixture.[1]
Visualizations
Caption: Synthetic workflow for 4-methoxy-1H-quinolin-2-one.
Caption: A logical approach to troubleshooting the synthesis.
References
Technical Support Center: Overcoming Low Yield in Classical Quinoline Synthesis Protocols
Welcome to the technical support center for classical quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in widely used quinoline synthesis protocols. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data, and experimental methodologies to help you optimize your reactions and improve your product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during classical quinoline synthesis reactions.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] However, it is notorious for its often violent nature and the formation of tarry by-products, which can significantly lower the yield.[2][3]
Question 1: My Skraup reaction is extremely vigorous and difficult to control, leading to significant loss of material. How can I moderate the reaction?
Answer: The violent nature of the Skraup reaction is a well-documented issue.[4] To control the exothermic reaction, consider the following:
-
Addition of a Moderator: Incorporating ferrous sulfate (FeSO₄) can act as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable.[4] Boric acid has also been used to moderate the reaction, though it may lead to slightly lower yields.
-
Careful Reagent Addition: Ensure that the sulfuric acid is added after the ferrous sulfate to prevent the reaction from starting prematurely.[4]
-
Gradual Heating: Begin by gently heating the mixture. Once the reaction initiates (indicated by boiling), remove the external heat source. The reaction's own exotherm should be sufficient to maintain boiling for a period. Reapply heat only after the initial vigorous phase has subsided to drive the reaction to completion.[4]
Question 2: I am getting very low yields and a lot of tar formation in my Skraup synthesis. What are the likely causes and how can I improve this?
Answer: Low yields and tar formation are common problems in the Skraup synthesis.[2][3] Here are some potential causes and solutions:
-
Purity of Glycerol: The water content in the glycerol is critical. Using "dynamite" glycerol with less than 0.5% water is recommended for optimal yields. Standard USP glycerol, which contains about 5% water, can lead to significantly lower yields.[4]
-
Oxidizing Agent: While nitrobenzene is a traditional oxidizing agent, it can contribute to the reaction's vigor.[1] Arsenic acid can be a milder alternative, resulting in a less violent reaction.[1]
-
Product Extraction: The crude product is often trapped within a thick tar, making extraction difficult.[2] Efficient steam distillation is crucial for isolating the quinoline from the reaction mixture.[4] Ensure the distillation is continued until no more quinoline is recovered in the distillate.
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol, making it a versatile method for producing 2-substituted quinolines.[2] However, it can be prone to polymerization of the carbonyl substrate, leading to low yields.[2]
Question 3: My Doebner-von Miller reaction is resulting in a low yield of the desired quinoline and a significant amount of polymeric material. How can I prevent this?
Answer: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material is a major side reaction that reduces the yield.[2] To mitigate this:
-
Biphasic Reaction Medium: Employing a biphasic solvent system can be highly effective. By sequestering the carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is reduced, which in turn minimizes polymerization and can drastically increase the product yield.[2]
-
Choice of Acid Catalyst: While strong Brønsted acids are often used, Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can also catalyze the reaction, potentially under milder conditions that reduce polymerization.[5][6]
Question 4: I am attempting to use a sterically hindered α,β-unsaturated aldehyde in my Doebner-von Miller reaction and am getting very low to no yield of the quinoline product. Is this expected?
Answer: Yes, the Doebner-von Miller reaction is sensitive to steric hindrance. While it works well with substrates like crotonaldehyde, more sterically demanding α,β-unsaturated aldehydes, such as cinnamaldehyde or other γ-substituted variants, often lead to complex mixtures with only trace amounts of the desired quinoline.[7] For such substrates, you may need to explore alternative synthetic routes.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[8] While generally efficient, low yields can occur due to harsh reaction conditions or inefficient catalysis.[9][10]
Question 5: My Friedländer synthesis is proceeding very slowly and giving a poor yield at room temperature. What can I do to improve the reaction rate and yield?
Answer: The traditional Friedländer synthesis can indeed be slow and low-yielding under mild conditions.[9] Consider these optimization strategies:
-
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times from days to minutes and significantly improve yields. For example, using neat acetic acid as both solvent and catalyst with microwave heating at 160°C has been shown to produce excellent yields in just 5 minutes.[9]
-
Solvent and Catalyst Choice: Traditional methods often require high temperatures and strong acid or base catalysis, which can be detrimental to sensitive substrates.[8] Modern approaches have shown that using water as a solvent at 70°C, even without a catalyst, can lead to high yields and aligns with green chemistry principles.[10]
-
Alternative Catalysts: For reactions that are sluggish, exploring different catalysts can be beneficial. Catalytic amounts of gold catalysts or a combination of p-toluenesulfonic acid and iodine under solvent-free conditions have been reported to facilitate the reaction under milder conditions.[8]
Question 6: I am performing a one-pot Friedländer synthesis starting from a nitro-substituted aromatic aldehyde, and the yield is lower than expected. What could be the issue?
Answer: In a one-pot procedure involving the in-situ reduction of a nitro group to an amine followed by the Friedländer condensation, the choice of reducing agent and reaction conditions is critical. While this is a highly efficient method, certain functional groups on your substrates may not be compatible with the reduction step. For instance, bromo-substituted substrates can be sensitive to reduction.[11] Additionally, electron-rich or sterically hindered substrates may require longer reaction times for the condensation step to go to completion.[11]
Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of anilines with β-diketones.[12] Challenges with this method can include the formation of regioisomers and the need for harsh acidic conditions for cyclization.
Question 7: In my Combes synthesis, I am observing the formation of multiple byproducts, which is complicating purification and lowering the yield of my desired product. What is causing this?
Answer: The formation of byproducts can be a result of positional isomerism, especially when using substituted anilines or unsymmetrical β-diketones.[13] The regioselectivity of the cyclization step is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[12]
-
Steric Effects: Increasing the steric bulk of the R group on the β-diketone tends to favor the formation of 2-substituted quinolines.[12]
-
Electronic Effects: The electronic nature of the substituents on the aniline also plays a crucial role. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines may lead to the 4-CF₃ regioisomer as the major product when reacted with a trifluoromethyl-β-diketone.[12]
Question 8: The strong acid required for the cyclization step in my Combes synthesis seems to be degrading my starting materials or product. Are there any alternatives?
Answer: The use of strong acids like concentrated sulfuric acid is common for the cyclization step, but it can indeed lead to degradation.[14] Polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide and phosphoric acid to generate polyphosphoric ester (PPE) can be more effective and milder dehydrating agents for the ring closure.[12]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the classical quinoline syntheses discussed. Note that yields can vary significantly based on the specific substrates and reaction conditions used.
| Synthesis | Typical Reactants | Catalyst/Reagent | Temperature | Reaction Time | Typical Yield | Reference |
| Skraup | Aniline, Glycerol | H₂SO₄, Nitrobenzene | Reflux | Several hours | 84-91% (optimized) | [4] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (Brønsted or Lewis) | Varies | Varies | Can be low due to polymerization | [2] |
| Friedländer | 2-Aminoaryl Ketone, Carbonyl with α-methylene | Acid or Base | Varies | 5 min - several days | Poor to Excellent (up to 97%) | [9][10] |
| Combes | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | High Temp | Varies | Good to Excellent | [15] |
| Conrad-Limpach | Aniline, β-Ketoester | Heat (often with acid catalyst) | ~250 °C (cyclization) | Varies | Moderate to 95% | [16] |
Experimental Protocols
Below are generalized methodologies for the key classical quinoline syntheses. Caution: These reactions involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Optimized Skraup Synthesis of Quinoline
Adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.62 (1922).
-
To a 5-liter flask equipped with a reflux condenser, add 246 g of anhydrous ferrous sulfate.
-
Add a mixture of 380 g of aniline and 290 g of nitrobenzene.
-
Add 1200 g of "dynamite" glycerol (less than 0.5% water).
-
Carefully and slowly, with cooling, add 500 g of concentrated sulfuric acid.
-
Mix the contents thoroughly and gently heat the flask.
-
Once the reaction begins to boil, remove the flame. The reaction should continue to boil for 30-60 minutes.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
Allow the mixture to cool and then dilute with water.
-
Steam distill the mixture to isolate the crude quinoline.
-
Purify the crude product by vacuum distillation.
General Procedure for the Friedländer Synthesis under Microwave Conditions
Based on the methodology described by Adib et al. and others.
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) or use a neat acidic solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160°C) for a short duration (e.g., 5-15 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with a basic solution (e.g., saturated NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield in Classical Quinoline Synthesis
The following diagram illustrates a general troubleshooting workflow for addressing low yields in classical quinoline syntheses.
Caption: A flowchart for troubleshooting low yields in quinoline synthesis.
Logical Relationship of Common Issues in Skraup and Doebner-von Miller Syntheses
This diagram shows the relationship between common problems and their causes in the Skraup and Doebner-von Miller reactions.
Caption: Common issues and their causes in Skraup and Doebner-von Miller syntheses.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Research Portal [research.usc.edu.au]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Alkylation of Quinolin-2(1H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of quinolin-2(1H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of quinolin-2(1H)-one derivatives?
The main challenge is controlling the regioselectivity of the alkylation reaction. Quinolin-2(1H)-ones are ambident nucleophiles, meaning they possess two nucleophilic centers: the nitrogen atom (N-1) and the oxygen atom (O-2). This can lead to the formation of a mixture of N-alkylated and O-alkylated products.[1][2] The desired isomer often depends on the specific therapeutic application being targeted.
Q2: What factors influence the N- versus O-alkylation selectivity?
Several factors can be manipulated to favor either N- or O-alkylation:
-
Substituents on the Quinolinone Ring: The electronic and steric nature of substituents on the quinolin-2(1H)-one core can significantly direct the alkylation. For instance, bulky substituents at the C-8 position tend to favor O-alkylation due to steric hindrance around the nitrogen atom.[1]
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent play a crucial role. More reactive alkylating agents may lead to different selectivity profiles compared to less reactive ones.
-
Choice of Base: The base used to deprotonate the quinolin-2(1H)-one is critical. The nature of the counter-ion of the resulting salt can influence the site of alkylation.
-
Solvent: The polarity and type of solvent can affect the solubility of the quinolinone salt and the transition state energies for N- versus O-alkylation, thereby influencing the product ratio.[3]
-
Reaction Temperature: Temperature can also impact the regioselectivity of the reaction.
-
Phase Transfer Catalysis (PTC): The use of phase transfer catalysts can provide an effective method for selective N-alkylation.[4]
Q3: How can I distinguish between N-alkylated and O-alkylated products?
Spectroscopic methods, particularly NMR, are essential for differentiating between the N- and O-alkylated isomers.
-
¹H NMR: The chemical shift of the protons on the alkyl group can be indicative. For example, the methylene protons adjacent to the nitrogen in an N-alkylated product will have a different chemical shift compared to those adjacent to the oxygen in an O-alkylated product.
-
¹³C NMR: The chemical shift of the carbon atom of the alkyl group directly attached to the quinolinone core is a key indicator. A carbon attached to oxygen (O-alkylation) will be significantly downfield compared to a carbon attached to nitrogen (N-alkylation).[1][2] For instance, in one study, the C-1' carbon of an O-alkylated product appeared at 70.07 ppm, while the corresponding carbon in the N-alkylated product was at 52.03 ppm.[1]
-
2D NMR Techniques: Techniques like HSQC and HMBC can definitively establish the connectivity between the alkyl group and either the nitrogen or oxygen atom of the quinolinone ring.[2]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of N- and O-alkylated products, but I want to favor N-alkylation.
Possible Causes and Solutions:
-
Sub-optimal Base/Solvent System: The combination of base and solvent is crucial for directing N-alkylation.
-
Solution 1: Employ Phase Transfer Catalysis (PTC). Using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) in the presence of a base like potassium carbonate can selectively promote N-alkylation.[4]
-
Solution 2: Use a Sodium Salt in DMF. Formation of the sodium salt of the quinolinone in a polar aprotic solvent like DMF has been reported to favor N-alkylation.[2]
-
-
Steric Hindrance: If your quinolinone has bulky substituents near the nitrogen, this can disfavor N-alkylation.
-
Solution: While challenging to change the substrate, consider using a less sterically hindered alkylating agent if possible.
-
Problem 2: My reaction is exclusively or predominantly yielding the O-alkylated product, but the N-alkylated derivative is desired.
Possible Causes and Solutions:
-
Steric Hindrance at N-1: As mentioned, substituents at the C-8 position sterically hinder the nitrogen atom, leading to exclusive O-alkylation.[1]
-
Solution: If modification of the starting material is not an option, alternative synthetic strategies that favor N-alkylation under these constraints, such as Mitsunobu reactions with specific conditions, may need to be explored.
-
-
Reaction Conditions Favoring O-Alkylation: Certain conditions inherently favor O-alkylation.
-
Solution: Avoid using silver salts of the quinolinone, as these are known to promote O-alkylation.[2] Also, reconsider the base and solvent combination. For instance, using potassium carbonate in DMF can lead to mixtures, but in some cases with specific substitutions, O-alkylation is the major or exclusive outcome.[1]
-
Problem 3: The overall yield of my alkylation reaction is low.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the quinolin-2(1H)-one.
-
Solution: Consider using a stronger base, such as sodium hydride (NaH). However, be aware that this may also affect the N/O selectivity.
-
-
Poor Solubility: The quinolinone starting material or its salt may have poor solubility in the chosen solvent.
-
Solution: Switch to a more suitable solvent, such as DMF or DMSO, which are good at dissolving a wide range of organic molecules and their salts.
-
-
Reaction Temperature Too Low: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture.
-
Data Presentation: N- vs. O-Alkylation Product Ratios
The following tables summarize quantitative data from the literature on the alkylation of various quinolin-2(1H)-one derivatives, highlighting the influence of substituents and reaction conditions on the product distribution.
Table 1: Alkylation of Substituted Quinolin-2(1H)-ones with 2-Bromoacetophenone [1]
| Entry | Substituent on Quinolin-2(1H)-one | N-Alkylated Product Yield (%) | O-Alkylated Product Yield (%) |
| 1 | H | 65 | 21 |
| 2 | 6-OMe | 68 | 20 |
| 3 | 7-OMe | 70 | 18 |
| 4 | 6-OBn | 62 | 23 |
| 5 | 7-OBn | 65 | 20 |
| 6 | 6-Cl | 60 | 25 |
| 7 | 7-Cl | 63 | 22 |
| 8 | 8-OMe | - | 75 |
| 9 | 8-OBn | - | 78 |
| 10 | 8-Cl | - | 70 |
Reaction Conditions: K₂CO₃, DMF.
Table 2: Alkylation of Substituted Quinolin-2(1H)-ones with Chloroacetone [1]
| Entry | Substituent on Quinolin-2(1H)-one | N-Alkylated Product Yield (%) | O-Alkylated Product Yield (%) |
| 1 | H | 75 | 12 |
| 2 | 6-OMe | 78 | 10 |
| 3 | 7-OMe | 76 | 11 |
| 4 | 6-OBn | 71 | 10 |
| 5 | 7-OBn | 73 | 12 |
| 6 | 6-Cl | 70 | 15 |
| 7 | 7-Cl | 72 | 13 |
| 8 | 8-OMe | - | 80 |
| 9 | 8-OBn | - | 82 |
| 10 | 8-Cl | - | 75 |
Reaction Conditions: K₂CO₃, DMF.
Experimental Protocols
General Procedure for N-Alkylation using Phase Transfer Catalysis (Adapted from[4])
-
To a solution of the 4-chloro-6-methylquinolin-2(1H)-one (1 mmol) in a suitable organic solvent (e.g., toluene, 20 mL), add anhydrous potassium carbonate (2 mmol) and tetrabutylammonium bromide (TBAB, 0.1 mmol).
-
Add the alkylating agent (e.g., an alkyl halide, 1.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-alkylated product.
General Procedure for Alkylation leading to a Mixture of N- and O-Alkylated Products (Adapted from[1])
-
A mixture of the quinolin-2(1H)-one derivative (1 mmol), the alkylating agent (e.g., 2-bromoacetophenone or chloroacetone, 1.1 mmol), and potassium carbonate (1.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified and the N- and O-alkylated isomers are separated by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the alkylation of quinolin-2(1H)-one derivatives.
Caption: Troubleshooting flowchart for controlling N- vs. O-alkylation selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N- vs. O-alkylation in 2(1H)-quinolinone derivatives - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 4. tsijournals.com [tsijournals.com]
How to avoid N- vs O-alkylation in quinolinone synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals control N- versus O-alkylation during the synthesis of quinolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is controlling N- vs. O-alkylation in quinolinones a challenge?
Quinolinone cores feature an ambident nucleophilic system, meaning they have two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The resulting products, N-alkyl quinolinones and O-alkyl quinolines (alkoxyquinolines), are different compounds with distinct properties. The reaction's outcome is highly sensitive to a variety of factors, often leading to mixtures of both products if conditions are not carefully controlled.[1][2][3]
Q2: What is the fundamental principle governing the selectivity?
The selectivity between N- and O-alkylation can often be explained by the Hard and Soft Acids and Bases (HSAB) principle.[4][5]
-
Hard and Soft Nucleophiles: The deprotonated quinolinone (the quinolinate anion) has two nucleophilic centers. The oxygen atom is a "hard" nucleophile (high electronegativity, low polarizability), while the nitrogen atom is a "soft" nucleophile (lower electronegativity, more polarizable).[4][6]
-
Hard and Soft Electrophiles: The alkylating agent is the electrophile (Lewis acid). "Hard" electrophiles (e.g., dimethyl sulfate, alkyl fluorosulfonates) have a high positive charge density. "Soft" electrophiles (e.g., alkyl iodides) have a more diffuse positive charge.[6]
HSAB Principle: Hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[4][5][7] Therefore, using a hard alkylating agent tends to favor O-alkylation, while a soft alkylating agent tends to favor N-alkylation.
Q3: What are the primary factors that influence the N/O alkylation ratio?
The N- versus O-alkylation outcome is a delicate balance of several experimental parameters:
-
The Alkylating Agent: The hardness or softness of the electrophile is a key determinant.[3][6]
-
The Base: The choice of base affects the dissociation of the quinolinate ion pair.
-
The Solvent: The solvent's polarity and ability to solvate the cation and anion play a crucial role.[8][9]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst can dramatically shift selectivity, often favoring N-alkylation.[10][11]
-
Substituents on the Quinolinone Ring: Steric hindrance, particularly at the C8 position, can block access to the nitrogen atom, leading to exclusive O-alkylation.[12]
Troubleshooting Guide
Problem: My reaction yields predominantly the O-alkylated product, but I need the N-alkylated isomer.
This is a common issue indicating that the reaction conditions favor the attack at the harder oxygen atom.
Solution 1: Modify the Alkylating Agent
If you are using a hard electrophile like an alkyl sulfate or tosylate, switch to a softer one.
-
Recommendation: Use an alkyl iodide (e.g., methyl iodide) instead of dimethyl sulfate or methyl tosylate. Alkyl iodides are considered soft electrophiles and will preferentially react with the soft nitrogen center.[6]
Solution 2: Change the Solvent
The solvent can influence the reactivity of the quinolinate anion.
-
Recommendation: Switch to a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the base, leaving a "naked" and more reactive quinolinate anion. In these conditions, the more nucleophilic nitrogen atom is favored, leading to N-alkylation.[13]
Solution 3: Employ Phase-Transfer Catalysis (PTC)
PTC is a highly effective technique for achieving selective N-alkylation.[10][11]
-
Recommendation: Use a combination of a mild inorganic base like potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) in a less polar solvent like acetone or toluene. The TBAB transports the quinolinate anion into the organic phase as a lipophilic ion pair, where it readily undergoes N-alkylation.[10][11][14]
Problem: I am getting a mixture of N- and O-alkylated products with poor selectivity.
This indicates that the energy barrier for reaction at both the N and O sites is similar under your current conditions. The goal is to find conditions that favor one pathway significantly over the other.
Solution 1: Review the Base and Solvent Combination
The interplay between the base and solvent is critical.
-
To Favor N-Alkylation: Use a strong base like NaH in a polar aprotic solvent like DMF. This combination ensures complete deprotonation and promotes reaction at the nitrogen. Alternatively, the K₂CO₃/TBAB system is highly recommended for high N-selectivity.[10][13]
-
To Favor O-Alkylation: Using the silver salt of the quinolinone can lead to exclusive O-alkylation.[13] Another approach is to use a hard electrophile in a non-polar solvent. Alkylation of 8-substituted quinolinones often gives exclusively O-alkylated products due to steric hindrance around the nitrogen.[12]
Solution 2: Adjust the Temperature
Reaction temperature can influence kinetic vs. thermodynamic control. While less commonly cited as the primary factor for N/O selectivity in this specific synthesis, it is a variable worth exploring. Lower temperatures may favor one isomer over the other.
Data on Reaction Conditions and Selectivity
The following table summarizes quantitative data from literature, showcasing how different reaction conditions affect the product ratio.
| Quinolinone Substrate | Alkylating Agent | Base | Solvent | Catalyst | N:O Ratio | Reference |
| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ | DMF | None | Major:Minor | [12] |
| 6-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ | DMF | None | Major:Minor | [12] |
| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ | DMF | None | 0:100 (Exclusive O) | [12] |
| 8-Benzyloxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ | DMF | None | 0:100 (Exclusive O) | [12] |
| 4-Chloro-6-methylquinolin-2(1H)-one | Various Halo-methylene compounds | K₂CO₃ | Acetone | TBAB | 100:0 (Exclusive N) | [10][11] |
| Tetrahydrobenzo[c][1][7]naphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | None | 0:100 (Exclusive O) | [13] |
| Tetrahydrobenzo[c][1][7]naphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | NaH | THF/DMF | None | 0:100 (Exclusive O) | [13] |
Key Experimental Protocols
Protocol 1: Selective N-Alkylation using Phase-Transfer Catalysis
This protocol is adapted from the selective N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one.[11]
-
Reaction Setup: To a solution of 4-chloro-6-methylquinolin-2(1H)-one (1.0 eq.) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., ethyl bromoacetate, 1.2 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously at reflux temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the solid inorganic salts and wash with acetone. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated quinolinone.
Protocol 2: Selective O-Alkylation of an 8-Substituted Quinolinone
This protocol is based on the alkylation of 8-substituted quinolinones which sterically favors O-alkylation.[12]
-
Reaction Setup: In a round-bottom flask, suspend 8-methoxyquinolin-2(1H)-one (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 2-bromoacetophenone (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Pour the reaction mixture into ice-water. A precipitate will form.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to yield the pure O-alkylated product, 8-methoxy-2-(2-oxo-2-phenylethoxy)quinoline.
Visual Guides
Caption: Factors influencing N- vs. O-alkylation selectivity.
Caption: Troubleshooting workflow for undesired O-alkylation.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. N- vs. O-alkylation in 2(1H)-quinolinone derivatives - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Substituted quinolinones. 21. EfficientN-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under phase transfer catalysis conditions | Semantic Scholar [semanticscholar.org]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Poor Solubility of 1-Methoxyquinolin-2(1H)-one in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the poor aqueous solubility of 1-Methoxyquinolin-2(1H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a quinolinone derivative. Compounds of this class are of interest in medicinal chemistry and drug discovery. Poor aqueous solubility is a significant challenge as it can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body and obtain reliable data in biological assays.
Q2: What are the general physicochemical properties of quinolinone derivatives?
Q3: What are the initial steps I should take when encountering solubility issues with this compound?
A3: The first step is to accurately determine the solubility of your compound in the desired aqueous buffer. This will provide a baseline for developing a solubility enhancement strategy. A common and reliable method for this is the shake-flask method. It is also crucial to characterize the solid-state properties of your compound (e.g., crystallinity vs. amorphous nature) as this can significantly impact solubility.
Troubleshooting Guide
Issue 1: My compound is not dissolving in my aqueous buffer.
Potential Cause: The inherent hydrophobicity and potentially strong crystal lattice energy of this compound limit its interaction with water molecules.
Solutions:
-
pH Adjustment: If the compound has ionizable groups, altering the pH of the solution can increase solubility. The effect of pH on the solubility of quinoline has been noted as a critical factor.[3] It is advisable to determine the pKa of this compound to guide pH adjustments.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.
-
Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Issue 2: How do I choose the right solubility enhancement technique?
The selection of an appropriate technique depends on the physicochemical properties of your compound and the requirements of your experiment (e.g., the final concentration needed, toxicity concerns of excipients). Below is a workflow to guide your decision-making process.
Caption: A decision tree for troubleshooting the poor aqueous solubility of this compound.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not available in the public domain, the following table provides solubility information for the parent compound, quinoline, to offer a general reference point.
| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) |
| Quinoline | Water | 25 | 6.11 |
| Quinoline | Water | Hot | Readily soluble |
| Quinoline | Ethanol | Ambient | Soluble |
| Quinoline | Ether | Ambient | Soluble |
| Quinoline | Carbon Disulfide | Ambient | Soluble |
Data sourced from PubChem.[2]
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Aqueous Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Caption: Workflow for determining aqueous solubility using the shake-flask method.
Methodology:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Carefully collect the supernatant (the saturated solution).
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
Protocol 2: Solubility Enhancement using Co-solvents
Methodology:
-
Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., ethanol, DMSO, PEG 400).
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described above.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture for your experiment.
Protocol 3: Preparation of Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, which can enhance dissolution by reducing particle size to a molecular level and improving wettability.
Solvent Evaporation Method:
-
Dissolve both this compound and a hydrophilic carrier (e.g., PVP, HPMC, PEG) in a common volatile solvent.
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Grind the resulting solid to a fine powder. This powder can then be used for dissolution studies or formulation into a dosage form.
Protocol 4: Solubility Enhancement by Micellar Solubilization
Methodology:
-
Prepare a series of solutions of a surfactant (e.g., Tween 80, Sodium Dodecyl Sulfate) in the desired aqueous buffer at concentrations above its CMC.
-
Determine the solubility of this compound in each surfactant solution using the shake-flask method.
-
Plot the solubility as a function of surfactant concentration to determine the solubilization capacity of the micelles.
Protocol 5: Formation of Cyclodextrin Inclusion Complexes
Kneading Method:
-
Create a paste by adding a small amount of a hydroalcoholic solution to a specific amount of a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) in a mortar.
-
Slowly add this compound to the paste and knead for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture to obtain a solid powder of the inclusion complex.
Mechanisms of Solubility Enhancement
The following diagram illustrates the mechanisms by which co-solvents, surfactants, and cyclodextrins can enhance the solubility of a hydrophobic compound like this compound.
Caption: Conceptual diagrams of co-solvency, micellar solubilization, and cyclodextrin inclusion for enhancing solubility.
References
Stabilizing 1-Methoxyquinolin-2(1H)-one for long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxyquinolin-2(1H)-one. The information is designed to help stabilize the compound for long-term storage and address issues that may arise during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that users may encounter, providing potential causes and solutions in a question-and-answer format.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: I am observing a rapid loss of purity of my this compound sample when dissolved in common laboratory solvents. What could be the cause and how can I prevent this?
-
Answer: Rapid degradation in solution is often due to hydrolysis, particularly in the presence of acidic or basic contaminants. The N-O bond is susceptible to cleavage under these conditions.
-
Immediate Action: Neutralize your solvent if it is acidic or basic. Use high-purity, anhydrous solvents.
-
Preventative Measures: Store solutions at low temperatures (-20°C or -80°C) and protect them from light. Prepare solutions fresh before use whenever possible. Consider using a buffered solution at a neutral pH if aqueous media is required.
-
Issue 2: Discoloration of Solid this compound During Storage
-
Question: My solid sample of this compound has developed a yellowish or brownish tint over time. Is the compound degrading?
-
Answer: Discoloration of the solid compound can be an indicator of degradation, potentially due to oxidation or photodegradation. Exposure to air and light can generate reactive species that interact with the quinolinone ring system.
-
Immediate Action: Transfer the compound to an amber vial and purge with an inert gas like argon or nitrogen before sealing.
-
Preventative Measures: Store the solid compound in a desiccator at low temperature (2-8°C) and protected from light. Avoid frequent opening of the storage container.
-
Issue 3: Appearance of a New Peak in HPLC Analysis of a Stored Sample
-
Question: I am analyzing my stored this compound sample by HPLC and see a new, more polar peak appearing over time. What could this be?
-
Answer: The appearance of a new, more polar peak in the chromatogram is a strong indication of degradation. A likely degradation product is 2-hydroxyquinoline (or its tautomer, quinolin-2(1H)-one), formed by the cleavage of the N-methoxy bond. This product is more polar and would thus have a shorter retention time in reverse-phase HPLC.
-
Troubleshooting: To confirm the identity of the new peak, you can compare its retention time with a standard of 2-hydroxyquinoline. Mass spectrometry can also be used to identify the mass of the degradation product.
-
Solution: If significant degradation has occurred, purification of the sample by recrystallization or chromatography may be necessary. Review your storage conditions to prevent further degradation.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal conditions for long-term storage of solid this compound?
-
A1: For long-term stability, store the solid compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, at 2-8°C, and in a desiccator to protect from moisture.
-
-
Q2: How should I handle the compound in the laboratory to minimize degradation?
-
A2: Minimize exposure to atmospheric moisture and light. Use clean, dry spatulas and glassware. For weighing, work quickly and in a low-humidity environment if possible.
-
-
Q3: Are there any incompatible materials I should avoid?
-
A3: Yes, avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can accelerate degradation.
-
Stability in Solution
-
Q4: What is the expected stability of this compound in different solvents?
-
A4: Stability is generally better in anhydrous, aprotic solvents like acetonitrile, dichloromethane, and THF. Stability is reduced in protic solvents like methanol and ethanol, and significantly lower in aqueous solutions, especially at non-neutral pH.
-
-
Q5: How can I prepare a stable stock solution for my experiments?
-
A5: Prepare stock solutions in a high-purity, anhydrous, aprotic solvent. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Degradation
-
Q6: What are the likely degradation pathways for this compound?
-
A6: The primary degradation pathway is likely hydrolysis of the N-O bond to yield 2-hydroxyquinoline and methanol. Other potential pathways include oxidation of the quinolinone ring and photodegradation.
-
-
Q7: How can I monitor the purity and degradation of my sample?
-
A7: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Protection | Moisture Protection |
| Solid | 2-8°C | Inert (Ar or N₂) | Amber Vial | Desiccator |
| Solution | -20°C to -80°C | Sealed Vial | Amber Vial | Anhydrous Solvent |
Table 2: Potential Degradation Products and Analytical Observations
| Degradation Pathway | Potential Product Name | Expected Change in Polarity | Typical Analytical Observation (RP-HPLC) |
| Hydrolysis | 2-Hydroxyquinoline | Increase | Appearance of an earlier eluting peak |
| Oxidation | Hydroxylated derivatives | Increase | Appearance of one or more earlier eluting peaks |
| Photodegradation | Various products | Variable | Appearance of multiple new peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate a solid sample of the compound at 60°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV and HPLC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use MS data to propose structures for the major degradation products.
-
Protocol 2: Routine Purity Assessment by HPLC
This protocol provides a general HPLC method for routine monitoring of the purity of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.1 mg/mL.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Resolving ambiguous mass spectrometry peaks for C10H9NO2
Welcome to the technical support center for the analysis of C10H9NO2 isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving ambiguous mass spectrometry peaks and effectively differentiating between common isomers of this molecular formula.
Frequently Asked Questions (FAQs)
Q1: We are observing ambiguous peaks at m/z 174 [M+H]+ in our LC-MS analysis of a sample containing potential C10H9NO2 isomers. How can we differentiate them?
A1: Differentiating isomers by mass spectrometry alone is challenging as they have the same mass-to-charge ratio. The key to resolving this ambiguity lies in a combination of chromatographic separation and detailed analysis of fragmentation patterns. Different isomers will exhibit unique fragmentation patterns upon collision-induced dissociation (CID). Furthermore, employing advanced techniques like high-resolution mass spectrometry (HRMS) for accurate mass determination and ion mobility spectrometry (IMS) for gas-phase separation based on shape can provide additional dimensions of separation and identification.
Q2: What are some common isomers of C10H9NO2 that we should be aware of in a pharmaceutical context?
A2: Several isomers of C10H9NO2 are relevant in pharmaceutical research and development. These can be broadly categorized into a few key structural classes:
-
Quinoline Carboxylic Acids: These compounds, such as 2-Quinolinecarboxylic acid, 3-Quinolinecarboxylic acid, 4-Quinolinecarboxylic acid, 6-Quinolinecarboxylic acid, and 8-Quinolinecarboxylic acid, are important scaffolds in drug discovery.
-
Nitroindenes: Positional isomers like 4-Nitro-1H-indene, 5-Nitro-1H-indene, 6-Nitro-1H-indene, and 7-Nitro-1H-indene are another class of isomers to consider.
-
Methyl Indazole Carboxylates: Isomers such as Methyl 1H-indazole-3-carboxylate and Methyl 2H-indazole-3-carboxylate are also relevant, particularly in the context of synthetic cannabinoid research.
Q3: Our chromatographic separation is not baseline-resolving all isomeric peaks. What can we do to improve this?
A3: If you are experiencing co-elution of isomers, several chromatographic parameters can be optimized. Consider adjusting the mobile phase composition, gradient slope, and flow rate. Experimenting with different stationary phases, such as a biphenyl or pentafluorophenyl (PFP) column, can offer different selectivity for aromatic positional isomers compared to standard C18 columns. Additionally, optimizing the column temperature can influence retention and selectivity. For particularly challenging separations, two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced resolving power.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of C10H9NO2 isomers.
| Issue | Potential Cause | Troubleshooting Steps |
| Ambiguous MS1 Peaks | Co-eluting isomers with the same m/z. | 1. Optimize chromatographic separation (see FAQ Q3).2. Perform tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns for each isomer.3. Utilize ion mobility spectrometry (IMS) for an additional dimension of separation based on ion shape. |
| Poor Fragmentation | Insufficient collision energy in MS/MS. | 1. Optimize collision energy (CE) for each precursor ion to induce informative fragmentation. A CE ramp experiment can be useful.2. Consider alternative fragmentation techniques such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) if available. |
| Peak Tailing or Splitting | Secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.[1] | 1. Ensure the mobile phase pH is appropriate for the analytes; for acidic compounds like quinoline carboxylic acids, a low pH mobile phase (e.g., with 0.1% formic acid) is often used.2. Flush the column with a strong solvent to remove potential contaminants.3. Check for and remedy any dead volumes in the LC system connections.[2] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Data Presentation: Comparative Mass Spectra of C10H9NO2 Isomers
The following table summarizes the characteristic mass spectrometry fragmentation patterns for several common C10H9NO2 isomers. This data can be used as a reference for identifying unknown peaks in your analysis.
| Isomer | Structure | Key Fragment Ions (m/z) and Relative Abundance | Common Neutral Losses | References |
| 2-Quinolinecarboxylic acid | Quinoline ring with a carboxylic acid group at position 2 | 173 (M+), 128, 101 | -COOH (45 u), -CO2 (44 u), -HCN (27 u) | [3] |
| 3-Quinolinecarboxylic acid | Quinoline ring with a carboxylic acid group at position 3 | 173 (M+), 128, 101 | -COOH (45 u), -CO2 (44 u), -HCN (27 u) | [4] |
| 4-Quinolinecarboxylic acid | Quinoline ring with a carboxylic acid group at position 4 | 173 (M+), 128, 101 | -COOH (45 u), -CO2 (44 u), -HCN (27 u) | [5] |
| 6-Quinolinecarboxylic acid | Quinoline ring with a carboxylic acid group at position 6 | 173 (M+), 156, 128 | -OH (17 u), -COOH (45 u), -CO2 (44 u) | [6] |
| 8-Quinolinecarboxylic acid | Quinoline ring with a carboxylic acid group at position 8 | 173 (M+), 129, 102 | -CO2 (44 u), -HCN (27 u) | [7] |
| 5-Nitro-2,3-dihydro-1H-indene | Dihydroindene ring with a nitro group at position 5 | 163 (M+), 117, 91 | -NO2 (46 u) | [2] |
Note: Relative abundances can vary depending on the instrument and experimental conditions.
Experimental Protocols
LC-MS/MS Method for the Separation of Quinoline Carboxylic Acid Isomers
This protocol provides a starting point for the separation of quinoline carboxylic acid isomers. Optimization may be required based on your specific instrumentation and sample matrix.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column with alternative selectivity, such as a biphenyl or PFP column (e.g., 100 mm x 2.1 mm, 2.7 µm), is recommended for separating positional isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. A shallow gradient can improve the resolution of closely eluting isomers.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.
-
Scan Mode: Full scan MS for initial identification, followed by product ion scans (MS/MS) of the precursor ion at m/z 174.
-
Collision Energy: Optimize the collision energy for each isomer to obtain characteristic fragment ions. A starting point of 20-30 eV can be used.
-
Key Transitions for Multiple Reaction Monitoring (MRM):
-
2-Quinolinecarboxylic acid: 174 > 128
-
4-Quinolinecarboxylic acid: 174 > 128
-
6-Quinolinecarboxylic acid: 174 > 128
-
8-Quinolinecarboxylic acid: 174 > 129
-
-
Ion Mobility Spectrometry (IMS) for Enhanced Isomer Separation
For particularly challenging separations where isomers co-elute chromatographically and have very similar fragmentation patterns, ion mobility spectrometry can provide an additional dimension of separation.
-
Instrumentation: An LC-MS system equipped with an ion mobility cell (e.g., Drift Tube IMS, Traveling Wave IMS).
-
Principle: Ions are separated in the gas phase based on their size, shape, and charge. Different isomers often have distinct three-dimensional structures, leading to different drift times through the mobility cell.
-
Data Analysis: The resulting data will be four-dimensional (retention time, drift time, m/z, and intensity), allowing for the resolution of isomers that overlap in the other dimensions.
Visualizations
Workflow for Resolving Ambiguous C10H9NO2 Peaks
Caption: Workflow for the systematic resolution and identification of ambiguous C10H9NO2 isomer peaks.
Logical Relationship for Troubleshooting Peak Shape Issues
Caption: A troubleshooting decision tree for diagnosing and resolving common peak shape problems in LC-MS.
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. 1H-Indene, 2,3-dihydro-5-nitro- [webbook.nist.gov]
- 3. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 4. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chempap.org [chempap.org]
- 6. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline-8-carboxylic acid_NMR_IR_MS_Chemsrc [chemsrc.com]
Minimizing impurities during the purification of quinolinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the purification of quinolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in quinolinone synthesis?
A1: Impurities in quinolinone synthesis can originate from several sources, including unreacted starting materials, by-products from side reactions, and degradation of the final product. The specific impurities are often dependent on the synthetic route employed. For instance, in the Skraup synthesis, residual aniline and nitrobenzene can be common impurities, while aldol condensation by-products can occur in the Friedländer synthesis.[1]
Q2: My quinolinone appears to be degrading during purification. What are the likely causes?
A2: Quinolinones, particularly certain derivatives like quinoline-3,4-diones, can be unstable under various conditions. Decomposition can be triggered by exposure to:
-
Acidic conditions: Silica gel, a common stationary phase in chromatography, is acidic and can cause degradation of sensitive quinolinones.
-
Oxygen and water: Some quinolinones are prone to oxidation or hydrolysis, especially when in solution.
-
Light: Certain quinolinone structures are photosensitive and can degrade upon exposure to light.
Q3: What are the recommended analytical techniques for assessing the purity of my quinolinone sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of quinolinone samples.[2] Methods coupled with UV, Diode Array (DAD), or Mass Spectrometry (MS) detectors are effective for separating and quantifying the desired product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the final product and characterization of any isolated impurities.[3]
Troubleshooting Guides
Issue 1: Decomposition of Quinolinone on Silica Gel Column
Q: I am attempting to purify my quinolinone derivative using flash column chromatography with a standard silica gel column, but I am observing significant decomposition of my product. How can I prevent this?
A: The acidic nature of standard silica gel is a common cause for the degradation of acid-sensitive compounds like certain quinolinones. To mitigate this, you can use a deactivated silica gel column.
Experimental Protocol: Purification using Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Create a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or dichloromethane).
-
Add 1-3% triethylamine to your eluent system.
-
Pack the column with the silica slurry.
-
Flush the packed column with one column volume of the eluent containing triethylamine. Discard the eluent that passes through. The silica is now deactivated and ready for use with your standard eluent system.
-
-
Column Loading (Dry Loading Recommended):
-
Dissolve your crude quinolinone in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully add this powder to the top of your prepared deactivated column.
-
-
Elution:
-
Begin elution with your predetermined solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective for separating closely related impurities.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing your purified product.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain your purified quinolinone.
-
Issue 2: Poor Yield After Recrystallization
Q: I have successfully removed impurities from my quinolinone sample via recrystallization, but the final yield is very low. What are the common causes and how can I improve my recovery?
A: Low yield after recrystallization is a frequent issue and can often be attributed to using an excessive amount of solvent or cooling the solution too rapidly. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Optimizing Recrystallization for Higher Yield
-
Solvent Selection:
-
Test the solubility of your quinolinone in a variety of solvents at both room temperature and at the solvent's boiling point. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate.
-
An ideal solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude quinolinone to achieve complete dissolution. Add the solvent in small portions and allow the solution to return to a boil between additions.
-
-
Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Data Presentation
Table 1: Example HPLC Analysis of a Crude vs. Purified Quinolinone Sample
| Sample | Retention Time (min) | Peak Area (%) | Identification |
| Crude Sample | 5.2 | 85.3 | Quinolinone Product |
| 3.8 | 8.1 | Starting Material A | |
| 6.5 | 4.5 | By-product B | |
| 2.1 | 2.1 | Unknown Impurity | |
| Purified Sample | 5.2 | 99.8 | Quinolinone Product |
| (after deactivated silica chromatography) |
Note: This is example data. Actual retention times and peak areas will vary depending on the specific quinolinone, HPLC method, and impurity profile.
Table 2: Comparison of Purification Methods for a Hypothetical Quinolinone
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 98.5 | 75 | Effective for removing less polar impurities. |
| Recrystallization (Acetone) | 85 | 95.2 | 85 | Higher yield but lower purity compared to ethanol. |
| Flash Chromatography (Silica Gel) | 85 | 92.0 | 80 | Some product degradation observed. |
| Flash Chromatography (Deactivated Silica) | 85 | 99.5 | 78 | Excellent purity with minimal degradation. |
Note: This table presents hypothetical data to illustrate the comparison of different purification techniques. The optimal method will depend on the specific quinolinone and its impurities.
Visualizations
Caption: General workflow for the purification of quinolinones.
Caption: Troubleshooting decision tree for quinolinone purification.
Caption: Formation of by-products in the Doebner-von Miller synthesis.
References
Scaling up the synthesis of 1-Methoxyquinolin-2(1H)-one for preclinical studies
Technical Support Center: Synthesis of 1-Methoxyquinolin-2(1H)-one
Welcome to the technical support resource for the synthesis and scale-up of this compound. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their preclinical production campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound on a multi-gram scale?
A1: A reliable and scalable three-step approach is recommended. This strategy involves the initial synthesis of the quinolin-2(1H)-one core, followed by N-hydroxylation, and subsequent O-methylation. This method avoids potential isomeric impurities that can arise from other routes and is generally amenable to scale-up.
Q2: What are the critical safety precautions for this synthesis?
A2: Several reagents used in this synthesis require careful handling.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Methoxide (NaOMe): Corrosive and flammable. Reacts with water.
-
Methyl Iodide (CH₃I): A potent alkylating agent and is toxic. Handle with extreme care in a fume hood.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water. Usually supplied as a dispersion in mineral oil, which must be washed off with a dry solvent (e.g., hexanes) before use for optimal reactivity.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring reaction progress. A typical mobile phase for these compounds is a mixture of dichloromethane/methanol or ethyl acetate/hexane. Staining with potassium permanganate or visualization under UV light (254 nm) is effective. For precise quantification during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the main challenges when scaling up the final methylation step?
A4: The primary challenges in the final step include ensuring complete deprotonation of 1-hydroxyquinolin-2(1H)-one before adding the methylating agent to prevent side reactions. Temperature control is also critical, as the reaction can be exothermic. On a larger scale, slow, subsurface addition of the methylating agent is recommended to maintain a consistent temperature profile.
Experimental Workflow and Protocols
The overall synthetic workflow is depicted below. It is a three-step process starting from substituted aniline to yield the target compound.
Caption: Proposed multi-step synthesis of this compound.
Detailed Protocol: Step-by-Step Synthesis
A plausible route for the title compound involves the O-methylation of 1-hydroxyquinolin-2(1H)-one. The preparation of the preceding intermediates is based on established literature methods for similar quinolinone cores.[1][2]
Step 1: Synthesis of 2,4-Dichloroquinoline [1]
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add aniline (1.0 eq) and malonic acid (1.2 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) portion-wise while cooling the flask in an ice bath.
-
After the addition is complete, heat the mixture to reflux (approx. 140°C) for 6 hours.
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloroquinoline, which can be purified by column chromatography.
Step 2: Synthesis of 2,4-Dimethoxyquinoline [1]
-
Prepare sodium methoxide solution by carefully dissolving sodium metal (4.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add 2,4-dichloroquinoline (1.0 eq) and heat the mixture to reflux for 5 hours.
-
Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture and pour it into ice water.
-
Neutralize with acetic acid. The resulting white precipitate is filtered off.
-
Wash the solid with water and recrystallize from methanol to yield pure 2,4-dimethoxyquinoline.
Step 3: Synthesis of 4-Methoxy-1H-quinolin-2-one [1]
-
In a round-bottom flask, suspend 2,4-dimethoxyquinoline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid (1:1 v/v).
-
Heat the mixture to reflux for 4 hours.[1]
-
Concentrate the reaction mixture under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with sodium carbonate.
-
Filter the resulting solid, dry it, and purify by recrystallization from an ethanol-water mixture to obtain 4-methoxy-1H-quinolin-2-one.
(Note: The above steps produce an isomer. For the title compound, this compound, one would typically start with 1-hydroxyquinolin-2(1H)-one and perform the following methylation.)
Proposed Final Step: Synthesis of this compound
-
In a flame-dried, three-neck flask under an inert atmosphere, suspend 1-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add methyl iodide (CH₃I, 1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common synthesis issues.
Problem: Low Yield in Final Methylation Step
-
Q: My final yield is very low. What are the likely causes?
-
A: The most common cause is incomplete deprotonation of the 1-hydroxyquinolin-2(1H)-one starting material. Ensure the sodium hydride is fresh and that you have washed away the protective mineral oil with dry hexanes. Also, confirm your reaction solvent (THF) is anhydrous. Another cause could be the quality of the methyl iodide, which can degrade over time.
-
Problem: Formation of Multiple Products
-
Q: My TLC/LC-MS shows multiple spots/peaks near my product. What are they?
-
A: In the final methylation step, you may be seeing a mixture of N-methylation and O-methylation if your starting material is not 1-hydroxyquinolin-2(1H)-one but rather its tautomer, 2-hydroxyquinoline. Additionally, if the reaction temperature is not well-controlled, side reactions on the quinolinone ring can occur. Careful temperature management and ensuring the correct starting isomer are key.
-
Problem: Reaction Stalls and Does Not Go to Completion
-
Q: The reaction starts but stalls, leaving a significant amount of starting material. Why?
-
A: This often points to an insufficient amount of a key reagent. The sodium hydride may have partially degraded, leading to incomplete deprotonation. Alternatively, in the earlier steps, the phosphorus oxychloride may not be in sufficient excess to drive the cyclization to completion. Consider adding a slight excess of the key reagent after confirming its activity.
-
Quantitative Data Summary
The following tables provide representative data for the synthesis of quinolinone cores, which can be used as a baseline for optimizing the scale-up of this compound precursors.
Table 1: Reaction Yields for Key Intermediates [1]
| Step | Product | Starting Material | Scale | Yield (%) | Melting Point (°C) |
| 1 | 2,4-Dichloroquinoline | Aniline | 10 g | 62% | - |
| 2 | 2,4-Dimethoxyquinoline | 2,4-Dichloroquinoline | 10 g | 72% | - |
| 3 | 4-Methoxy-1H-quinolin-2-one | 2,4-Dimethoxyquinoline | 1.6 g | 60% | 249-252 |
Table 2: Solvent Screening for Final Methylation Step (Hypothetical Data)
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Purity (HPLC, %) |
| THF | NaH | 25 | 12 | >95% | 92% |
| DMF | NaH | 25 | 8 | >95% | 85% (side products) |
| Acetonitrile | K₂CO₃ | 60 | 24 | 70% | 90% |
| Dichloromethane | DBU | 25 | 24 | <10% | - |
This data suggests that THF with NaH provides the best combination of conversion and purity for the final methylation step.
References
Addressing metabolic instability of N-1 substituted quinolones
Technical Support Center: N-1 Substituted Quinolones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering metabolic instability with N-1 substituted quinolones.
Frequently Asked Questions (FAQs)
Q1: My N-1 substituted quinolone shows high clearance in in vitro assays. What are the primary metabolic enzymes responsible?
A1: The metabolic clearance of N-1 substituted quinolones is primarily driven by two main enzyme families:
-
Cytochrome P450 (CYP450) Enzymes: Located mainly in the liver's endoplasmic reticulum, these enzymes are responsible for the majority of Phase I oxidative metabolism of drugs.[1][2] For quinolones, CYP1A2 and CYP3A4 are often the key isozymes involved in biotransformation.[3] Metabolism typically occurs through oxidative reactions on the piperazinyl moiety.[4]
-
Aldehyde Oxidase (AO): This cytosolic enzyme has gained significant recognition for its role in the metabolism of nitrogen-containing heterocyclic compounds, a common scaffold in quinolones.[5][6][7] AO can be a major contributor to the clearance of new drug candidates, especially when CYP450 metabolism has been intentionally designed out.[7][8]
Q2: I'm observing significant differences in metabolic stability for my compound between preclinical species (e.g., rat) and human in vitro systems. What could be the cause?
A2: Marked species differences are a well-documented challenge in drug metabolism, often attributed to Aldehyde Oxidase (AO). The number, type, and activity levels of AO enzymes vary significantly between species.[5][7] For instance, rodents have four active AOX genes, while humans possess only a single functional AOX1 gene.[7][8] This can lead to poor correlation between preclinical animal models and human pharmacokinetics, making it difficult to predict human clearance with high confidence.[5]
Q3: What are the common metabolic "soft spots" on an N-1 substituted quinolone, and what are the resulting metabolites?
A3: Most metabolic alterations for fluoroquinolones happen at the piperazinyl moiety through microsomal oxidative mechanisms.[4] A particularly important transformation is the formation of an oxoquinolone metabolite.[4] The production of this metabolite has been linked to the inhibition of other drugs' metabolism, such as theophylline.[4][9] The N-1 substituent itself can also be a site of metabolism, depending on its chemical nature.
Q4: How can I strategically modify my N-1 substituted quinolone to improve its metabolic stability?
A4: Several medicinal chemistry strategies can be employed to "block" or reduce metabolism at susceptible sites:
-
Deactivating Aromatic Rings: Introduce strongly electron-withdrawing groups (e.g., CF₃, SO₂NH₂) to make aromatic rings less susceptible to oxidation.[10]
-
Reduce Lipophilicity: Decreasing the molecule's lipophilicity can reduce binding to hydrophobic CYP enzyme active sites.[1]
-
Steric Hindrance: Introduce bulky groups (like a t-butyl group) near a metabolic soft spot to physically block the enzyme from accessing it.[10]
-
Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more stable. For example, replacing a labile ester with a more stable amide group or introducing nitrogen atoms into a phenyl ring to make it more resistant to CYP-mediated oxidation.[10][11]
-
Deuterium Incorporation: Replacing a hydrogen atom with deuterium at a site of metabolism can slow the rate of bond cleavage (the "kinetic isotope effect"), thereby enhancing metabolic stability.[1]
Troubleshooting Guide
Problem: My lead compound is cleared too quickly in human liver microsomes (HLM) or hepatocytes.
This guide provides a logical workflow to diagnose and address the high clearance of your N-1 substituted quinolone.
Caption: A troubleshooting workflow for diagnosing high metabolic clearance.
Quantitative Data Summary
Table 1: Influence of N-1 and C-8 Substituents on Quinolone Phototoxicity
This table summarizes findings on how different substituents at key positions can influence phototoxicity, a related stability concern. While not direct metabolic data, it illustrates the profound impact of structural modifications.
| N-1 Substituent | C-8 Substituent | Relative Phototoxicity | Reference |
| Cyclopropyl | Halogen | Severe | [12] |
| Ethyl | Halogen | Severe | [12] |
| Difluorophenyl | Halogen | Severe | [12] |
| Aminodifluorophenyl | Halogen | Mild | [12] |
| Isoxazolyl | Halogen | Mild | [12] |
Data adapted from a study on mouse models to illustrate structure-activity relationships.[12]
Table 2: Common CYP450 Enzymes and Their Role in Drug Metabolism
This table highlights the most important CYP450 enzymes in drug development. Researchers should test their quinolones against these to understand potential metabolic pathways and drug-drug interactions.
| CYP450 Enzyme | Percentage of Drugs Metabolized | Common Substrates / Quinolones Affected |
| CYP3A4/5 | ~45-60% | Erythromycin, Ciprofloxacin, Norfloxacin |
| CYP2D6 | ~20% | Antidepressants, Beta-blockers |
| CYP2C9 | Not specified | Warfarin, NSAIDs |
| CYP2C19 | Not specified | Proton pump inhibitors, Antidepressants |
| CYP1A2 | Not specified | Theophylline, Caffeine, Ciprofloxacin |
Data compiled from multiple sources.[2][3][13][14]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is crucial for assessing Phase I metabolic stability, particularly CYP450-mediated metabolism.[15][16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an N-1 substituted quinolone.
Materials:
-
Test compound (your quinolone)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (Cofactor solution)
-
Positive control compounds (e.g., Testosterone, Verapamil)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching
-
96-well incubation plates
-
LC-MS/MS system
Workflow Diagram:
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 7. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of drug metabolism by quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nedmdg.org [nedmdg.org]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. metabolon.com [metabolon.com]
- 15. nuvisan.com [nuvisan.com]
- 16. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Technical Support Center: Purity Confirmation of 1-Methoxyquinolin-2(1H)-one
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for confirming the purity of synthesized 1-Methoxyquinolin-2(1H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows more peaks than expected. What are the possible causes?
A1: Unexpected peaks in the ¹H NMR spectrum can arise from several sources:
-
Residual Solvents: Common laboratory solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate) are frequent contaminants. Compare the chemical shifts of the unknown peaks with a standard table of NMR solvent impurities.
-
Starting Materials: Incomplete reaction can leave unreacted quinolin-2(1H)-one. Look for a broad singlet peak above 11 ppm, which corresponds to the N-H proton of the starting material.[1]
-
Side Products: The synthesis of quinolinones can sometimes yield isomeric byproducts. Depending on the synthetic route, these may include other methoxy-substituted isomers.
-
Water: A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent), can indicate the presence of water.
Q2: The mass spectrum does not show the expected molecular ion peak at m/z 176.07. What should I do?
A2: The absence of the [M+H]⁺ peak can be due to the ionization method or the molecule's stability.
-
Check for Other Adducts: Look for other common adducts, such as [M+Na]⁺ (approx. m/z 198.05) or [M+K]⁺ (approx. m/z 214.02).
-
Review Fragmentation: The molecular ion may be unstable and fragment immediately. A key fragmentation pattern for related N-alkyl quinolones is the loss of carbon monoxide (CO), which has a mass of 28 Da.[2][3] Look for a prominent fragment ion at approximately m/z 148 ([M+H-CO]⁺).
-
Use a Softer Ionization Technique: If using Electron Impact (EI), which is a high-energy technique, consider re-running the sample with a softer method like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion.
Q3: My HPLC analysis shows two or more peaks. How can I identify the main product?
A3: Multiple peaks indicate the presence of impurities. To identify your product:
-
Spike the Sample: Inject a small amount of your pre-purification starting material into your sample. The peak that increases in area corresponds to the starting material.
-
LC-MS Analysis: If available, couple the HPLC to a mass spectrometer (LC-MS). This will allow you to get a mass spectrum for each peak, enabling positive identification of the peak corresponding to the molecular weight of this compound.
-
Fraction Collection: Collect the fractions corresponding to each peak and analyze them separately by NMR or MS.
Q4: My purified compound has a lower melting point than expected and melts over a wide range. What does this indicate?
A4: A broad and depressed melting point is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to melt. Further purification by recrystallization or column chromatography is recommended.
Data Presentation: Analytical Profile
The following table summarizes the key analytical data for pure this compound. Note that NMR data are predicted based on closely related analogs, as published spectra for this specific compound are not widely available.
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | White to off-white solid | |
| Mass Spec (ESI+) | [M+H]⁺ = 176.0706 | High-resolution mass spectrometry (HRMS) provides greater accuracy.[1] |
| [M+Na]⁺ = 198.0525 | Sodium adduct is commonly observed. | |
| [M+H-CO]⁺ = 148.06 | A likely major fragment from the loss of carbon monoxide.[2][3] | |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 4.1 ppm (s, 3H, -OCH₃) | Based on related N-alkoxy quinolones. |
| δ 6.7 - 8.0 ppm (m, 6H, Ar-H) | Aromatic and vinyl protons. Expect two doublets for the vinyl protons on the pyridinone ring.[1] | |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 162 ppm (C=O) | Carbonyl carbon.[1] |
| δ ~ 56 ppm (-OCH₃) | Methoxy carbon.[1] | |
| δ 110 - 145 ppm (Ar-C) | Aromatic and vinyl carbons. |
Experimental Workflow & Logic
The following diagram illustrates a standard workflow for the purification and analysis of synthesized this compound.
References
Technical Support Center: Enhancing the Antiproliferative Activity of Quinolinone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antiproliferative activity of quinolinone compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with quinolinone compounds.
Issue 1: Low or Inconsistent Antiproliferative Activity in MTT Assays
-
Question: My quinolinone compound shows low or inconsistent IC50 values in the MTT assay. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or inconsistent antiproliferative activity can stem from several factors. Here's a systematic approach to troubleshooting:
-
Compound Solubility: Quinolinone derivatives can have poor aqueous solubility, leading to precipitation in cell culture media and an underestimation of potency.[1][2][3]
-
Recommendation: Visually inspect the culture wells for any precipitate after adding the compound. Consider using a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity. It may also be beneficial to determine the kinetic solubility of your compound in the assay buffer.[3]
-
-
Cell Seeding Density: The optimal cell number per well is crucial for reliable MTT assay results. Too few cells can lead to weak signals, while too many can result in nutrient depletion and cell death unrelated to the compound's activity.
-
Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and incubation time, ensuring that the cells are in the exponential growth phase at the end of the assay.
-
-
MTT Incubation Time: The time allowed for the conversion of MTT to formazan by mitochondrial dehydrogenases can impact the results.
-
Recommendation: Optimize the MTT incubation time (typically 2-4 hours). Insufficient time may lead to incomplete formazan formation, while excessive time can cause formazan crystals to become too large and difficult to solubilize.
-
-
Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved before reading the absorbance.
-
Recommendation: Ensure complete solubilization by vigorous pipetting or shaking the plate on an orbital shaker for at least 15 minutes after adding the solubilization solution (e.g., DMSO or isopropanol with HCl).[4]
-
-
Issue 2: Difficulty in Interpreting Cell Cycle Analysis Data
-
Question: I've performed flow cytometry to analyze the effect of my quinolinone compound on the cell cycle, but the results are unclear. How can I improve the quality and interpretation of my data?
-
Answer: Clear cell cycle analysis data relies on proper sample preparation and data acquisition.
-
Cell Fixation: Inadequate fixation can lead to poor DNA staining and inaccurate cell cycle profiles.
-
Recommendation: Use cold 70% ethanol and add it dropwise to the cell suspension while vortexing gently to prevent cell clumping. Fix the cells for at least 2 hours at -20°C.[5]
-
-
RNase Treatment: Propidium iodide (PI) can also bind to double-stranded RNA, leading to an overestimation of the DNA content in G1 cells.
-
Recommendation: Ensure complete removal of RNA by incubating the fixed cells with RNase A before PI staining.[6]
-
-
Data Acquisition and Gating: Proper gating of cell populations is essential for accurate analysis.
-
Recommendation: Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate out debris and cell aggregates. When analyzing the DNA content histogram, set the gates for G0/G1, S, and G2/M phases based on control (untreated) cell populations.
-
-
Issue 3: Inconclusive Western Blot Results for Apoptosis Markers
-
Question: I am trying to determine if my quinolinone compound induces apoptosis using Western blotting for caspase-3 and PARP cleavage, but the results are ambiguous. What could be the problem?
-
Answer: Ambiguous western blot results for apoptosis markers can be due to several factors related to sample preparation and the timing of the experiment.
-
Timing of Cell Harvest: The induction of apoptosis is a dynamic process. Key events like caspase cleavage occur within a specific time window.
-
Recommendation: Perform a time-course experiment to determine the optimal time point for observing the cleavage of caspase-3 and PARP after compound treatment.
-
-
Antibody Specificity: Ensure you are using antibodies that specifically recognize the cleaved (active) forms of the target proteins.
-
Recommendation: Use antibodies validated for the detection of cleaved caspase-3 and cleaved PARP. The antibody for total caspase-3 and total PARP should also be used as a control.[7]
-
-
Loading Controls: Uneven protein loading can lead to misinterpretation of the results.
-
Recommendation: Always use a reliable loading control, such as β-actin or GAPDH, to normalize the protein levels and ensure equal loading across all lanes.
-
-
Frequently Asked Questions (FAQs)
Synthesis and Structure-Activity Relationship (SAR)
-
Question: What are the key structural features of quinolinone compounds that contribute to their antiproliferative activity?
-
Answer: The antiproliferative activity of quinolinone derivatives is significantly influenced by the nature and position of substituents on the quinolinone scaffold. For instance, substitutions at the N-1 and C-6 positions of the quinoline ring have been shown to markedly affect their efficacy.[2][8] The presence of a free nitrogen atom at position 1 (N-1) is often more favorable for antiproliferative activity compared to N-alkylated derivatives.[2] Furthermore, the introduction of specific side chains can enhance activity; for example, quinolinone-chalcone hybrids have demonstrated potent inhibitory effects.
-
Question: Are there common strategies to improve the solubility of quinolinone-based compounds?
-
Answer: Yes, improving the solubility of quinolinone derivatives is a common challenge. Strategies include the introduction of polar functional groups such as alcohols, ketones, or substituted amines into the molecular structure.[9] Altering appended alkyl rings to incorporate these polar moieties has been shown to be an effective strategy for enhancing aqueous solubility while retaining potent antiproliferative activity.[9]
Mechanism of Action
-
Question: What are the primary mechanisms by which quinolinone compounds exert their antiproliferative effects?
-
Answer: Quinolinone and related quinoline compounds exhibit a range of anticancer mechanisms, including:
-
Inhibition of Tyrosine Kinases: Many derivatives act as inhibitors of receptor tyrosine kinases such as EGFR and HER-2, as well as non-receptor tyrosine kinases like c-Src.[8][10]
-
PI3K/Akt/mTOR Pathway Inhibition: Some quinolinone compounds have been shown to target and inhibit key components of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[11][12][13]
-
Induction of Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, most commonly at the G2/M or G0/G1 phase, thereby preventing cancer cell proliferation.[4][14]
-
Induction of Apoptosis: Quinolinone derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] This is often evidenced by the activation of caspases and cleavage of PARP.[7][16]
-
Tubulin Polymerization Inhibition: Some quinazolinone derivatives, which are structurally related to quinolinones, have been found to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest.[4][16][17]
-
-
Question: How can I determine the specific mechanism of action of my novel quinolinone compound?
-
Answer: A multi-faceted approach is recommended:
-
Kinase Inhibition Assays: If your compound is designed to target specific kinases, perform in vitro kinase inhibition assays to determine its IC50 against a panel of relevant kinases.
-
Cell-Based Assays:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to see if the compound causes arrest at a specific phase of the cell cycle.[9]
-
Apoptosis Assays: Employ techniques like Annexin V/PI staining followed by flow cytometry or western blotting for cleaved caspases and PARP to confirm the induction of apoptosis.[16]
-
-
Western Blotting for Signaling Pathways: Profile the phosphorylation status of key proteins in relevant signaling pathways (e.g., Akt, mTOR, ERK) to identify the pathways modulated by your compound.
-
Quantitative Data Summary
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolinone-Chalcone Derivative (12e) | MGC-803 (Gastric) | 1.38 | |
| Quinolinone-Chalcone Derivative (12e) | HCT-116 (Colon) | 5.34 | |
| Quinolinone-Chalcone Derivative (12e) | MCF-7 (Breast) | 5.21 | |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4j) | MCF-7 (Breast) | 0.004 | |
| 4,6,7,8-tetrahydroquinolin-5(1H)-one (4b) | MCF-7 (Breast) | 0.002 | |
| Quinolin-2(1H)-one Derivative (5a) | MCF-7 (Breast) | 0.034 | [18] |
| Quinazolinone Derivative (7j) | DU-145 (Prostate) | 0.05 | [16] |
| 4-Morpholinopyrimido[4′,5′:4,5]selenolo(2,3-b)quinoline (MPSQ) | COLO 205 (Colon) | 15 | [19] |
Detailed Experimental Protocols
1. MTT Assay for Antiproliferative Activity
This protocol is adapted from standard procedures to assess cell viability.[4][20]
Materials:
-
Quinolinone compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the quinolinone compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for preparing and staining cells for cell cycle analysis using propidium iodide (PI).[6][9]
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the quinolinone compound at the desired concentration for the appropriate duration. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3. Western Blotting for Apoptosis Markers
This protocol describes the detection of cleaved caspase-3 and cleaved PARP as markers of apoptosis.[16][21]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-total caspase-3, anti-cleaved PARP, anti-total PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with the quinolinone compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of cleaved caspase-3 and cleaved PARP compared to the total protein and the loading control.
Visualizations
Caption: EGFR Signaling Pathway and Quinolinone Inhibition.
Caption: Intrinsic and Extrinsic Apoptosis Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Spectral Analysis of 1-Methoxyquinolin-2(1H)-one: A Comparative Guide to its Isomers
Introduction to Methoxyquinolinones
Methoxy-substituted quinolinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules. The position of the methoxy group on the quinolinone scaffold significantly influences the electronic environment of the molecule and, consequently, its chemical and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the substitution pattern and the overall structure of these compounds. This guide focuses on the detailed 1H and 13C NMR spectral data of two common isomers, providing a basis for comparison and aiding in the identification of unknown derivatives.
Comparative NMR Data
The following tables summarize the reported 1H and 13C NMR chemical shifts for 4-Methoxy-1H-quinolin-2-one and 8-Methoxyquinolin-2(1H)-one. These values serve as a reference for researchers working with similar quinolinone structures.
Table 1: 1H NMR Spectral Data of Methoxyquinolinone Isomers
| Proton | 4-Methoxy-1H-quinolin-2-one (CDCl3, 400 MHz) [1] | 8-Methoxyquinolin-2(1H)-one (CDCl3, 400 MHz) [1] |
| NH | 12.17 (s, 1H) | 9.43 (s, 1H) |
| H3 | 6.04 (s, 1H) | 6.68 (d, J = 9.5 Hz, 1H) |
| H4 | - | 7.74 (d, J = 9.5 Hz, 1H) |
| H5 | 7.88 (d, J = 7.7 Hz, 1H) | 7.22 – 7.08 (m, 1H) |
| H6 | 7.20 (t, J = 7.6 Hz, 1H) | 7.22 – 7.08 (m, 1H) |
| H7 | 7.51 (t, J = 7.1 Hz, 1H) | 6.99 (d, J = 9.1 Hz, 1H) |
| H8 | 7.40 (d, J = 8.2 Hz, 1H) | - |
| OCH3 | 3.97 (s, 3H) | 3.99 (s, 3H) |
Table 2: 13C NMR Spectral Data of Methoxyquinolinone Isomers
| Carbon | 4-Methoxy-1H-quinolin-2-one (CDCl3, 100 MHz) [1] | 8-Methoxyquinolin-2(1H)-one (CDCl3, 100 MHz) [1] |
| C2 | 166.27 | 162.15 |
| C3 | 95.87 | 120.01 |
| C4 | 165.03 | 140.46 |
| C4a | 115.52 | 119.58 |
| C5 | 122.71 | 122.53 |
| C6 | 122.21 | 122.21 |
| C7 | 131.18 | 110.16 |
| C8 | 116.12 | 145.56 |
| C8a | 138.26 | 128.54 |
| OCH3 | 55.98 | 56.02 |
Experimental Protocols
The NMR spectra for the compounds listed above were recorded on a BRUKER AVANCE III 400 spectrometer (400 MHz for 1H and 100 MHz for 13C).[1] Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of Chloroform-d (CDCl3) at δ 7.26 for 1H NMR and δ 77.16 for 13C NMR.
Structural Representation and Atom Numbering
To aid in the interpretation of the NMR data, the chemical structure and standard numbering scheme for the quinolinone core are provided below.
Caption: General chemical structure of the quinolin-2(1H)-one core with atom numbering.
Experimental Workflow for NMR Analysis
The process of acquiring and analyzing NMR data for the characterization of these compounds typically follows a standardized workflow.
Caption: A typical experimental workflow for NMR-based structural elucidation.
Conclusion
The provided 1H and 13C NMR data for 4-Methoxy-1H-quinolin-2-one and 8-Methoxyquinolin-2(1H)-one offer a valuable comparative tool for researchers. The distinct chemical shifts, particularly for the protons and carbons in the vicinity of the methoxy group and the carbonyl function, allow for the clear differentiation of these isomers. While the specific data for 1-Methoxyquinolin-2(1H)-one remains elusive in the reviewed literature, the information presented herein provides a strong foundation for the spectral analysis and characterization of this important class of heterocyclic compounds. Researchers synthesizing novel quinolinone derivatives can utilize this guide to aid in their structural assignment and to understand the influence of substituent positioning on the NMR spectral properties.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-(Hydroxyphenyl)quinolin-4-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2-(hydroxyphenyl)quinolin-4-one derivatives, detailing their structure-activity relationships (SAR) as potent anticancer agents. This analysis is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 2-(hydroxyphenyl)quinolin-4-one derivatives have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. The position and nature of substituents on both the quinolinone core and the hydroxyphenyl ring play a crucial role in modulating their cytotoxic potency.
Comparative Anticancer Activity of 2-(Substituted-phenyl)quinolin-4-one Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of 2-(substituted-phenyl)quinolin-4-one and related derivatives against various human cancer cell lines. The data highlights the influence of different substitution patterns on their cytotoxic efficacy.
| Compound ID | 2-Phenyl Ring Substitution | Quinolin-4-one Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-OH | Unsubstituted | PC-3 (Prostate) | 0.85 | [1][2] |
| Hep3B (Hepatocellular) | 1.81 | [1][2] | |||
| HepG2 (Hepatocellular) | 3.32 | [1][2] | |||
| A549 (Lung) | 0.90 | [1][2] | |||
| NCI/ADR-RES (Breast) | 1.53 | [1][2] | |||
| IVg | 2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl | 3-((4-fluorophenyl)amino)thiazolidin-4-one | A549 (Lung) | 0.0298 | |
| MDA-MB (Breast) | 0.0338 | ||||
| 12c | 3,4,5-trimethoxy | 7-methoxy | MCF-7 (Breast) | 0.010 | [3] |
| HL-60 (Leukemia) | 0.012 | [3] | |||
| HCT-116 (Colon) | 0.025 | [3] | |||
| HeLa (Cervical) | 0.042 | [3] | |||
| 1a | Unsubstituted | 4-(1-hydroxyethyl) | A549 (Lung) | 0.27 | [4] |
| NCI-H460 (Lung) | 0.1-0.3 | [4] | |||
| HCT116 (Colon) | 0.1-0.3 | [4] | |||
| MCF7 (Breast) | 0.1-0.3 | [4] | |||
| PC3 (Prostate) | 0.1-0.3 | [4] | |||
| HeLa (Cervical) | 0.1-0.3 | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
A significant body of evidence suggests that the primary anticancer mechanism of many 2-(hydroxyphenyl)quinolin-4-one derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death).
The signaling cascade initiated by tubulin depolymerization involves the activation of key cell cycle regulators and apoptotic proteins. The following diagram illustrates the proposed signaling pathway.
Caption: Apoptosis signaling pathway initiated by 2-(hydroxyphenyl)quinolin-4-one derivatives.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the anticancer activity of 2-(hydroxyphenyl)quinolin-4-one derivatives are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(hydroxyphenyl)quinolin-4-one derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (light scattering) at 340-350 nm as microtubules form.
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: On ice, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., PIPES buffer).[6][7]
-
Compound Addition: Add the 2-(hydroxyphenyl)quinolin-4-one derivative at various concentrations to the reaction mixture. Include positive (e.g., paclitaxel for stabilization, nocodazole for destabilization) and negative (vehicle) controls.[6]
-
Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 37°C microplate reader. The increase in temperature from 4°C to 37°C initiates tubulin polymerization.[6]
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm or 350 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90 minutes).[6][8][9]
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The extent of inhibition or enhancement of tubulin polymerization by the test compound is determined by comparing its curve to that of the controls. The IC50 value for tubulin polymerization inhibition can be calculated.
Conclusion
The 2-(hydroxyphenyl)quinolin-4-one scaffold represents a versatile template for the design of novel anticancer agents. The structure-activity relationship studies demonstrate that strategic modifications to the phenyl and quinolinone rings can significantly enhance cytotoxic potency. The primary mechanism of action for many of these derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The experimental protocols and pathway visualizations provided in this guide offer a framework for the continued evaluation and development of this promising class of compounds in the pursuit of more effective cancer therapies.
References
- 1. Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Quinoline Derivatives in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. The versatile quinoline scaffold allows for structural modifications, leading to the development of numerous derivatives with enhanced cytotoxicity against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of selected quinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for novel anticancer agents.
Cytotoxicity Data of Quinoline Derivatives
The cytotoxic potential of various quinoline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. This data, collated from multiple studies, highlights the diverse efficacy of these compounds across different cancer types.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (12e) | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| Bis-Quinoline (2a) | HCT116 (Colon) | Submicromolar | [2] |
| HeLa (Cervical) | 0.14 | [2] | |
| M14 (Melanoma) | Submicromolar | [2] | |
| HT1080 (Fibrosarcoma) | Submicromolar | [2] | |
| Bis-Quinoline (2b) | MCF-7 (Breast) | 0.3 | [2] |
| Quinoline-Chalcone Hybrid (23) | Various Cancer Cell Lines | 0.009 - 0.016 | [3] |
| Phenylsulfonylurea Derivative (7) | HepG-2 (Liver) | 2.71 | [1] |
| A549 (Lung) | 7.47 | [1] | |
| MCF-7 (Breast) | 6.55 | [1] | |
| 3,6-disubstituted quinoline (26) | MKN45 (Gastric) | 0.093 | [4] |
| 4,6,7-substituted quinoline (27) | Various Cancer Cell Lines | c-Met IC50: 19 nM | [4] |
| 4,6,7-substituted quinoline (28) | Various Cancer Cell Lines | c-Met IC50: 64 nM | [4] |
| 4-aniline quinoline (38) | MCF-7 (Breast) | PI3K IC50: 0.72, mTOR IC50: 2.62 | [4] |
| Quinoline Derivative (41) | K562 (Leukemia) | 0.15 | [4] |
| DU145 (Prostate) | 2.5 | [4] | |
| Quinoline-Chalcone Hybrid (39) | A549 (Lung) | 1.91 | [3] |
| Quinoline-Chalcone Hybrid (40) | K-562 (Leukemia) | 5.29 | [3] |
| 5,8-quinolinedione derivative (8) | DLD1 (Colon) | 0.59 | [5] |
| HCT116 (Colon) | 0.44 | [5] | |
| Tubulin Inhibitor (41) | Four Cancer Cell Lines | 0.02 - 0.04 | [5] |
| Tubulin Inhibitor (42) | HepG-2 (Liver) | 0.261 | [5] |
| Tubulin Inhibitors (43 & 44) | Not Specified | Tubulin IC50: 9.11 nM & 10.5 nM | [5] |
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for commonly employed assays cited in the referenced literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoline derivatives (e.g., 0-100 µM) and incubated for a specified period (e.g., 48 hours).[2][6]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates (5 x 10³ cells/well) and treated with the test compounds for a defined period.[7]
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. SRB solution is added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Dye Solubilization and Measurement: The bound dye is solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their cytotoxic effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A significant number of quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling.[5] For instance, some derivatives have been shown to inhibit Pim-1 kinase, which is often upregulated in cancers and promotes cell growth.[8] Others target the PI3K/Akt/mTOR pathway, a central signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[4] Furthermore, inhibition of receptor tyrosine kinases such as c-Met, VEGFR, and EGFR by quinoline-based molecules disrupts downstream signaling essential for tumor growth and angiogenesis.[4][8]
Another well-documented mechanism is the inhibition of tubulin polymerization.[5] By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and induce apoptosis.[5][7] Additionally, some quinoline derivatives act as DNA intercalating agents, disrupting DNA replication and transcription, ultimately leading to cell death.[8][9]
Below are diagrams illustrating a generalized experimental workflow for cytotoxicity screening and a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target of quinoline derivatives.
Caption: General workflow for cytotoxicity screening of quinoline derivatives.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. ijmphs.com [ijmphs.com]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
Validating the Mechanism of Action of Quinolinone-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quinolinone-based anticancer agents, focusing on the validation of their mechanisms of action. It offers a detailed examination of their performance against alternative anticancer agents, supported by experimental data. The information herein is intended to assist researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of this promising class of compounds.
Overview of Quinolinone-Based Anticancer Agents
Quinolinone and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their mechanisms of action are diverse and target key cellular processes involved in cancer progression. This guide will focus on three primary mechanisms: inhibition of tubulin polymerization, cell cycle arrest, and modulation of critical signaling pathways, specifically the PI3K/Akt/mTOR and EGFR pathways.
Comparative Performance Data
The following tables summarize the in vitro cytotoxic activity of selected quinolinone-based anticancer agents and their alternatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Quinolinone-Based PI3K/mTOR Inhibitors and Alternatives
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| Quinoline Derivative (PQQ) | mTOR | HL-60 (Leukemia) | 0.064 | [3] |
| Quinoline Derivative 38 | PI3K/mTOR | MCF-7 (Breast) | 0.72 (PI3K), 2.62 (mTOR) | [4] |
| Buparlisib (BKM120) | pan-PI3K | Various | 0.052-0.262 | [5] |
| Doxorubicin | Topoisomerase II | PC3 (Prostate) | 2.64 | [6] |
| Doxorubicin | Topoisomerase II | Hep-G2 (Liver) | 14.72 | [6] |
| Doxorubicin | Topoisomerase II | HCT116 (Colon) | 24.30 | [6] |
Table 2: IC50 Values of Quinolinone-Based EGFR Inhibitors and Alternatives
| Compound/Drug | Target | Cell Line | IC50 (nM) | Reference |
| Sulfonylated Indeno[1,2-c]quinoline (SIQ17) | EGFR-TK | - | ~0.6-10.2 | [7] |
| 4-anilinoquinoline-3-carbonitrile 44 | EGFR Kinase | - | 7.5 | [4] |
| Quinoline 45 | EGFR | - | 5 | [4] |
| Erlotinib | EGFR-TK | - | ~20 | [7] |
| Gefitinib | EGFR | - | 17.1 | [8] |
| Osimertinib | EGFR | - | 8.1 | [8] |
Table 3: IC50 Values of Tubulin Polymerization Inhibitors
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 5 | Tubulin | K562 (Leukemia) | Nanomolar range | [9] |
| Colchicine | Tubulin | BT-12 (Brain) | 0.016 | [4] |
| Colchicine | Tubulin | BT-16 (Brain) | 0.056 | [4] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to validate the mechanism of action of quinolinone-based anticancer agents.
Tubulin Polymerization Assay
This assay biochemically determines a compound's ability to inhibit or enhance tubulin polymerization into microtubules.
Materials:
-
Tubulin protein (>99% pure)
-
G-PEM buffer (80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl2, 1.0mM GTP)
-
Test compound and control (e.g., colchicine)
-
96-well microplate reader capable of reading absorbance at 340nm at 37°C
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer on ice.
-
Add 100 µL of the reconstituted tubulin to pre-warmed 96-well plate wells.
-
Add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340nm every 60 seconds for 60 minutes.
-
An increase in absorbance indicates tubulin polymerization. Plot absorbance versus time to determine the effect of the compound on the rate and extent of polymerization.
Cell Cycle Analysis via Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Kinase Inhibition Assay (EGFR and PI3K)
These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human EGFR or PI3K enzyme
-
Kinase reaction buffer
-
ATP
-
Specific peptide substrate for the kinase
-
Test compound and control inhibitor (e.g., Erlotinib for EGFR, Buparlisib for PI3K)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, kinase reaction buffer, and the test compound or control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by quinolinone-based anticancer agents and the workflows of the experimental protocols.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolinone-based agents.
References
- 1. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.es [promega.es]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of c-Met Kinase Inhibitors: AMG 458 Poised Against Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the c-Met inhibitor AMG 458 (1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide) with other prominent c-Met inhibitors: Cabozantinib, Tepotinib, Crizotinib, and AMG 337. This report synthesizes available data on their inhibitory activities and outlines detailed experimental protocols for their evaluation.
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a critical regulator of cell growth, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous cancers, making it a prime target for therapeutic intervention.[1] This guide focuses on the in vitro performance of AMG 458, a potent and selective c-Met inhibitor, in comparison to other well-established inhibitors targeting the same pathway.
Comparative Analysis of In Vitro c-Met Inhibition
The following tables summarize the available in vitro inhibitory activities of AMG 458 and other selected c-Met inhibitors. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: Biochemical Assay - c-Met Kinase Inhibition
| Inhibitor | Target | IC50 / Ki (nM) | Source |
| AMG 458 | Human c-Met | Ki: 1.2 nM | [2] |
| Mouse c-Met | Ki: 2.0 nM | [3] | |
| c-Met | IC50: 2 nM | [4] | |
| Cabozantinib | c-Met | IC50: 1.3 nM | [5] |
| Tepotinib | c-Met | IC50: 4 nM | [6] |
| Crizotinib | c-Met | IC50: 11 nM (cell-based) | [3] |
| AMG 337 | Wild-Type MET | IC50: 1 nM | [7] |
Table 2: Cell-Based Assay - Inhibition of c-Met Phosphorylation
| Inhibitor | Cell Line | IC50 (nM) | Source |
| AMG 458 | PC3 | 60 | [2] |
| CT26 | 120 | [2] | |
| Cabozantinib | E98NT | Dose-dependent inhibition | [8] |
| Tepotinib | A549 (HGF-induced) | 6 | [6] |
| EBC-1 | 9 | [6] | |
| Crizotinib | NCI-H69 | 13 | [3] |
| HOP92 | 16 | [3] | |
| AMG 337 | PC3 (HGF-induced) | 5 | [7] |
Signaling Pathways and Experimental Overviews
To understand the mechanism of action of these inhibitors, it is crucial to visualize the c-Met signaling pathway they target and the general workflow of the experiments used to evaluate them.
Caption: The c-Met signaling cascade, initiated by HGF binding, leads to downstream pathway activation and various cellular responses.
Caption: A generalized workflow for the in vitro assessment of c-Met inhibitors, from initial setup to data analysis.
Detailed Experimental Protocols
The following are representative protocols for the key in vitro assays used to evaluate c-Met inhibitors.
c-Met Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
-
Materials:
-
Recombinant human c-Met kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of a solution containing the c-Met enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTS/MTT)
This assay assesses the effect of the inhibitors on the metabolic activity of viable cells, which is an indicator of cell proliferation and cytotoxicity.
-
Materials:
-
c-Met dependent cancer cell lines (e.g., MKN-45, SNU-5, Hs746T with MET amplification)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTS or MTT reagent
-
96-well clear or opaque-walled plates
-
Plate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at an optimal density to ensure logarithmic growth throughout the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
-
Western Blotting for c-Met Phosphorylation and Downstream Signaling
This technique is used to detect the levels of phosphorylated c-Met and key downstream signaling proteins to confirm the inhibitor's mechanism of action within the cell.
-
Materials:
-
c-Met dependent cancer cell lines
-
Complete cell culture medium
-
HGF (for ligand-induced phosphorylation studies)
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Phospho-c-Met (Tyr1234/1235)
-
Total c-Met
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if studying ligand-induced phosphorylation.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle for 2 hours.
-
For ligand-induced studies, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Conclusion
This guide provides a comparative overview of the in vitro activity of AMG 458 against other established c-Met inhibitors. The available data suggests that AMG 458 is a highly potent inhibitor of the c-Met kinase. For a definitive comparison, a head-to-head study under identical experimental conditions would be necessary. The provided protocols offer a standardized framework for conducting such comparative in vitro evaluations, enabling researchers to make informed decisions in the development of novel cancer therapeutics targeting the c-Met pathway.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-Met (Tyr1234/1235) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Met (Tyr1234/1235) (3D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: A Comparative Study of Quinolin-2-one and Quinolin-4-one
For researchers, scientists, and professionals in drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged nitrogen-containing heterocyclic structures, quinolinones stand out for their broad spectrum of biological activities. This guide provides an objective, data-driven comparison of two of its most prominent isomers: quinolin-2-one (carbostyril) and quinolin-4-one (kynurenine). By examining their synthesis, physicochemical properties, and biological activities with supporting experimental data, this document aims to equip researchers with the knowledge to strategically select the most promising scaffold for their therapeutic targets.
The quinolinone core, a fusion of a benzene and a pyridinone ring, is a structural motif present in numerous natural products and synthetic compounds of medicinal importance. The position of the carbonyl group within the pyridinone ring gives rise to different isomers, with quinolin-2(1H)-one and quinolin-4(1H)-one being the most extensively studied. While structurally similar, this subtle difference in carbonyl placement profoundly influences their electronic properties, reactivity, and, consequently, their interaction with biological targets.
At the Bench: A Comparative Look at Synthesis
A key consideration in scaffold selection is the ease and versatility of synthesis. Both quinolin-2-one and quinolin-4-one cores can be accessed through various synthetic routes, with some methods offering a divergent approach to obtaining either isomer from a common precursor.
One of the most notable methods is the Camps cyclization , which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. The choice of base and reaction conditions dictates the regioselectivity of the cyclization, leading to either the quinolin-2-one or the quinolin-4-one scaffold.[1][2][3] Generally, stronger bases like sodium hydroxide favor the formation of quinolin-4-ones, while weaker bases can lead to quinolin-2-ones.[1]
Below is a generalized workflow for the Camps cyclization, illustrating the divergent potential of this reaction.
Other synthetic methods, such as the Gould-Jacobs reaction and the Conrad-Limpach synthesis, are also widely employed, particularly for the synthesis of quinolin-4-ones.[1] The choice of synthetic route ultimately depends on the desired substitution pattern and the availability of starting materials.
In the Fight Against Cancer: A Tale of Two Mechanisms
Both quinolin-2-one and quinolin-4-one scaffolds have yielded potent anticancer agents, though they often achieve this through distinct mechanisms of action.
Quinolin-2-one derivatives have been shown to induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[4][5] A common mechanism involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[4]
Quinolin-4-one derivatives , on the other hand, have been noted to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. Furthermore, some quinolin-4-ones act as topoisomerase II inhibitors, interfering with DNA replication and leading to cell death.[6]
Comparative Anticancer Activity:
The following table summarizes the in vitro anticancer activity of representative quinolin-2-one and quinolin-4-one derivatives against various cancer cell lines. It is important to note that a direct comparison is challenging without data on isomeric pairs. However, the data indicates that potent compounds have been developed from both scaffolds.
| Scaffold | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolin-2-one | Compound 5a | MCF-7 (Breast) | 0.034 | [4] |
| Compound 3d | MCF-7 (Breast) | >10 | [4] | |
| Bis-quinoline 2a | HCT116 (Colon) | <1 | [8] | |
| Quinolin-4-one | Compound 3a | MCF-7 (Breast) | - (54.4% apoptosis) | [9] |
| Compound 5a | HeLa (Cervical) | - (41.8% apoptosis) | [9] | |
| Compound 2b | K-562 (Leukemia) | - (57.9% apoptosis) | [9] |
In the Battle Against Microbes: A Clearer Divide
In the realm of antimicrobial agents, the quinolin-4-one scaffold has historically dominated. The well-known fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin, are based on this core structure. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[10][11][12][13][14] This inhibition leads to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.
While some quinolin-2-one derivatives have shown antimicrobial activity, they are less prevalent in this therapeutic area. Recent studies, however, have highlighted their potential against multidrug-resistant Gram-positive bacteria.[15]
Comparative Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative derivatives of both scaffolds against various bacterial strains. The data clearly shows the potent and broad-spectrum activity of quinolin-4-one derivatives.
| Scaffold | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolin-2-one | Compound 6c | MRSA | 0.75 | [15] |
| Compound 6c | VRE | 0.75 | [15] | |
| Quinolin-4-one | Quinovancin 3d | E. coli | 8 | [16] |
| QQ6 | S. aureus | 1.22 | [17] | |
| QQ6 | E. faecalis | 4.88 | [17] |
Experimental Protocols
For researchers looking to evaluate their own quinolinone derivatives, standardized experimental protocols are essential for generating reliable and comparable data.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Detailed Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
References
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]
- 14. researchgate.net [researchgate.net]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 1-Methoxyquinolin-2(1H)-one
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard for definitive architectural elucidation. This guide compares the use of X-ray crystallography for confirming the molecular structure of 1-Methoxyquinolin-2(1H)-one with other widely used spectroscopic methods, providing supporting data from related quinolinone analogs.
While a specific single-crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, the principles of its structural confirmation can be understood through the analysis of closely related compounds. The synthesis and characterization of various substituted quinolin-2-ones have been reported, often relying on a combination of spectroscopic techniques to infer the molecular structure.[1][2][3] However, for absolute confirmation of bond lengths, bond angles, and stereochemistry, X-ray crystallography is indispensable.
The Definitive Method: X-ray Crystallography
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions. This technique offers unparalleled insight into the molecule's conformation and intermolecular interactions. For instance, the crystal structure of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one reveals a planar quinoline ring system and details of intermolecular hydrogen bonding.[4] Similarly, the analysis of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one shows a planar quinoline system with the phenyl ring rotated at a specific angle.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for confirming a molecular structure via X-ray crystallography is outlined below.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are crucial for initial characterization, purity assessment, and providing complementary structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity of atoms in a molecule. For substituted quinolinones, NMR can confirm the presence and position of substituents on the quinoline core. For example, the ¹H NMR spectrum of 4-methoxy-1H-quinolin-2-one shows characteristic signals for the protons on the quinoline ring and the methoxy group.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, one would expect to see characteristic absorption bands for the C=O (carbonyl) group of the quinolone ring, C-O-C stretching of the methoxy group, and C-N stretching.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming the molecular formula. For 4-methoxy-1H-quinolin-2-one, the exact mass can be determined and compared with the calculated value to support the proposed structure.[1]
Comparative Analysis of Structural Elucidation Methods
The following table summarizes the strengths and limitations of each technique in the context of confirming the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be difficult to grow. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Provides detailed information about the molecular framework in solution. | Does not provide direct information on bond lengths and angles. |
| IR Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and accuracy in determining molecular formula. | Does not provide information on the 3D arrangement of atoms. |
A Combined Approach for Structural Confirmation
In modern chemical research, a combination of these techniques is employed for comprehensive structural characterization. The workflow for such an integrated approach is depicted below.
References
A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Spectra for Quinolone Antibiotics
For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. When working with quinolone antibiotics, a powerful class of synthetic antibacterial agents, the ability to accurately interpret NMR spectra is crucial. This guide provides a comparative analysis of experimental versus predicted 1H and 13C NMR spectra for common quinolones, supported by detailed experimental protocols and data presented for clear comparison.
The convergence of experimental data with computational predictions offers a robust methodology for structural verification and the identification of subtle molecular features. Discrepancies between predicted and experimental shifts can highlight conformational changes, solvent effects, or the presence of intermolecular interactions.
Comparative Analysis of NMR Chemical Shifts
The following tables summarize the experimental and predicted 1H and 13C NMR chemical shifts for three widely used quinolone antibiotics: Ciprofloxacin, Levofloxacin, and Moxifloxacin. The predicted values are often obtained through Density Functional Theory (DFT) calculations, a common method for forecasting NMR parameters.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)
| Quinolone | Proton | Experimental ¹H Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Ciprofloxacin | H2 | 8.66 | 8.78 |
| H5 | 7.88 | 7.81 | |
| H8 | 7.55 | - | |
| Piperazine H | 3.20, 3.33 | - | |
| Cyclopropyl H | 1.19, 1.33 | - | |
| Levofloxacin | H5 | 7.55 | - |
| H8 | 6.64 | - | |
| CH (Oxazine) | 4.40 | - | |
| CH3 (Oxazine) | 1.49 | - | |
| Piperazine H | 3.35, 2.95, 2.40 | - | |
| N-CH3 | 2.25 | - | |
| Moxifloxacin | H2 | 8.72 | 8.78 |
| H5 | 7.76 | 7.81 | |
| OCH3 | 3.65 | - | |
| Cyclopropyl H | 1.05, 1.35 | - | |
| Pyrrolidinopiperidine H | 1.70-4.80 (complex) | - |
Experimental data for Ciprofloxacin was obtained in DMSO-d6[1]. Data for Levofloxacin was obtained in DMSO-d6[2]. Data for Moxifloxacin was obtained in DMSO-d6[3][4]. Predicted data for Ciprofloxacin is also available[5]. Note that direct comparison can be complex due to different solvents and computational methods used in various studies.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)
| Quinolone | Carbon | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ciprofloxacin | C2 | 148.2 | 148.0 |
| C3 | 111.8 | 111.0 | |
| C4 | 177.5 | 176.9 | |
| C4a | 139.5 | 139.1 | |
| C5 | 115.5 | 115.1 | |
| C6 | 155.8 | 155.2 | |
| C7 | 145.2 | 145.0 | |
| C8 | 107.8 | 107.1 | |
| C8a | 120.9 | 120.2 | |
| Levofloxacin | C2 | 147.2 | - |
| C3 | 112.1 | - | |
| C4 | 176.8 | - | |
| C4a | 138.9 | - | |
| C5 | 117.5 | - | |
| C6 | 156.2 | - | |
| C7 | 145.8 | - | |
| C8 | 106.5 | - | |
| C8a | 120.1 | - | |
| Moxifloxacin | C2 | 147.9 | - |
| C3 | 112.5 | - | |
| C4 | 177.1 | - | |
| C4a | 139.2 | - | |
| C5 | 116.9 | - | |
| C6 | 156.5 | - | |
| C7 | 146.1 | - | |
| C8 | 107.2 | - | |
| C8a | 120.5 | - |
Experimental data for Ciprofloxacin, Levofloxacin, and Moxifloxacin are widely published[2][3][6][7][8]. Predicted data for Ciprofloxacin has been reported, showing good correlation with experimental values[5][9].
Workflow for Cross-Referencing NMR Spectra
The process of comparing experimental and predicted NMR data can be systematized into a logical workflow. This ensures a thorough and efficient analysis, from sample preparation to final structural confirmation.
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on meticulous experimental protocol. Below is a standard protocol for acquiring ¹H and ¹³C NMR spectra of quinolone compounds.
1. Sample Preparation
-
Analyte Purity: Ensure the quinolone sample is of high purity to avoid signals from impurities interfering with the spectrum.
-
Massing the Sample: Accurately weigh approximately 5-10 mg of the quinolone sample for ¹H NMR and 20-50 mg for ¹³C NMR.[10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is commonly used for many quinolones.[1][2][10] Other common solvents include chloroform-d (CDCl₃) and water-d2 (D₂O).[10]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] Gentle vortexing or sonication can aid in complete dissolution.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[10] Ensure there are no solid particles in the solution. The sample height in the tube should be around 4-5 cm.[10]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Data can be acquired on a standard NMR spectrometer, for instance, a 400 or 500 MHz instrument.
-
Sample Insertion and Equilibration: Insert the NMR tube into the spectrometer's probe. Allow the sample to equilibrate to the probe temperature (typically 298 K) for about 5-10 minutes to ensure thermal stability.[11]
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[10] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.[10]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.[10]
3. ¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).
-
Number of Scans: The number of scans depends on the sample concentration. For a typical sample, 16 to 64 scans are usually adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans is recommended to allow for full magnetization recovery, which is important for quantitative analysis.
4. ¹³C NMR Acquisition Parameters
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C couplings.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-200 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, often ranging from several hundred to several thousand, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 2 seconds is a common starting point.
5. Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or the TMS signal to its known chemical shift.
-
Peak Picking and Integration: Identify the chemical shifts of the peaks and integrate the peak areas for ¹H NMR to determine the relative number of protons.
References
- 1. mdpi.com [mdpi.com]
- 2. magritek.com [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C and 15N NMR spectra of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 1-Methoxyquinolin-2(1H)-one Derivatives in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor efficacy of two promising derivatives based on the 1-methoxyquinolin-2(1H)-one scaffold. The data presented is compiled from preclinical studies in established xenograft models, offering insights into their potential as therapeutic agents.
Comparative Efficacy in Xenograft Models
The following table summarizes the in vivo anti-tumor activity of two selected this compound derivatives in different human cancer xenograft models.
| Derivative | Xenograft Model | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Mechanism of Action |
| Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) | NCI-H460 (Human non-small cell lung carcinoma) | Nude mice | 0.25 mg/kg, 0.5 mg/kg, 1.0 mg/kg (intraperitoneally) | 17.8%, 36.8%, 61.9% respectively | Tubulin Polymerization Inhibitor (Colchicine site), Tumor-Vascular Disrupting Agent |
| AMG 458 | NIH3T3/TPR-Met (Murine fibroblast) & U-87 MG (Human glioblastoma) | Not Specified | Orally | Significantly inhibited tumor growth (Specific % not detailed in the abstract) | c-Met Inhibitor |
| Compound 5g (N-methylated lactam analogue of Compound 2) | MCF7 (Human breast adenocarcinoma) | Nude mice | 4 mg/kg | 51% | Tubulin Polymerization Inhibitor |
Detailed Experimental Protocols
In Vivo Efficacy Study of Compound 2 in NCI-H460 Xenograft Model
-
Cell Line: NCI-H460 human non-small cell lung cancer cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of NCI-H460 cells into the flank of each mouse.
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into control and treatment groups. Compound 2 was administered intraperitoneally at doses of 0.25, 0.5, and 1.0 mg/kg. A reference group was treated with paclitaxel (15 mg/kg).[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The study endpoint was determined by tumor size and the overall health of the animals. Tumor growth inhibition was calculated by comparing the average tumor weight in treated groups to the control group.[1]
In Vivo Efficacy Study of AMG 458 in Xenograft Models
-
Cell Lines: NIH3T3/TPR-Met and U-87 MG human glioblastoma cells.
-
Drug Administration: AMG 458 was administered orally to mice bearing established tumors.
-
Outcome: The treatment resulted in a significant inhibition of tumor growth in both xenograft models, with no reported adverse effects on the body weight of the animals.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these derivatives are visualized in the following diagrams, generated using the DOT language.
References
Benchmarking Furoquinolinones as Topoisomerase II Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the topoisomerase II inhibitory activity of furoquinolinone alkaloids and their derivatives against other established inhibitors. Furoquinolinones are a class of natural and synthetic heterocyclic compounds that have garnered significant interest for their diverse pharmacological properties, including cytotoxic and enzyme-inhibitory effects, marking them as promising candidates for anticancer drug development.[1][2] Their mechanism of action often involves the targeting of DNA topoisomerase II, an essential enzyme in managing DNA topology during cellular processes.
Mechanism of Action: Topoisomerase II Inhibition
DNA topoisomerase II (Topo II) enzymes are crucial for resolving topological DNA challenges during replication, transcription, and chromosome segregation.[3] They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[4] This process is vital for relieving supercoiling and untangling intertwined DNA strands (decatenation).
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topo II Poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topo II and DNA. This prevents the religation of the DNA strands, leading to an accumulation of permanent double-strand breaks. These breaks trigger the DNA Damage Response (DDR), cell cycle arrest, and ultimately, apoptosis.[5][6]
-
Topo II Catalytic Inhibitors: These inhibitors interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They can act by preventing ATP binding, blocking DNA binding, or inhibiting other conformational changes necessary for the enzyme's function.[6]
Furoquinolinones and their related structures, such as benzofuroquinolinediones, are believed to act primarily as Topo II poisons. Their planar structure allows them to intercalate into the DNA, stabilizing the enzyme-DNA cleavage complex and inducing DNA damage.[7][8]
Quantitative Performance Data
The efficacy of topoisomerase II inhibitors is typically quantified by their IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth. The following table summarizes the inhibitory activities of representative furoquinolinone-related structures compared to standard chemotherapeutic agents.
| Compound Class | Specific Compound/Derivative | Topo II IC50 (µM) | Cancer Cell Line | Cytotoxicity GI50/IC50 (µM) | Reference(s) |
| Furoquinolinone-related | Benzofuroquinolinedione (8d) | 1.19 | - | - | [7] |
| Furoquinolinone-related | Benzofuroquinolinedione (8i) | 0.68 | - | - | [7] |
| Naphthalimide Derivative | Compound 30 | - | Lung Cancer | 4.074 | [9] |
| Naphthalimide Derivative | Compound 31 | - | Colon Cancer | 3.467 | [9] |
| Benzo[a]phenazine | Compound 6 | 6.9 | HepG2 (Liver) | 0.21 | [10] |
| Standard Inhibitor | Etoposide (VP-16) | 78.4 | - | >1 (Varies) | [7] |
| Standard Inhibitor | Doxorubicin | 2.67 | HepG2 (Liver) | 8.28 | [7][10] |
Note: IC50/GI50 values can vary based on experimental conditions and specific cell lines used. The data presented is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess topoisomerase II inhibitory activity and cytotoxicity.
Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo II.
-
Principle: Topo II relaxes supercoiled DNA. In the presence of an inhibitor, the enzyme's activity is reduced, and the DNA remains supercoiled. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[11]
-
Materials:
-
Human Topoisomerase II enzyme and 10x Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10mM MgCl2, 5 mM DTT, 100 μg/ml albumin).[11]
-
Supercoiled plasmid DNA (e.g., pBR322).
-
ATP solution (e.g., 30 mM).
-
Test compound (furoquinolinone derivative) dissolved in a suitable solvent (e.g., DMSO).
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and Chloroform/isoamyl alcohol.[11]
-
1% Agarose gel in TAE or TBE buffer.
-
Ethidium bromide or other DNA stain.
-
-
Procedure:
-
Prepare a reaction mixture on ice containing 1x Assay Buffer, ATP, and supercoiled pBR322 DNA in a final volume of ~27 µL.[11]
-
Add a small volume (e.g., 0.3 µL) of the test compound at various concentrations to the reaction tubes. Include a solvent control (DMSO) and a positive control (e.g., etoposide).
-
Initiate the reaction by adding diluted Human Topo II enzyme (~3 µL). The final reaction volume should be 30 µL.
-
Incubate the reaction at 37°C for 30 minutes.[11]
-
Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol. Vortex and centrifuge.[11]
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis (e.g., at 85V for 2 hours).[12]
-
Stain the gel with ethidium bromide, destain, and visualize under a UV transilluminator.
-
Quantify the intensity of the supercoiled DNA band. The IC50 is the concentration of the compound that results in 50% inhibition of DNA relaxation compared to the no-inhibitor control.
-
Topoisomerase II Decatenation Assay
This assay is considered a more specific measure of Topo II activity.[3]
-
Principle: Topo II can separate interlocked (catenated) DNA circles from a kinetoplast DNA (kDNA) network. Inhibitors prevent this decatenation, causing the kDNA to remain in the loading well of an agarose gel. The released, decatenated mini-circles migrate into the gel.[13]
-
Materials:
-
Human Topoisomerase II enzyme and appropriate 10x reaction buffer.
-
Kinetoplast DNA (kDNA).
-
ATP solution.
-
Test compound and controls.
-
Loading dye and 1% agarose gel.
-
-
Procedure:
-
Set up reaction tubes with 1x reaction buffer, ATP, and kDNA.[14]
-
Add the test compound at various concentrations.
-
Add Topo II enzyme to start the reaction. The final volume is typically 20 µL.[14]
-
Incubate at 37°C for 30 minutes.[3]
-
Stop the reaction by adding a stop solution (e.g., containing SDS/EDTA) and proteinase K.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Run the gel (e.g., 2-3 hours at 5-10 V/cm).[3]
-
Stain and visualize the gel. The disappearance of the released mini-circle DNA band indicates inhibition. The IC50 is the concentration of inhibitor that reduces the amount of decatenated product by 50%.[13]
-
Cytotoxicity Assays
These assays determine the concentration of a compound that is toxic to cancer cells.
-
A. Sulforhodamine B (SRB) Assay
-
Principle: The SRB assay is a colorimetric assay that measures cell density based on the binding of the dye Sulforhodamine B to cellular proteins.[15] The amount of bound dye is proportional to the total protein mass, which is related to the number of viable cells.[16]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of the furoquinolinone compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[15]
-
Wash the plates with water to remove TCA and air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[15]
-
Wash plates with 1% acetic acid to remove unbound dye and air dry.[15]
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance (optical density) at ~540 nm using a microplate reader.[16] The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
-
-
-
B. MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the SRB assay.
-
After the treatment period, add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17][18]
-
The resulting insoluble formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).[17]
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of the purple solution at ~570 nm. The IC50 value is determined from the dose-response curve.
-
-
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing potential Topoisomerase II inhibitors like furoquinolinones.
Caption: Workflow for identifying Topo II inhibitors.
Signaling Pathway of Topo II Inhibition
This diagram outlines the proposed molecular pathway initiated by a Topo II poison, leading to cancer cell death.
Caption: Pathway from Topo II inhibition to apoptosis.
Comparative Analysis and Conclusion
The data indicates that certain furoquinolinone-related structures, specifically benzofuroquinolinediones, exhibit potent topoisomerase II inhibitory activity, with IC50 values (0.68-1.19 µM) that are significantly lower than the standard drug etoposide (78.4 µM) and comparable to or better than doxorubicin (2.67 µM).[7] This suggests a strong potential for this class of compounds as effective Topo II poisons.
Furthermore, related quinone-containing compounds demonstrate high cytotoxicity against various cancer cell lines, in some cases exceeding the potency of doxorubicin.[10] The primary mechanism involves the stabilization of the Topo II-DNA cleavage complex, which generates DNA double-strand breaks.[8] These breaks activate the DNA Damage Response (DDR) pathway, primarily through the ATM and ATR kinases, leading to cell cycle arrest (commonly at the G2/M checkpoint) and, if the damage is irreparable, programmed cell death (apoptosis).[19][20]
References
- 1. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties [mdpi.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]
- 6. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinone-induced DNA damage and its relationship to antitumor activity in L5178Y lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. inspiralis.com [inspiralis.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. canvaxbiotech.com [canvaxbiotech.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
- 20. blog.crownbio.com [blog.crownbio.com]
Hydroxyquinoline Derivatives Emerge as Potent Antifungals, Challenging Standard Agents
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals are closely watching the growing body of evidence suggesting that hydroxyquinoline derivatives possess significant antifungal activity, in some cases comparable or superior to standard antifungal agents. This comparison guide provides a comprehensive overview of the existing experimental data, detailed methodologies, and insights into the mechanisms of action, offering a valuable resource for those in the field of mycology and drug discovery.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of various hydroxyquinoline derivatives has been rigorously tested against a spectrum of fungal pathogens. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, demonstrates the potent activity of these compounds. Lower MIC values indicate greater efficacy.
| Fungal Species | Hydroxyquinoline Derivative | MIC Range (µg/mL) | Standard Antifungal Agent | MIC Range (µg/mL) | Reference |
| Candida auris | PH265 | 1 | Fluconazole | Not specified | [1] |
| PH276 | 8 | Caspofungin | Not specified | [1] | |
| Candida haemulonii | PH265 | 1 | Fluconazole | Not specified | [1] |
| PH276 | 8 | Caspofungin | Not specified | [1] | |
| Cryptococcus neoformans | PH265 | 0.5 - 1 | Fluconazole | >64 | [1] |
| PH276 | 0.5 - 4 | Amphotericin B | 0.25 - 0.5 | [1] | |
| Candida spp. | Clioquinol | 0.031 - 2 | - | - | [2] |
| 8-hydroxy-5-quinolinesulfonic acid | 1 - 512 | - | - | [2] | |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | 2 - 1024 | - | - | [2] | |
| Trichophyton rubrum | Clioquinol | 0.25 (for one strain) | Terbinafine | 0.0078125 (for one strain) | [3] |
| 8-hydroxyquinoline | 0.25 (for one strain) | Ciclopiroxolamine | 1 (for several strains) | [3] |
Experimental Protocols
The determination of antifungal activity for hydroxyquinoline derivatives and standard agents predominantly follows standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI M27-A3/M38-A2 and EUCAST protocols)
This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
-
Preparation of Antifungal Agents: The hydroxyquinoline derivatives and standard antifungal drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.[2]
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in 96-well microtiter plates using RPMI 1640 medium, which is buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to maintain a stable pH.[2][4]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida and dermatophytes).[5] A suspension of fungal cells or spores is then prepared and its density is adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[6]
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C or 35°C) for a defined period (e.g., 24-48 hours for Candida spp. and up to 96 hours for dermatophytes).[2][7]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., >50% inhibition for some drugs and >90% for others like amphotericin B) compared to a drug-free control well.[1][7] This is typically assessed visually or by measuring the optical density at 530 nm.[1]
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in assessing antifungal activity and the proposed mechanism by which hydroxyquinoline derivatives act, the following diagrams have been generated.
Caption: Workflow for Antifungal Susceptibility Testing.
References
A Tale of Two Scaffolds: Quinolin-2(1H)-one and Coumarin in the Drug Design Arena
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Among the myriad of heterocyclic structures, quinolin-2(1H)-one and coumarin have emerged as "privileged scaffolds," forming the core of numerous compounds with diverse and potent pharmacological activities. This guide provides a comprehensive comparative analysis of these two structural motifs, offering a head-to-head look at their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.
At a Glance: Physicochemical and ADMET Properties
The drug-like properties of a molecule are pivotal for its success as a therapeutic agent. Here, we summarize the key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters for representative quinolin-2(1H)-one and coumarin derivatives. While these values can vary significantly with substitution, this table provides a general comparison of the core scaffolds.
| Property | Quinolin-2(1H)-one Scaffold | Coumarin Scaffold | Significance in Drug Design |
| Molecular Weight ( g/mol ) | ~145.16 | ~146.14 | Influences absorption and distribution; lower molecular weight is generally preferred for oral bioavailability. |
| LogP (Octanol/Water) | ~1.5 - 2.5 | ~1.4 - 2.0 | A measure of lipophilicity, affecting solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) (Ų) | ~40 - 60 | ~30 - 50 | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | 0 | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 1 | 2 | Influences solubility and interactions with biological targets. |
| Aqueous Solubility | Generally low to moderate | Generally low to moderate | Crucial for drug absorption and formulation. |
| CYP450 Inhibition | Varies with substitution | Some derivatives are known inhibitors | Potential for drug-drug interactions. |
| Hepatotoxicity | Generally low, but can be induced by certain substitutions | Some derivatives are associated with hepatotoxicity | A key consideration for drug safety. |
| Oral Bioavailability | Generally moderate to good | Varies widely with substitution | A critical parameter for orally administered drugs. |
Head-to-Head: Pharmacological Activities
Both quinolin-2(1H)-one and coumarin scaffolds are found in a plethora of biologically active molecules. Below is a comparative table of their inhibitory activities against a common enzyme target, carbonic anhydrase (CA), which is implicated in various diseases including glaucoma, epilepsy, and cancer.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA VII | 480 nM | [1][2] |
| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA IX | 510 nM | [1][2] |
| 7-Amino-3,4-dihydro-1H-quinolin-2-one | hCA XII | 16.1 nM | [1][2] |
| 4-Methyl-7-aminocoumarin | hCA VII | >10,000 nM | [1][2] |
| 4-Methyl-7-aminocoumarin | hCA IX | 8,900 nM | [1][2] |
| 4-Methyl-7-aminocoumarin | hCA XII | 9,800 nM | [1][2] |
This direct comparison highlights that, for this particular target, the quinolin-2(1H)-one derivative demonstrates significantly more potent inhibition against several isoforms compared to its coumarin analogue.[1][2]
A Deeper Dive into Anticancer Activity
Both scaffolds have been extensively explored for their anticancer potential, often acting through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quinolin-2(1H)-one in Oncology
Quinolin-2(1H)-one derivatives have demonstrated a wide spectrum of anticancer activities, including:
-
Kinase Inhibition: Many quinolin-2(1H)-one-based compounds are potent inhibitors of various protein kinases, such as CDK5, which are crucial for cell cycle regulation.[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.
-
Anti-inflammatory and Antioxidant Effects: By mitigating inflammation and oxidative stress, which are often associated with cancer development and progression, these derivatives exhibit indirect anticancer effects.
Coumarin in Oncology
Coumarins have also carved a niche in anticancer drug discovery with mechanisms that include:
-
Inhibition of Tumor Growth: Coumarin derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer.[4]
-
Apoptosis Induction: Similar to quinolin-2(1H)-ones, coumarins can induce apoptosis in cancer cells.
-
Modulation of Signaling Pathways: They are known to interfere with critical signaling pathways like PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.
Visualizing the Battleground: Signaling Pathways in Cancer
To understand how these scaffolds exert their anticancer effects, it is crucial to visualize the signaling pathways they modulate.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for anticancer drugs.
Caption: The MAPK/ERK pathway, crucial for cell proliferation, is another key target in cancer therapy.
Caption: Apoptosis, or programmed cell death, can be induced through extrinsic and intrinsic pathways.
Experimental Corner: Protocols for Key Assays
To facilitate reproducible research, this section provides detailed protocols for key in vitro assays commonly used to evaluate the anticancer activity of quinolin-2(1H)-one and coumarin derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3][5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest, such as cleaved caspases and PARP.[6][7]
Protocol:
-
Cell Lysis: After treating cells with the test compound, harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.[8][9][10][11]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow for Drug Screening
The journey from a chemical scaffold to a potential drug candidate involves a systematic screening process.
Caption: A typical workflow for screening and identifying lead compounds from a chemical library.
Conclusion
Both quinolin-2(1H)-one and coumarin scaffolds are undeniably valuable starting points in the design of novel therapeutic agents. While they share some similarities in their biological activities, particularly in the realm of anticancer research, subtle structural differences can lead to significant variations in their potency, selectivity, and pharmacokinetic profiles. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison and the necessary tools to empower researchers to make informed decisions in their drug discovery journey. The continued exploration and functionalization of these privileged structures hold immense promise for the development of the next generation of medicines.
References
- 1. 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and antitumor activity evaluation of coumarin Mannich base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. youtube.com [youtube.com]
- 11. nanocellect.com [nanocellect.com]
Safety Operating Guide
Proper Disposal of 1-Methoxyquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 1-Methoxyquinolin-2(1H)-one as a chemical waste product. Do not dispose of it down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, synthesized from available safety data for quinoline derivatives and general chemical waste management protocols. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance based on available data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local environmental regulations for chemical waste disposal.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar quinolinone derivatives, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.
II. Waste Characterization and Hazard Assessment
Key Hazard Considerations:
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Environmental Hazard: Avoid release into the environment as the ecotoxicity has not been fully determined.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company.
Step 1: Segregation of Waste
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1][2] Incompatible materials should be kept separate to avoid dangerous reactions.
Step 2: Containerization and Labeling
-
Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste in the container.
-
Ensure the container is tightly sealed to prevent leaks or spills.
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
Step 5: Spill and Emergency Procedures
In the event of a spill, take the following actions:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a suitable container for disposal. Avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent or cleaning solution, and collect the cleaning materials as hazardous waste.
-
Personal Decontamination: Wash hands and any affected skin areas thoroughly with soap and water.
IV. Data Presentation
Table 1: Personal Protective Equipment (PPE) for Disposal of this compound
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemically resistant gloves (nitrile, etc.) |
| Body Protection | Laboratory coat or chemical-resistant apron |
| Respiratory Protection | NIOSH-approved respirator (if needed) |
Table 2: Waste Management Summary
| Aspect | Guideline |
| Waste Category | Hazardous Chemical Waste |
| Container | Dedicated, compatible, sealed, and clearly labeled container. |
| Labeling | "Hazardous Waste" and "this compound". |
| Storage | Designated, secure, and well-ventilated hazardous waste accumulation area. |
| Disposal Method | Collection by a licensed hazardous waste management company. Potential for high-temperature incineration. |
| Spill Cleanup | Use inert absorbent for liquids, sweep solids carefully. Collect all cleanup materials as hazardous waste. |
V. Experimental Protocols Cited
This procedural guide is based on established best practices for chemical waste management and information from Safety Data Sheets of structurally similar compounds. No experimental protocols are directly cited for the disposal of this specific compound. The primary "protocol" is to adhere to regulatory guidelines for hazardous waste disposal.
VI. Logical Relationship Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Methoxyquinolin-2(1H)-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Methoxyquinolin-2(1H)-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires strict safety measures. The following table summarizes its primary hazards and the required personal protective equipment.
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Chemical-resistant gloves (e.g., Nitrile), Flame-retardant lab coat, Splash goggles, Face shield[1][2][3] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Chemical-resistant gloves (e.g., Nitrile), Lab coat[1][3] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Chemical splash goggles, Face shield[2] |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child | Chemical-resistant gloves, Lab coat |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | N/A (Focus on containment and proper disposal) |
Note: Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
-
Preparation and Engineering Controls :
-
Work exclusively in a well-ventilated chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Decontaminate the work area before and after handling the compound.
-
-
Donning Personal Protective Equipment (PPE) :
-
Handling and Use :
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.
-
Use spark-proof tools and equipment.
-
Keep containers tightly closed when not in use.
-
-
Decontamination and Doffing PPE :
-
Wipe down all surfaces and equipment with an appropriate decontaminating agent.
-
Remove PPE in the reverse order it was put on, avoiding contact with the contaminated outer surfaces.
-
Wash hands and face thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, wipes, and containers, in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label before disposing of the container as regular waste, or as directed by your institution's EHS department. |
Note: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. fishersci.com [fishersci.com]
- 5. 2(1H)-Quinolinone,4-methoxy-1-methyl-8-(3-methyl-2-oxobutoxy)- Safety Data Sheets(SDS) lookchem [lookchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
